molecular formula C8H8O4 B1670368 DHMB CAS No. 4055-69-0

DHMB

Cat. No.: B1670368
CAS No.: 4055-69-0
M. Wt: 168.15 g/mol
InChI Key: OJZYLUUHIAKDJT-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-methoxybenzaldehyde has been reported in Chamaecrista flexuosa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYLUUHIAKDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468513
Record name 2,3-Dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4055-69-0
Record name 2,3-Dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dihydroxy-4-methoxybenzaldehyde: Synthesis, Physicochemical Properties, and Inferred Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroxy-4-methoxybenzaldehyde, a phenolic aldehyde with potential applications in medicinal chemistry and drug development. While direct research on the biological activities of this specific isomer is limited, this document consolidates available information on its synthesis and physicochemical properties. Furthermore, it explores the potential pharmacological activities of 2,3-dihydroxy-4-methoxybenzaldehyde by examining the well-documented biological effects of its structural isomers and related compounds. This guide aims to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this molecule.

Introduction

Phenolic aldehydes are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. 2,3-dihydroxy-4-methoxybenzaldehyde is a member of this class, characterized by a benzaldehyde core with two adjacent hydroxyl groups and a methoxy group.

It is important to note that, to date, there is a notable scarcity of published research directly investigating the biological and pharmacological properties of 2,3-dihydroxy-4-methoxybenzaldehyde. However, its structural similarity to other well-studied phenolic aldehydes, such as 2-hydroxy-4-methoxybenzaldehyde and 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), suggests that it may possess a comparable spectrum of activities. This guide, therefore, presents a detailed account of the known attributes of 2,3-dihydroxy-4-methoxybenzaldehyde and extrapolates its potential biological profile based on the activities of its structural analogs. The information presented herein is intended to provide a strong basis for future research and drug discovery efforts centered on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-dihydroxy-4-methoxybenzaldehyde is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈O₄N/A
Molecular Weight 168.15 g/mol N/A
Appearance Light yellow solid[1]
CAS Number 4055-69-0[2]
Melting Point 128-131 °C[1]

Synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde

An efficient synthesis for isotopically labeled [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been reported, which can be adapted for the synthesis of the unlabeled compound. The synthesis involves a multi-step process starting from acyclic precursors.

Synthetic Workflow

The overall synthetic scheme is depicted below. The process begins with the formation of a labeled hexanoate, followed by cyclization, aromatization, and a series of functional group manipulations to yield the target molecule.

G A Glutaric monomethyl ester chloride C Methyl 5-oxo-[6-¹³C]-hexanoate A->C Reaction with [¹³C]-lithium dimethyl cuprate B [¹³C]-Methyl iodide B->C D [2-¹³C]-Cyclohexane-1,3-dione C->D Intramolecular Claisen condensation E 1,3-Dimethoxybenzene D->E Aromatization and methylation F Formylation/Baeyer-Villiger/ Hydrolysis/Methylation E->F Introduction of additional methoxy group G Ortho-formylation F->G H Selective demethylation G->H I [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde H->I

Figure 1: Synthetic workflow for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde.
Experimental Protocol: Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde

The following protocol is adapted from the synthesis of the ¹³C-labeled compound and can be modified for the unlabeled version by using unlabeled methyl iodide.

Step 1: Synthesis of Methyl 5-oxo-[6-¹³C]-hexanoate

  • Generate [¹³C]-lithium dimethyl cuprate from [¹³C]-methyl iodide, lithium, and copper(I) iodide.

  • React glutaric monomethyl ester chloride with the freshly prepared [¹³C]-lithium dimethyl cuprate.

  • The reaction yields methyl 5-oxo-[6-¹³C]-hexanoate.

Step 2: Cyclization to [2-¹³C]-Cyclohexane-1,3-dione

  • Perform an intramolecular Claisen condensation of methyl 5-oxo-[6-¹³C]-hexanoate using a suitable base (e.g., potassium tert-butoxide).

  • This cyclization step affords [2-¹³C]-cyclohexane-1,3-dione.

Step 3: Aromatization and Methylation to 1,3-Dimethoxybenzene

  • Aromatize [2-¹³C]-cyclohexane-1,3-dione. This can be achieved through catalytic dehydrogenation (e.g., with Pd/C).

  • Subsequent methylation of the resulting resorcinol derivative yields 1,3-dimethoxybenzene.

Step 4: Introduction of an Additional Methoxy Group

  • Subject 1,3-dimethoxybenzene to a sequence of formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to introduce a third methoxy group.

Step 5: Ortho-formylation and Selective Demethylation

  • Perform an ortho-formylation reaction on the trimethoxybenzene derivative.

  • Carry out a selective demethylation to yield the final product, 2,3-dihydroxy-4-methoxybenzaldehyde.

Potential Biological Activities (Inferred from Structural Analogs)

As direct studies on 2,3-dihydroxy-4-methoxybenzaldehyde are lacking, this section explores the potential biological activities by examining the properties of its structural isomers and related compounds.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic ring is crucial for this activity.

The isomer 2-hydroxy-4-methoxybenzaldehyde has been shown to possess antioxidant activity. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and acts as a metal chelator.

CompoundAssayIC₅₀
2-hydroxy-4-methoxybenzaldehydeDPPH radical scavenging9.04 mg/mL
2-hydroxy-4-methoxybenzaldehydeFerrozine-Fe²⁺ complex inhibition2.31 mg/mL

Table 1: Antioxidant activity of 2-hydroxy-4-methoxybenzaldehyde.

Given the presence of two hydroxyl groups, it is plausible that 2,3-dihydroxy-4-methoxybenzaldehyde would exhibit significant, if not superior, antioxidant activity compared to its monohydroxy isomer.

Potential Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways.

3,4-Dihydroxybenzaldehyde has demonstrated anti-neuroinflammatory effects. It has been shown to modulate microglia polarization and reduce the production of inflammatory mediators by inhibiting the MAPK and NF-κB signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Mediators Pro-inflammatory Cytokines & Mediators (TNF-α, IL-1β, IL-6, PGE₂) Nucleus->Inflammatory_Mediators DBD 3,4-Dihydroxybenzaldehyde DBD->MAPK DBD->NFkB

Figure 2: Inferred anti-inflammatory signaling pathway of 2,3-dihydroxy-4-methoxybenzaldehyde.

Based on these findings, 2,3-dihydroxy-4-methoxybenzaldehyde could potentially exert anti-inflammatory effects through similar mechanisms.

Potential Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Phenolic compounds have been investigated for their activity against a broad range of microorganisms.

2-hydroxy-4-methoxybenzaldehyde is active against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Organism TypeOrganismMIC (µg/mL)
Gram-positive bacteriaStaphylococcus aureus, etc.100-200
Gram-negative bacteriaEscherichia coli, etc.125-200
FungusCandida albicans150

Table 2: Antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde.

Furthermore, it has been shown to reduce the production of the virulence factor staphyloxanthin in methicillin-resistant S. aureus (MRSA) and can enhance the sensitivity of MRSA to certain antibiotics. The presence of the dihydroxy moiety in 2,3-dihydroxy-4-methoxybenzaldehyde may influence its antimicrobial spectrum and potency.

Potential Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Certain phenolic aldehydes and their derivatives have shown promise as anticancer agents. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.

CompoundCell LineIC₅₀ (µM)
2,4-dihydroxybenzaldehyde derived Schiff base 13PC3 (prostate cancer)4.85
2,4-dihydroxybenzaldehyde derived Schiff base 5PC3 (prostate cancer)7.43
2,4-dihydroxybenzaldehyde derived Schiff base 6PC3 (prostate cancer)7.15

Table 3: Anticancer activity of 2,4-dihydroxybenzaldehyde derivatives.

The structural features of 2,3-dihydroxy-4-methoxybenzaldehyde make it a candidate for derivatization to explore potential anticancer activities, possibly through mechanisms such as Hsp90 inhibition.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for key experiments that could be employed to investigate the biological activities of 2,3-dihydroxy-4-methoxybenzaldehyde.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Prepare a stock solution of 2,3-dihydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

  • Include a positive control (e.g., ascorbic acid or trolox) and a negative control (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)
  • Prepare a serial dilution of 2,3-dihydroxy-4-methoxybenzaldehyde in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each dilution with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism without the test compound) and a negative control (broth only).

  • Incubate the cultures under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MTT Assay for Cell Viability (Anticancer Activity)
  • Seed cancer cells (e.g., PC3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2,3-dihydroxy-4-methoxybenzaldehyde for a specified period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (solvent only).

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion and Future Directions

2,3-dihydroxy-4-methoxybenzaldehyde is a phenolic aldehyde with a chemical structure that suggests a range of potentially valuable biological activities. While direct experimental evidence is currently lacking, the known antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of its structural isomers and related compounds provide a strong rationale for its investigation.

Future research should focus on the systematic evaluation of the biological activities of 2,3-dihydroxy-4-methoxybenzaldehyde using the experimental protocols outlined in this guide. Key areas of investigation should include:

  • Comprehensive antioxidant profiling: Beyond DPPH, assessing its effects in cellular antioxidant assays.

  • In-depth anti-inflammatory studies: Investigating its effects on various inflammatory pathways in different cell types and in vivo models.

  • Broad-spectrum antimicrobial screening: Testing its efficacy against a wider range of clinically relevant bacteria and fungi, including resistant strains.

  • Anticancer activity and mechanism of action: Screening against a panel of cancer cell lines and elucidating the underlying molecular mechanisms.

The synthesis of a library of derivatives based on the 2,3-dihydroxy-4-methoxybenzaldehyde scaffold could also lead to the discovery of novel therapeutic agents. This technical guide serves as a call to action for the research community to explore the untapped potential of this intriguing molecule.

References

An In-depth Technical Guide to 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The acronym "DHMB" can refer to several different chemical compounds. This document focuses specifically on 2,3-Dihydroxy-4-methoxybenzaldehyde , a molecule that has demonstrated notable antifungal and anti-inflammatory properties.

Introduction

2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) is a small organic molecule with the chemical formula C₈H₈O₄.[1][2] It has emerged as a compound of interest due to its demonstrated biological activities, including antifungal and anti-inflammatory effects.[1][2][3][4] Notably, it has shown efficacy against drug-resistant strains of the opportunistic pathogen Candida albicans and has exhibited protective effects on intestinal epithelial cells in models of intestinal inflammation.[2][5] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of DHMB, along with relevant experimental protocols and mechanistic insights.

Chemical Structure and Properties

DHMB is a benzaldehyde derivative with two hydroxyl groups and one methoxy group substituted on the benzene ring.

Table 1: Chemical and Physical Properties of DHMB

PropertyValueReference
IUPAC Name 2,3-Dihydroxy-4-methoxybenzaldehyde[2]
Synonyms DHMB[2][6]
CAS Number 4055-69-0[2][7]
Molecular Formula C₈H₈O₄[1][2][7]
Molecular Weight 168.15 g/mol [1][2][6][7]
Appearance Solid powder[2]
Purity >98%[2]
SMILES O=CC1=CC=C(OC)C(O)=C1O[2]
InChI Key OJZYLUUHIAKDJT-UHFFFAOYSA-N[2]
Solubility Soluble in DMSO[6]
Storage Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C[2]

Table 2: Computational Chemistry Data for DHMB

PropertyValueReference
Topological Polar Surface Area (TPSA) 66.76 Ų[7]
LogP 0.9189[7]
Hydrogen Bond Acceptors 4[7]
Hydrogen Bond Donors 2[7]
Rotatable Bonds 2[7]

Biological Activity

DHMB has demonstrated significant antifungal and anti-inflammatory properties in both in vitro and in vivo studies.[2][5]

DHMB exhibits potent antifungal activity, particularly against Candida albicans, including strains resistant to conventional antifungal agents like fluconazole and caspofungin.[2][5] The aldehyde and phenolic hydroxyl groups on the aromatic ring have been shown to be crucial for its biological activity, as modifications to these groups lead to a significant decrease or total loss of antifungal efficacy.[8]

In a dextran sodium sulphate (DSS)-induced colitis model in mice, DHMB was found to reduce the clinical and histological scores of inflammation.[2][5] It also promoted the elimination of C. albicans from the gut and helped re-establish the population of anaerobic bacteria, suggesting a dual role in combating fungal infection and mitigating associated inflammation.[2]

Experimental Protocols

For instance, the synthesis of a related isotopically labelled compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, involved a multi-step process starting from acyclic precursors, followed by cyclization, aromatization, and a series of functional group manipulations including formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, and finally, selective demethylation to yield the desired product.[1] A typical synthesis of a methoxybenzaldehyde can also involve the methylation of a corresponding hydroxybenzaldehyde using a methylating agent like methyl sulfate in the presence of a base.[7]

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of DHMB against Candida albicans, based on standard methodologies.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare C. albicans inoculum in RPMI 1640 medium stock Prepare DHMB stock solution in DMSO serial_dil Perform serial dilutions of DHMB in microtiter plate stock->serial_dil inoculate Inoculate microtiter plate with C. albicans suspension serial_dil->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic mic_def MIC: Lowest concentration with no visible growth read_mic->mic_def

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of DHMB.

Protocol Steps:

  • Inoculum Preparation: Candida albicans strains are cultured on Sabouraud dextrose agar. A suspension is then prepared in RPMI 1640 medium and adjusted to a concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: A stock solution of DHMB is prepared in DMSO. Serial twofold dilutions are then performed in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of DHMB at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the absorbance at 530 nm.[9]

The following protocol outlines the induction of colitis in mice and subsequent treatment with DHMB to evaluate its anti-inflammatory effects, as described by Bortolus et al. (2019).[2]

Anti_inflammatory_Assay_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis start Administer 3% DSS in drinking water to mice for 7 days infection Infect mice with C. albicans via oral gavage start->infection treatment Administer DHMB (e.g., 50 mg/kg) daily via oral gavage infection->treatment monitoring Monitor body weight, stool consistency, and rectal bleeding daily treatment->monitoring sacrifice Sacrifice mice at the end of the experiment monitoring->sacrifice analysis Collect colon tissue for histological analysis and cytokine measurement sacrifice->analysis microbiota Analyze gut microbiota composition sacrifice->microbiota

Caption: Experimental workflow for the in vivo anti-inflammatory assay of DHMB.

Protocol Steps:

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6.

  • Colitis Induction: Provide mice with drinking water containing 3% (w/v) dextran sodium sulphate (DSS) for 7 days to induce acute colitis.

  • Fungal Infection: On a specified day (e.g., day 2), infect the mice with a suspension of C. albicans via oral gavage.

  • DHMB Treatment: Administer DHMB (e.g., at a dose of 50 mg/kg) daily via oral gavage for the duration of the experiment. A control group should receive the vehicle only.

  • Clinical Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) score can be calculated based on these parameters.

  • Histological Analysis: At the end of the experiment, sacrifice the mice and collect the colon. The tissue can then be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, ulceration, and tissue damage.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines, such as IL-1β, in the colon tissue homogenates.

  • Microbiota Analysis: Analyze the fecal or cecal content to assess changes in the gut microbiota composition, particularly the populations of aerobic and anaerobic bacteria.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways modulated by DHMB are not yet fully elucidated. However, based on its biological activities, some potential mechanisms can be proposed.

The antifungal activity of DHMB is likely related to its ability to disrupt the fungal cell membrane or interfere with essential metabolic pathways.[8] The requirement of the aldehyde and hydroxyl groups for its activity suggests that these functional groups may be involved in binding to a specific molecular target within the fungal cell.[8]

The anti-inflammatory effects of DHMB in the context of intestinal inflammation appear to be multifaceted. The reduction in the population of the pro-inflammatory fungus C. albicans and the restoration of a healthier balance of gut microbiota likely contribute significantly to the amelioration of inflammation.[2] Additionally, DHMB may have direct effects on host immune cells, although this has not been explicitly demonstrated. The observed decrease in the pro-inflammatory cytokine IL-1β in DHMB-treated mice suggests an interference with inflammatory signaling cascades.[2] However, further research is needed to identify the specific host cell receptors and signaling pathways that are targeted by DHMB.

Conclusion

2,3-Dihydroxy-4-methoxybenzaldehyde is a promising small molecule with potent antifungal and anti-inflammatory properties. Its efficacy against drug-resistant fungal strains and its beneficial effects in a preclinical model of colitis highlight its potential for further investigation and development as a therapeutic agent. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and further evaluating its safety and efficacy in more advanced preclinical models.

References

An In-depth Technical Guide to 2,3-dihydroxy-4-methoxybenzaldehyde: Discovery, Origin, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydroxy-4-methoxybenzaldehyde, a significant intermediate in the synthesis of various biologically active molecules. The document details its initial discovery and synthesis, explores its natural origins, and presents both historical and modern synthetic methodologies. A summary of its physicochemical properties and spectroscopic data is provided for reference. While the biological activities of its isomers are well-documented, this guide also addresses the current knowledge regarding the specific biological role of 2,3-dihydroxy-4-methoxybenzaldehyde, highlighting a key area for future research.

Introduction

2,3-dihydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered attention primarily as a crucial building block in the synthesis of complex organic molecules. Its structural features, including a catechol-like moiety and a methoxy group, make it a versatile precursor for the development of novel therapeutic agents. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Discovery and Origin

The first synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde is attributed to the work of Mauthner, who likely prepared it via a Gattermann formylation of the corresponding substituted phenol. For many years, this compound was primarily a subject of academic interest in the field of synthetic organic chemistry.

While many of its isomers, such as vanillin and isovanillin, are well-known natural flavor compounds, the natural occurrence of 2,3-dihydroxy-4-methoxybenzaldehyde was not widely reported until recently. According to the PubChem database, this compound has been identified in Chamaecrista flexuosa, a flowering plant in the legume family.[1] This discovery opens up new avenues for research into its biosynthetic pathway and its ecological role.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2,3-dihydroxy-4-methoxybenzaldehyde is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of 2,3-dihydroxy-4-methoxybenzaldehyde

PropertyValueReference
Molecular Formula C₈H₈O₄[2]
Molecular Weight 168.15 g/mol [2]
CAS Number 4055-69-0[2]
Appearance Not explicitly stated, likely a solid
Melting Point Not available
Boiling Point Not available
Solubility Not explicitly stated

Spectroscopic data is crucial for the unambiguous identification and characterization of 2,3-dihydroxy-4-methoxybenzaldehyde. A summary of available spectroscopic information is provided in Table 2.

Table 2: Spectroscopic Data for 2,3-dihydroxy-4-methoxybenzaldehyde

TechniqueData Highlights
¹H NMR Spectral data available, specific shifts depend on solvent.
¹³C NMR Spectral data available.
IR Spectroscopy Expected to show characteristic peaks for hydroxyl, aldehyde, and aromatic C-H and C=C stretching.
Mass Spectrometry Expected to show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Classical Synthesis: Gattermann Formylation

The Gattermann reaction is a classic method for the formylation of aromatic compounds. For the synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde, the starting material would be 3-methoxy-1,2-benzenediol (3-methoxycatechol).

Reaction Scheme:

Gattermann_Reaction reactant 3-Methoxy-1,2-benzenediol product 2,3-dihydroxy-4-methoxybenzaldehyde reactant->product Gattermann Reaction reagents HCN, HCl, Lewis Acid (e.g., AlCl₃)

Caption: Gattermann formylation of 3-methoxy-1,2-benzenediol.

General Protocol:

  • To a solution of 3-methoxy-1,2-benzenediol in a suitable anhydrous solvent (e.g., ether), add a Lewis acid catalyst such as aluminum chloride.

  • Cool the mixture in an ice bath.

  • Introduce anhydrous hydrogen cyanide (HCN) and pass a stream of dry hydrogen chloride (HCl) gas through the solution.

  • Stir the reaction mixture at a low temperature for several hours.

  • After the reaction is complete, carefully quench the reaction with ice water.

  • The product can then be extracted with an organic solvent and purified by crystallization or chromatography.

Note: This reaction involves highly toxic reagents (HCN) and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Modern Multi-step Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde

A detailed, nine-step synthesis for an isotopically labeled version of the target molecule has been reported, which can be adapted for the synthesis of the unlabeled compound.[3] This synthetic route offers a more controlled and scalable approach compared to the classical Gattermann reaction.

Synthetic Workflow:

Modern_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product Glutaric monomethyl ester chloride Glutaric monomethyl ester chloride Methyl 5-oxo-[6-¹³C]-hexanoate Methyl 5-oxo-[6-¹³C]-hexanoate Glutaric monomethyl ester chloride->Methyl 5-oxo-[6-¹³C]-hexanoate Reaction with ¹³C-lithium dimethylcuprate ¹³C-Methyl iodide ¹³C-Methyl iodide [2-¹³C]-Cyclohexane-1,3-dione [2-¹³C]-Cyclohexane-1,3-dione Methyl 5-oxo-[6-¹³C]-hexanoate->[2-¹³C]-Cyclohexane-1,3-dione Intramolecular Claisen Condensation 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene [2-¹³C]-Cyclohexane-1,3-dione->1,3-Dimethoxybenzene Aromatization Product [3-¹³C]-2,3-dihydroxy-4- methoxybenzaldehyde 1,3-Dimethoxybenzene->Product Formylation, Baeyer-Villiger, Hydrolysis, Methylation, ortho-Formylation, Selective Demethylation

Caption: Multi-step synthesis of isotopically labeled 2,3-dihydroxy-4-methoxybenzaldehyde.

Detailed Protocol Summary:

The synthesis commences with the reaction of glutaric monomethyl ester chloride with [¹³C]-labeled lithium dimethylcuprate to introduce the isotopic label.[3] This is followed by an intramolecular Claisen condensation to form the cyclic dione intermediate. Aromatization yields 1,3-dimethoxybenzene. The final steps involve a sequence of reactions including formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, another ortho-formylation, and finally selective demethylation to yield the desired product.[3] For the unlabeled compound, standard methyl iodide would be used in the initial step.

Biological Activity and Signaling Pathways

While 2,3-dihydroxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of biologically active compounds, including vascular disrupting agents, there is limited direct research on its own biological effects and mechanism of action.[3]

In contrast, its isomer, 2-hydroxy-4-methoxybenzaldehyde, has been the subject of more extensive biological investigation. It has been shown to possess a range of activities including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[4][5] For instance, it can disrupt ergosterol biosynthesis in fungi and modulate redox metabolism.[6]

The biological activity of other dihydroxybenzaldehyde derivatives has also been explored. For example, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to enhance the levels of reduced glutathione via the Nrf2-mediated pathway in human keratinocytes.[7] Another derivative, 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone, has demonstrated the ability to suppress cell proliferation and induce apoptosis in multiple myeloma via the PI3K/Akt/mTOR signaling pathway.[8]

The lack of specific data for 2,3-dihydroxy-4-methoxybenzaldehyde presents a significant opportunity for future research. Its structural similarity to other biologically active benzaldehydes suggests that it may also possess interesting pharmacological properties.

Potential Signaling Pathways for Investigation:

Based on the activities of related compounds, the following signaling pathways could be relevant for future studies on 2,3-dihydroxy-4-methoxybenzaldehyde:

Signaling_Pathways cluster_pathways Potential Target Signaling Pathways Compound 2,3-dihydroxy-4-methoxybenzaldehyde PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Cell Proliferation, Apoptosis) Compound->PI3K_Akt_mTOR Nrf2_Pathway Nrf2 Pathway (Oxidative Stress Response) Compound->Nrf2_Pathway MAPK_Pathway MAPK Pathway (Inflammation) Compound->MAPK_Pathway

Caption: Potential signaling pathways for investigation.

Conclusion and Future Directions

2,3-dihydroxy-4-methoxybenzaldehyde is a valuable synthetic intermediate with a confirmed natural origin. While its primary role to date has been in the construction of more complex, biologically active molecules, its own pharmacological profile remains largely unexplored. The detailed synthetic protocols now available, coupled with its structural similarity to other bioactive benzaldehydes, provide a strong impetus for further investigation. Future research should focus on elucidating its biological activities, particularly in the areas of cancer, inflammation, and infectious diseases, and identifying its molecular targets and interactions with key signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

DHMB mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Dihydroxy-methoxybenzaldehydes (DHMB)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acronym DHMB is utilized in scientific literature to refer to several isomers of dihydroxy-methoxybenzaldehyde, each with distinct biological activities. This guide focuses on the two most prominently researched isomers: 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde) and 2-hydroxy-4-methoxybenzaldehyde. 3,4-dihydroxybenzaldehyde has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties, primarily through the inhibition of the NF-κB signaling pathway and DNA topoisomerase II. In contrast, 2-hydroxy-4-methoxybenzaldehyde is recognized for its potent antifungal activity, which is achieved by disrupting ergosterol biosynthesis and the redox metabolism in fungi. This document provides a detailed overview of the mechanisms of action for these compounds, supported by available quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Disambiguation of "DHMB"

It is crucial to note that "DHMB" is not a unique identifier and can refer to various isomers of dihydroxy-methoxybenzaldehyde. The biological activities and mechanisms of action differ significantly between these isomers. This guide will primarily focus on 3,4-dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde due to the greater availability of research on their mechanisms.

3,4-Dihydroxybenzaldehyde: Anti-inflammatory, Antioxidant, and Anticancer Mechanisms

3,4-Dihydroxybenzaldehyde is a phenolic aldehyde with a range of biological effects, including anti-inflammatory, anti-allergic, antioxidant, and anticancer activities.[1]

Anti-inflammatory and Anti-Allergic Mechanism: Inhibition of the NF-κB Signaling Pathway

A key mechanism of action for 3,4-dihydroxybenzaldehyde is its ability to suppress inflammatory and allergic responses by inhibiting the NF-κB signaling pathway.[2] In response to stimuli such as IgE/BSA, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. 3,4-dihydroxybenzaldehyde intervenes in this pathway by modulating the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2]

Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by 3,4-dihydroxybenzaldehyde.

Anticancer Mechanism: Inhibition of DNA Topoisomerase II and Induction of Apoptosis

3,4-Dihydroxybenzaldehyde exhibits anticancer properties by selectively inhibiting human DNA topoisomerase II.[1] This inhibition can lead to errors in DNA replication and repair, ultimately triggering apoptosis in cancer cells. Additionally, it has been shown to induce S-phase arrest and apoptosis in HT-29 human colorectal cancer cells by stimulating the p27KIP1-Cyclin A/D1-CDK2 and mitochondrial apoptotic pathways.[1]

Antioxidant Mechanism: Quenching of Reactive Oxygen and Nitrogen Species

This compound also functions as a potent antioxidant. It has been shown to protect human blood cells from oxidative damage induced by hexavalent chromium by quenching reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This protective effect is associated with a reduction in lipid and protein oxidation and the restoration of antioxidant enzyme activities.[3]

Experimental Workflow for Antioxidant Activity Assessment:

DHMB_Antioxidant_Workflow Erythrocytes Erythrocytes DHMB_pretreatment Pre-treatment with 3,4-DHB Erythrocytes->DHMB_pretreatment Cr(VI) Cr(VI) Exposure Incubation Incubation Cr(VI)->Incubation DHMB_pretreatment->Cr(VI) Measurement Measurement of Oxidative Stress Markers Incubation->Measurement ROS_RNS ROS/RNS levels Measurement->ROS_RNS Lipid_Protein_Oxidation Lipid/Protein Oxidation Measurement->Lipid_Protein_Oxidation Antioxidant_Enzymes Antioxidant Enzyme Activity Measurement->Antioxidant_Enzymes

Caption: Experimental workflow to assess the antioxidant activity of 3,4-dihydroxybenzaldehyde.

Quantitative Data Summary
ParameterValueCell Line/SystemReference
DNA Topoisomerase II IC50150 µMHuman[1]
DNA Topoisomerase I IC50>200 µMHuman[1]
Mammalian Polymerases IC50>200 µMMammalian[1]
Anti-proliferative Concentration362 µMHT-29 cells[1]
Antibacterial Activity (MRSA)0.01 µg/mlS. aureus[1]
Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the reviewed literature. However, the methodologies employed in the cited studies include:

  • Western Blotting: Used to determine the expression levels of proteins involved in signaling pathways, such as NF-κB p65 and IκBα. This typically involves cell lysis, protein quantification, SDS-PAGE, transfer to a membrane, incubation with primary and secondary antibodies, and detection.[4]

  • MTT Assay: A colorimetric assay to assess cell viability and proliferation.

  • TTC Staining: Used to visualize cerebral infarcts in animal models of ischemia/reperfusion injury.[4]

  • Single Cell Gel Electrophoresis (Comet Assay): Employed to detect DNA damage in lymphocytes.[3]

  • Measurement of ROS/RNS: Likely involves fluorescent probes that react with reactive species, followed by quantification using techniques like fluorometry or flow cytometry.[3]

2-Hydroxy-4-methoxybenzaldehyde: Antifungal Mechanism

2-Hydroxy-4-methoxybenzaldehyde is another isomer sometimes referred to as HMB (a different acronym from the leucine metabolite). Its primary mechanism of action is directed against fungal pathogens.

Disruption of Ergosterol Biosynthesis and Redox Metabolism

Transcriptome analysis of Fusarium graminearum treated with 2-hydroxy-4-methoxybenzaldehyde revealed that its antifungal activity stems from the disruption of two critical cellular processes:

  • Ergosterol Biosynthesis: The compound down-regulates the expression of several genes (Erg2, Erg5, Erg6, Erg7, Erg9, Erg24, and Erg27) that are essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[5]

  • Redox Metabolism: It also impacts the redox state of the fungal cells.[5]

Logical Relationship Diagram:

DHMB_Antifungal_Mechanism DHMB 2-Hydroxy-4-methoxybenzaldehyde Erg_Genes Ergosterol Biosynthesis Genes (Erg2, Erg5, Erg6, etc.) DHMB->Erg_Genes down-regulates Redox Redox Metabolism DHMB->Redox disrupts Ergosterol Ergosterol Synthesis Erg_Genes->Ergosterol inhibits Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane disrupts Fungal_Growth Inhibition of Fungal Growth Cell_Membrane->Fungal_Growth Redox->Fungal_Growth

Caption: Antifungal mechanism of 2-hydroxy-4-methoxybenzaldehyde.

Quantitative Data Summary

Specific quantitative data such as MIC (Minimum Inhibitory Concentration) or IC50 values for the antifungal activity of 2-hydroxy-4-methoxybenzaldehyde were not detailed in the provided search results.

Experimental Protocols

The primary methodology cited for elucidating the antifungal mechanism was:

  • Transcriptome Analysis (RNA-Seq): This powerful technique was used to analyze the changes in gene expression in Fusarium graminearum after treatment with 2-hydroxy-4-methoxybenzaldehyde, providing insights into the affected pathways.[5]

Conclusion

The term "DHMB" encompasses a group of dihydroxy-methoxybenzaldehyde isomers with diverse and specific mechanisms of action. 3,4-dihydroxybenzaldehyde is a promising candidate for anti-inflammatory, antioxidant, and anticancer therapies, with its primary targets being the NF-κB pathway and DNA topoisomerase II. On the other hand, 2-hydroxy-4-methoxybenzaldehyde presents a distinct antifungal mechanism by disrupting ergosterol biosynthesis and redox balance in fungi. Further research is warranted to fully elucidate the therapeutic potential of these compounds, including more detailed investigations into their signaling pathways and the development of standardized experimental protocols to facilitate comparative studies. Drug development professionals should consider the specific isomeric form of DHMB when evaluating its potential for therapeutic applications.

References

A Technical Guide to the Biological Activity of 2,3-Dihydroxy-4-Methoxybenzaldehyde and its Isomer 2-Hydroxy-4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the biological activity of 2,3-dihydroxy-4-methoxybenzaldehyde. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data on the biological functions of this specific compound. In contrast, its structural isomer, 2-hydroxy-4-methoxybenzaldehyde (HMB), is the subject of extensive research. Given the potential for structural ambiguity and the user's interest in the bioactivity of this class of molecules, this guide will primarily focus on the well-documented biological activities of 2-hydroxy-4-methoxybenzaldehyde, while also presenting any available information on related dihydroxybenzaldehyde derivatives to provide a broader context.

Introduction to 2-Hydroxy-4-Methoxybenzaldehyde (HMB)

2-Hydroxy-4-methoxybenzaldehyde (HMB) is a naturally occurring phenolic compound and a structural isomer of vanillin.[1] It is found in various medicinal plants, including those from the genera Decalepis, Hemidesmus, Mondia, Periploca, and Sclerocarya.[2][3] HMB is recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects.[2][3] Its broad spectrum of activity has positioned it as a compound of interest for further investigation in drug discovery and development.

Biological Activities of 2-Hydroxy-4-Methoxybenzaldehyde (HMB)

Antifungal Activity

HMB has demonstrated potent antifungal activity, particularly against the phytopathogenic fungus Fusarium graminearum.[2] The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[2] This leads to a cascade of downstream effects, including a significant increase in intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) levels, indicating a disruption of the fungal redox metabolism.[2]

Quantitative Data on Antifungal Activity of HMB against F. graminearum

ParameterConcentrationResultReference
Ergosterol Content Reduction1/4 MIC22.16% decrease[2]
1/2 MIC36.13% decrease[2]
MIC61.78% decrease[2]
Intracellular ROS LevelsMIC22-fold increase[2]
Hydrogen Peroxide (H₂O₂) ContentMIC146.03% increase[2]
Antibacterial Activity

HMB exhibits significant antibacterial properties against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, leading to the leakage of intracellular components.[5] Furthermore, HMB has been shown to inhibit the production of the virulence factor staphyloxanthin in MRSA and can eradicate pre-formed biofilms.[4]

Quantitative Data on Antibacterial Activity of HMB

Bacterial StrainMIC (Minimum Inhibitory Concentration)MBC (Minimum Bactericidal Concentration)Reference
Staphylococcus aureus1024 µg/mL2 x MIC[4][5]
Gram-positive bacteria100-200 µg/mLNot specified
Gram-negative bacteria125-200 µg/mLNot specified
Candida albicans150 µg/mLNot specified
Antioxidant Activity

Extracts containing HMB have shown notable antioxidant activity. This is attributed to its ability to scavenge free radicals, a property common to many phenolic compounds. The antioxidant potential of HMB has been evaluated using various in vitro assays.

Quantitative Data on Antioxidant Activity of HMB

AssayConcentrationResultReference
DPPH Radical Scavenging100 ppm67.3% activity
β-carotene Linoleate Model100 ppm69.64% activity
Hydroxyl Radical Scavenging100 ppm48.26% activity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of HMB against a bacterial strain.

  • Preparation of HMB Stock Solution: Dissolve a known weight of HMB in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the HMB stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the HMB dilutions. Include a positive control (broth with bacteria, no HMB) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of HMB at which there is no visible growth (turbidity) of the bacteria.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of HMB.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of HMB Solutions: Prepare a series of dilutions of HMB in methanol at various concentrations.

  • Reaction Mixture: In a set of test tubes or a 96-well plate, mix a specific volume of each HMB dilution with a fixed volume of the DPPH solution. A common ratio is 1:1 or 1:2 (e.g., 1 mL of HMB solution and 1 mL of DPPH solution).

  • Control and Blank: Prepare a positive control using a known antioxidant like ascorbic acid. Prepare a blank containing only methanol and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

Signaling Pathways Modulated by Benzaldehyde Derivatives

While specific signaling pathways for 2,3-dihydroxy-4-methoxybenzaldehyde are not documented, research on HMB and other related benzaldehyde derivatives provides insights into their potential mechanisms of action at the molecular level.

HOG-MAPK Pathway in Fusarium graminearum

The antifungal activity of HMB against F. graminearum is linked to the modulation of the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for the fungus's response to osmotic and oxidative stress. HMB treatment has been shown to regulate the expression of key genes within this pathway, including Hog1, Ssk1, Ssk2, and Pbs2.

HOG_MAPK_Pathway cluster_hmb HMB Modulates HMB 2-Hydroxy-4-methoxy- benzaldehyde (HMB) Osmotic_Stress Osmotic & Oxidative Stress HMB->Osmotic_Stress Induces Sln1 Sln1 Osmotic_Stress->Sln1 Ypd1 Ypd1 Sln1->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2 Ssk2/Ssk22 Ssk1->Ssk2 Pbs2 Pbs2 Ssk2->Pbs2 Hog1 Hog1 Pbs2->Hog1 Gene_Expression Stress Response Gene Expression Hog1->Gene_Expression Inflammatory_Signaling cluster_nucleus Benzaldehyde_Derivative Benzaldehyde Derivative IKK IKK Benzaldehyde_Derivative->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Activates

References

DHMB as a Natural Antifungal Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-dihydroxy-3-methyl-1,4-benzoquinone (DHMB) is a naturally occurring benzoquinone that has demonstrated significant potential as an antifungal agent. This document provides a comprehensive technical overview of DHMB, including its quantitative antifungal efficacy, detailed experimental protocols for its evaluation, and an exploration of its proposed mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Antifungal Efficacy of DHMB: Quantitative Data

DHMB has been shown to exhibit inhibitory activity against a range of fungal pathogens. The following tables summarize the available quantitative data on its antifungal potency.

Table 1: In Vitro Antifungal Activity of DHMB against Planktonic Fungal Cells

Fungal SpeciesStrainMethodMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)Reference
Candida albicansATCC 90028Broth Microdilution8.21Not Reported
Candida albicansClinical Isolate (Fluconazole-Resistant)Not SpecifiedNot SpecifiedNot Reported
Candida albicansClinical Isolate (Caspofungin-Resistant)Not SpecifiedNot SpecifiedNot Reported
Cryptococcus neoformansClinical StrainDisc DiffusionInactive0
Pseudomonas aeruginosaClinical StrainDisc DiffusionNot Applicable20
Salmonella spp.Clinical StrainDisc DiffusionNot Applicable10-20
Proteus spp.Clinical StrainDisc DiffusionNot Applicable10-20
Klebsiella pneumoniaeClinical StrainDisc DiffusionNot Applicable10-20
Escherichia coliClinical StrainDisc DiffusionNot Applicable10-20
Staphylococcus aureusClinical StrainDisc DiffusionNot Applicable10-20
Shigella dysentriaeClinical StrainDisc DiffusionNot Applicable10-20

Table 2: Activity of DHMB against Candida albicans Biofilms

AssayConcentrationEffectReference
Biofilm FormationNot SpecifiedReduction in biofilm formation
Hyphal GrowthNot SpecifiedReduction in hyphal growth

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of DHMB that inhibits the visible growth of a fungal strain.

Materials:

  • DHMB

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of DHMB Dilutions: a. Prepare a stock solution of DHMB in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the DHMB stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired final concentration range.

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the DHMB dilutions. b. Include a positive control (inoculum without DHMB) and a negative control (medium without inoculum). c. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of DHMB at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 530 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture 1. Fungal Culture (SDA, 35°C, 24-48h) inoculum_prep 2. Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation 4. Inoculation of 96-well plate inoculum_prep->inoculation dhmb_dilutions 3. DHMB Serial Dilutions (in RPMI-1640) dhmb_dilutions->inoculation incubation 5. Incubation (35°C, 24-48h) inoculation->incubation mic_determination 6. MIC Determination (Visual or OD530) incubation->mic_determination

Workflow for Broth Microdilution MIC Assay.
Fungal Biofilm Inhibition Assay

This protocol is used to assess the ability of DHMB to prevent the formation of fungal biofilms.

Objective: To quantify the inhibition of fungal biofilm formation by DHMB.

Materials:

  • DHMB

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom polystyrene plates

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare the fungal inoculum as described in the Broth Microdilution protocol (Section 3.1).

  • Biofilm Formation and Treatment: a. Add the fungal inoculum to the wells of a 96-well plate. b. Immediately add various concentrations of DHMB to the wells. c. Include a positive control (inoculum without DHMB) and a negative control (medium only). d. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Biofilm Quantification (Crystal Violet Staining): a. Gently wash the wells with PBS to remove non-adherent cells. b. Air dry the plate. c. Stain the biofilms by adding 0.1% Crystal Violet to each well and incubating for 15 minutes. d. Wash away the excess stain with water and air dry the plate. e. Solubilize the stain by adding 95% ethanol to each well. f. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Biofilm Growth cluster_quantification Quantification inoculum_prep 1. Fungal Inoculum Preparation plate_setup 2. Add Inoculum and DHMB to 96-well plate inoculum_prep->plate_setup incubation 3. Incubate (37°C, 24-48h) plate_setup->incubation wash1 4. Wash (PBS) incubation->wash1 stain 5. Stain (Crystal Violet) wash1->stain wash2 6. Wash (Water) stain->wash2 solubilize 7. Solubilize (Ethanol) wash2->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Workflow for Fungal Biofilm Inhibition Assay.

Mechanism of Action

The precise antifungal mechanism of DHMB is still under investigation, but current evidence points towards a multi-targeted approach involving the disruption of the fungal cell membrane and the induction of oxidative stress.

Disruption of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of ergosterol biosynthesis is a well-established target for many antifungal drugs, including azoles. It is hypothesized that DHMB may interfere with one or more enzymatic steps in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Erg1 (Squalene epoxidase) ergosterol Ergosterol lanosterol->ergosterol Erg11 (14α-demethylase) Erg24, Erg2-6 membrane Fungal Cell Membrane ergosterol->membrane Incorporation dhmb DHMB dhmb->lanosterol Proposed Inhibition

Proposed Inhibition of Ergosterol Biosynthesis by DHMB.
Induction of Oxidative Stress

Another proposed mechanism of DHMB's antifungal action is the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS) within the fungal cell. ROS, such as superoxide anions and hydrogen peroxide, can cause widespread damage to cellular components, including lipids, proteins, and DNA. The accumulation of ROS can overwhelm the fungal cell's antioxidant defense systems, leading to cell death. It is plausible that DHMB, as a quinone, can participate in redox cycling, thereby generating ROS. This oxidative damage can lead to lipid peroxidation of the cell membrane, further compromising its integrity, and can also trigger apoptosis-like cell death pathways.

Oxidative_Stress_Pathway cluster_damage Cellular Damage dhmb DHMB ros Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) dhmb->ros Redox Cycling lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation protein_damage Protein Damage ros->protein_damage dna_damage DNA Damage ros->dna_damage cell_death Fungal Cell Death lipid_peroxidation->cell_death protein_damage->cell_death dna_damage->cell_death

Induction of Oxidative Stress in Fungi by DHMB.

Conclusion and Future Directions

DHMB is a promising natural antifungal compound with demonstrated activity against clinically relevant fungi, including drug-resistant strains of Candida albicans. Its dual mechanism of action, targeting both ergosterol biosynthesis and inducing oxidative stress, makes it an attractive candidate for further development.

Future research should focus on:

  • Elucidating the precise molecular targets of DHMB within the ergosterol biosynthesis pathway.

  • Characterizing the specific signaling pathways involved in DHMB-induced oxidative stress.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize the antifungal potency and pharmacological properties of DHMB derivatives.

  • Evaluating the in vivo efficacy and safety of DHMB in animal models of fungal infections.

A deeper understanding of DHMB's antifungal properties will be crucial for its potential translation into a clinically useful therapeutic agent.

The Anti-inflammatory Effects of Dihydroxy-Methoxybenzaldehyde (DHMB) and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chronic inflammation is a significant contributing factor to a myriad of diseases, including inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents has led researchers to explore various natural and synthetic compounds. Among these, dihydroxy-methoxybenzaldehyde (DHMB) and its structural isomers have emerged as promising candidates due to their demonstrated effects on key inflammatory pathways. This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory properties of DHMB, with a focus on its isomers for which significant experimental data are available. It is intended for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of DHMB isomers, such as 2,4-dihydroxybenzaldehyde (DHD) and 3,4-dihydroxybenzaldehyde (DBD), is attributed to their ability to modulate critical signaling pathways and reduce the production of pro-inflammatory mediators. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the reduction of reactive oxygen species (ROS).

Inhibition of NF-κB and MAPK Signaling Pathways

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) are central regulators of the inflammatory response.[1][2][3] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways activate the transcription of numerous pro-inflammatory genes.[1][3]

Studies on 3,4-dihydroxybenzaldehyde (DBD) have shown that it suppresses the activation of NF-κB and inhibits the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK1/2) in LPS-treated microglial cells.[4] This inhibition leads to a significant reduction in the production of inflammatory mediators.[4] The general scheme of MAPK signaling involves a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that transduces extracellular signals to elicit cellular responses.[5][6]

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK TLR4->IKK DHMB_Isomer DHMB Isomers (e.g., 3,4-DBD) MAPK MAPK (p38, JNK, ERK) DHMB_Isomer->MAPK Inhibits Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) DHMB_Isomer->NFkB_p65_p50 Inhibits Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPKK->MAPK P Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB P IkB->NFkB_p65_p50 NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_p65_p50_nucleus->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Fig. 1: DHMB Isomer Inhibition of MAPK and NF-κB Pathways.
Downregulation of iNOS and COX-2

The enzymes iNOS and COX-2 are key drivers of the inflammatory response, producing nitric oxide (NO) and prostaglandins, respectively.[7][8] High levels of these mediators contribute to vasodilation, pain, and tissue damage.[7][9] Experimental data shows that 2,4-dihydroxybenzaldehyde (DHD) suppresses the expression of both iNOS and COX-2 in LPS-stimulated macrophage cells.[10] Similarly, 3,4-dihydroxybenzaldehyde (DBD) was found to decrease levels of prostaglandin E2 (PGE2), a major product of COX-2 activity.[4]

Reduction of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) orchestrate the inflammatory cascade.[11][12] DHMB isomers have been shown to effectively reduce the secretion of these critical signaling molecules. Specifically, 3,4-dihydroxybenzaldehyde (DBD) significantly decreased the levels of TNF-α, IL-1β, and IL-6 in activated microglial cells.[4]

Attenuation of Oxidative Stress

Inflammation is intrinsically linked with oxidative stress, where an overproduction of reactive oxygen species (ROS) can lead to cellular damage.[13][14] Certain DHMB-related compounds have demonstrated the ability to mitigate oxidative stress. For instance, 2,4-dihydroxybenzaldehyde (DHD) was able to slightly decrease ROS levels in stimulated macrophages.[10] Another related compound, 2-hydroxy-4-methoxybenzaldehyde, significantly increased intracellular ROS levels in the fungus Fusarium graminearum, suggesting a complex, context-dependent role in redox metabolism.[15] However, in mammalian cells, isomers like 3-bromo-4,5-dihydroxybenzaldehyde have been shown to reduce PM2.5-induced ROS generation.[16]

Quantitative Data Summary

The following tables summarize the quantitative effects of DHMB isomers on various inflammatory markers.

Table 1: Effect of 3,4-Dihydroxybenzaldehyde (DBD) on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglial Cells [4]

ConcentrationTNF-α ReductionIL-1β ReductionIL-6 ReductionPGE2 Reduction
0.01 µMSignificantSignificantSignificantSignificant
0.1 µMSignificantSignificantSignificantSignificant
1 µMSignificantSignificantSignificantSignificant

Table 2: Effect of 2,4-Dihydroxybenzaldehyde (DHD) on Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages [10]

ConcentrationNO Production Inhibition
0.02 mMDose-dependent suppression
0.05 mMDose-dependent suppression
0.1 mMDose-dependent suppression

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the anti-inflammatory effects of DHMB isomers.

In Vitro Anti-inflammatory Assays
  • Cell Culture and Stimulation:

    • RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[10]

    • BV2 Microglial Cells: These cells are used as a model for neuroinflammation and are cultured under standard conditions. Inflammation is induced by treatment with LPS.[4]

  • Nitric Oxide (NO) Production Assay (Griess Reaction):

    • Cells are seeded in 24-well plates and treated with various concentrations of the test compound (e.g., DHD) for a specified period.

    • LPS (1 µg/mL) is added to stimulate NO production.

    • After 24 hours of incubation, the culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) is measured by mixing the supernatant with Griess reagent.

    • Absorbance is read at 540 nm, and the nitrite concentration is determined using a standard curve.[10]

  • Cytokine Measurement (ELISA):

    • Cells are treated with the test compound and stimulated with LPS.

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]

  • Western Blot Analysis for Protein Expression (iNOS, COX-2, p-MAPKs):

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated forms of p38, JNK, ERK, and NF-κB p65, as well as a loading control (e.g., β-actin or GAPDH).

    • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][10]

  • Reactive Oxygen Species (ROS) Measurement:

    • Cells are treated with the test compound and LPS.

    • After incubation, cells are treated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • The fluorescence intensity, which is proportional to the intracellular ROS level, is measured using a fluorometer or flow cytometer.[10]

Start Start: RAW 264.7 or BV2 Cells Treatment Treat with DHMB Isomer Start->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate (e.g., 24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cells Collect Cells (Lysis) Incubation->Cells Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA Western Western Blot (iNOS, COX-2, p-MAPK) Cells->Western ROS_Assay ROS Assay (DCFH-DA) Cells->ROS_Assay

Fig. 2: Workflow for In Vitro Anti-inflammatory Assays.
In Vivo Models of Inflammation

  • Dextran Sulfate Sodium (DSS)-Induced Colitis Model: This is a widely used model to study intestinal inflammation that resembles human ulcerative colitis.[17][18][19]

    • Animal Model: C57BL/6 or BALB/c mice are typically used.

    • Induction: Acute colitis is induced by administering 1.5% to 5% (w/v) DSS in the drinking water for 5-7 consecutive days. Chronic colitis can be induced by administering multiple cycles of DSS separated by periods of regular drinking water.[17][18]

    • Treatment: DHMB (or its isomers) can be administered via oral gavage daily before and/or during DSS administration.

    • Assessment:

      • Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool.

      • Histological Analysis: At the end of the experiment, colons are excised, and sections are stained with hematoxylin and eosin (H&E) to assess mucosal damage, crypt loss, and inflammatory cell infiltration.

      • Myeloperoxidase (MPO) Activity: Colonic tissue can be assayed for MPO activity as a marker of neutrophil infiltration.[20]

      • Cytokine Levels: Colon tissue homogenates can be analyzed for pro-inflammatory cytokine levels via ELISA or qRT-PCR.[20]

Conclusion and Future Directions

The available evidence strongly suggests that dihydroxy-methoxybenzaldehyde and its isomers possess significant anti-inflammatory properties. Their ability to target fundamental inflammatory pathways, including NF-κB and MAPK, and reduce the expression of key mediators like iNOS, COX-2, and pro-inflammatory cytokines, makes them compelling candidates for further investigation.

Future research should focus on:

  • Directly comparing the anti-inflammatory potency of different DHMB isomers (2,3-, 2,4-, 3,4-, etc.) to identify the most effective structures.

  • Conducting more extensive in vivo studies in various models of inflammatory disease to validate the in vitro findings.

  • Investigating the pharmacokinetic and toxicological profiles of these compounds to assess their potential as therapeutic agents.

  • Elucidating the precise molecular targets to refine their mechanism of action.

By addressing these areas, the scientific community can fully unlock the therapeutic potential of DHMB and its derivatives in the treatment of inflammatory diseases.

References

The Therapeutic Potential of 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) is a small aromatic organic compound that has emerged as a molecule of interest for its significant therapeutic potential.[1][2] Chemically, it is a benzaldehyde derivative with the formula C₈H₈O₄ and a molecular weight of 168.15 g/mol .[1][3] Initially identified for its antifungal properties, recent studies have illuminated its potent anti-inflammatory effects, particularly in the context of intestinal inflammation.[1][4] This technical guide provides a comprehensive overview of the current understanding of DHMB, focusing on its mechanism of action, preclinical data, and potential applications in drug development.

Mechanism of Action

The therapeutic effects of DHMB are primarily attributed to its dual antifungal and anti-inflammatory activities.

Anti-inflammatory Activity

While the precise molecular targets of DHMB are still under investigation, its anti-inflammatory mechanism is believed to involve the modulation of key signaling pathways implicated in the inflammatory response. Benzaldehyde derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[8][9] DHMB is hypothesized to interfere with this cascade, thereby reducing the expression and release of these critical inflammatory mediators.[6]

NF-kB_Signaling_Pathway Figure 1: Hypothesized Anti-inflammatory Mechanism of DHMB cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription DHMB DHMB DHMB->IKK inhibits Experimental_Workflow Figure 2: General Workflow for In Vivo DSS-Induced Colitis Study start Start: Acclimatize Mice (C57BL/6) day0 Day 0: Record Baseline (Weight, Stool) start->day0 day1_7 Days 1-7: Induction Phase day0->day1_7 dss Administer 3-5% DSS in drinking water day1_7->dss treatment Daily oral gavage: - Vehicle Control - DHMB Treatment Group day1_7->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood - Calculate DAI Score day1_7->monitoring day8 Day 8: Endpoint Analysis monitoring->day8 necropsy Euthanasia & Colon Excision day8->necropsy measurements Measure Colon Length & Weight necropsy->measurements analysis Tissue Processing for: - Histology (H&E) - Cytokine Analysis (ELISA/qPCR) - MPO Assay measurements->analysis

References

DHMB in Candida albicans Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide spectrum of diseases from superficial mucosal infections to life-threatening systemic candidiasis. The emergence of antifungal resistance necessitates the discovery and development of novel therapeutic agents. 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a small aromatic compound, has been identified as a promising antifungal agent with significant activity against C. albicans, including strains resistant to conventional drugs like fluconazole and caspofungin.[1][2] This technical guide provides a comprehensive overview of the current research on DHMB's activity against C. albicans, its effects on key virulence factors, and detailed experimental protocols for its study.

Antifungal Activity of DHMB

DHMB exhibits potent fungicidal activity against C. albicans. Its efficacy has been demonstrated against both standard laboratory strains and clinical isolates, including those exhibiting resistance to commonly used antifungal drugs.

Quantitative Data Summary

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's effectiveness. The following tables summarize the reported MIC values for DHMB against various C. albicans strains and compare its activity with established antifungal drugs.

CompoundC. albicans Strain(s)MIC (µg/mL)Reference
DHMBNot Specified8[2]
CaspofunginNot Specified0.03[2]
FluconazoleNot Specified0.25[2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of DHMB and Standard Antifungals against C. albicans.

C. albicans IsolateResistance ProfileDHMB ActivityReference
Clinical Isolate 1Caspofungin-resistantEffective[1][2]
Clinical Isolate 2Fluconazole-resistantEffective[1][2]

Table 2: Efficacy of DHMB against Drug-Resistant Clinical Isolates of C. albicans.

Mechanism of Action and Effects on Virulence Factors

While the precise molecular targets of DHMB in C. albicans are still under investigation, current research indicates that its antifungal activity is linked to the disruption of key virulence traits, including hyphal morphogenesis and biofilm formation.

Inhibition of Hyphal Growth

The morphological transition from yeast to hyphal form is a critical virulence factor for C. albicans, enabling tissue invasion and immune evasion. DHMB has been shown to effectively inhibit this transition. The aldehyde group and the phenolic hydroxyl groups in DHMB's structure are crucial for its anti-hyphal activity.[2]

Disruption of Biofilm Formation

C. albicans biofilms are structured communities of cells encased in an extracellular matrix, which confers high levels of resistance to antifungal agents and host immune defenses. DHMB has demonstrated the ability to inhibit biofilm formation, a critical attribute for a potential therapeutic agent.

Signaling Pathways in Candida albicans and Potential DHMB Intervention

The virulence of C. albicans is controlled by complex signaling networks. The Ras1-cAMP-PKA and the MAPK pathways are central to the regulation of hyphal growth and biofilm formation. Based on the observed phenotypic effects of DHMB, it is hypothesized that this compound may exert its effects by modulating one or more components of these pathways.

Ras1-cAMP-PKA Pathway

This pathway is a key regulator of morphogenesis in C. albicans. Activation of Ras1 leads to the stimulation of adenylyl cyclase (Cyr1), resulting in an increase in intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream transcription factors, most notably Efg1, a critical regulator of hyphal-specific gene expression.

Ras_cAMP_PKA_Pathway Env_Signals Environmental Signals (e.g., Serum, 37°C) Ras1_GDP Ras1-GDP (Inactive) Env_Signals->Ras1_GDP Activates Ras1_GTP Ras1-GTP (Active) Ras1_GDP->Ras1_GTP GTP/GDP Exchange Cyr1 Cyr1 (Adenylyl Cyclase) Ras1_GTP->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA PKA cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Phosphorylates Hyphal_Genes Hyphal-Specific Genes (e.g., HWP1) Efg1->Hyphal_Genes Activates Transcription Hyphal_Growth Hyphal Growth & Biofilm Formation Hyphal_Genes->Hyphal_Growth DHMB DHMB DHMB->Ras1_GTP Hypothesized Inhibition DHMB->Cyr1 DHMB->PKA

Figure 1: The Ras1-cAMP-PKA signaling pathway in C. albicans and hypothesized points of inhibition by DHMB.

MAPK Signaling Pathways

C. albicans possesses several MAP kinase pathways that regulate different aspects of its biology. The Cek1-mediated pathway is particularly important for hyphal development and invasive growth. Another key MAPK, Hog1, is involved in the stress response and also plays a role in morphogenesis.

MAPK_Pathway Stimuli Environmental Stimuli (e.g., Nitrogen limitation) MAPKKK MAPKKK (e.g., Cst20) Stimuli->MAPKKK MAPKK MAPKK (e.g., Hst7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., Cek1) MAPKK->MAPK Phosphorylates Cph1 Cph1 (Transcription Factor) MAPK->Cph1 Phosphorylates Filamentous_Genes Filamentous Growth Genes Cph1->Filamentous_Genes Activates Transcription Invasive_Growth Invasive Growth & Biofilm Formation Filamentous_Genes->Invasive_Growth DHMB DHMB DHMB->MAPK Hypothesized Inhibition

Figure 2: A generalized MAPK signaling pathway in C. albicans with a hypothesized point of inhibition by DHMB.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of DHMB's effects on C. albicans.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of DHMB against C. albicans.

Materials:

  • C. albicans strain of interest

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI-1640 medium

  • DHMB stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Dilute the culture in RPMI-1640 to a final concentration of 1 x 10³ cells/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of DHMB in RPMI-1640 in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL. Include a drug-free control well and a sterile control well.

  • Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well containing the drug dilutions and the drug-free control. Add 200 µL of sterile RPMI-1640 to the sterile control well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of DHMB that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm.

Biofilm Formation and Quantification (XTT Reduction Assay)

This protocol assesses the effect of DHMB on C. albicans biofilm formation.

Materials:

  • C. albicans strain of interest

  • RPMI-1640 medium

  • DHMB stock solution

  • 96-well flat-bottom microtiter plates

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Biofilm Formation: Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640. Add 100 µL of this suspension to the wells of a 96-well plate containing serial dilutions of DHMB. Include a drug-free control.

  • Adhesion Phase: Incubate the plate at 37°C for 90 minutes to allow for cell adherence.

  • Biofilm Growth: Gently wash the wells twice with PBS to remove non-adherent cells. Add 100 µL of fresh RPMI-1640 (with the corresponding DHMB concentrations) to each well and incubate for 24-48 hours at 37°C to allow biofilm formation.

  • XTT Assay:

    • Wash the mature biofilms twice with PBS.

    • Prepare the XTT-menadione solution by mixing XTT (0.5 mg/mL in PBS) with menadione (1 µM).

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification: Measure the colorimetric change at 490 nm using a plate reader. A decrease in absorbance in DHMB-treated wells compared to the control indicates inhibition of biofilm formation.

Hyphal Growth Inhibition Assay

This protocol evaluates the inhibitory effect of DHMB on the yeast-to-hypha transition.

Materials:

  • C. albicans strain of interest

  • YPD broth

  • Hypha-inducing medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • DHMB stock solution

  • Microscope slides or 24-well plates

  • Microscope

Procedure:

  • Inoculum Preparation: Grow C. albicans in YPD broth overnight at 30°C. Wash and resuspend the cells in the hypha-inducing medium to a concentration of 1 x 10⁶ cells/mL.

  • Treatment: Add serial dilutions of DHMB to the cell suspension.

  • Incubation: Incubate the treated and untreated cell suspensions at 37°C for 2-4 hours.

  • Microscopic Examination: Place a sample from each condition on a microscope slide and observe under a microscope.

  • Analysis: Quantify the percentage of germ tube formation or measure the length of the hyphae in treated versus untreated cells. A significant reduction in germ tube formation or hyphal length indicates inhibitory activity.

In Vivo Murine Model of DSS-Induced Colitis with C. albicans Colonization

This protocol is used to assess the in vivo efficacy of DHMB in a model that mimics intestinal inflammation and fungal colonization.[3]

Materials:

  • C57BL/6 mice

  • C. albicans strain

  • Dextran sulfate sodium (DSS)

  • DHMB

  • Oral gavage needles

Procedure:

  • Induction of Colitis: Administer 3% (w/v) DSS in the drinking water to mice for 5-7 days to induce colitis.

  • C. albicans Colonization: On day 3 of DSS treatment, orally gavage the mice with 1 x 10⁷ CFU of C. albicans.

  • DHMB Treatment: Administer DHMB orally to a subset of the DSS and C. albicans-treated mice daily.

  • Monitoring: Monitor the mice daily for weight loss, stool consistency, and signs of bleeding (Disease Activity Index).

  • Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect the colon for histological analysis and determination of fungal burden (by plating homogenized tissue on selective agar).

Conclusion

DHMB represents a promising lead compound for the development of novel antifungal therapies against C. albicans. Its potent activity against drug-resistant strains and its ability to inhibit key virulence factors like hyphal growth and biofilm formation make it an attractive candidate for further investigation. Future research should focus on elucidating the precise molecular mechanisms of DHMB action, particularly its interaction with the Ras1-cAMP-PKA and MAPK signaling pathways, and on optimizing its efficacy and safety profiles for potential clinical applications. The experimental protocols detailed in this guide provide a robust framework for advancing our understanding of this important antifungal agent.

References

An In-depth Technical Guide to 2,3-dihydroxy-4-methoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted benzaldehydes are a class of organic compounds with significant importance in the fields of medicinal chemistry, pharmacology, and materials science. Among these, dihydroxy-methoxybenzaldehydes represent a particularly interesting group due to their diverse biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 2,3-dihydroxy-4-methoxybenzaldehyde and its structural isomers, focusing on their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of Dihydroxy-methoxybenzaldehyde Isomers

The position of the hydroxyl and methoxy groups on the benzaldehyde ring significantly influences the physicochemical properties of the isomers. A summary of key properties for several isomers is presented in Table 1. These properties are crucial for understanding the compounds' solubility, stability, and potential for formulation.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
2,3-Dihydroxy-4-methoxybenzaldehyde C₈H₈O₄168.15--4055-69-0
2,4-Dihydroxy-3-methoxybenzaldehyde C₈H₈O₄168.15--58922-29-5
2,5-Dihydroxy-4-methoxybenzaldehyde C₈H₈O₄168.15--29865-97-2
3,4-Dihydroxy-2-methoxybenzaldehyde C₈H₈O₄168.15---
3,5-Dihydroxy-4-methoxybenzaldehyde C₈H₈O₄168.15--29865-85-8
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃152.1541-43271.5 ± 20.0673-22-3[1]
3,4-Dihydroxy-5-methoxybenzaldehyde C₈H₈O₄168.15131-134-3934-87-0[2]

Synthesis and Characterization

The synthesis of dihydroxy-methoxybenzaldehyde isomers can be achieved through various organic reactions, often involving the protection and deprotection of hydroxyl groups and regioselective formylation. Below are representative experimental protocols for the synthesis of key isomers.

Experimental Protocol: Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde

This multi-step synthesis provides a framework for obtaining 2,3-dihydroxy-4-methoxybenzaldehyde, with the inclusion of an isotopic label for mechanistic studies.[3][4]

Workflow for the Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde

G cluster_0 Step 1-3: Acyclic Precursor to Cyclic Ketone cluster_1 Step 4-6: Aromatization and Hydroxylation cluster_2 Step 7-9: Final Steps to Product Glutaric monomethyl ester chloride Glutaric monomethyl ester chloride Methyl 5-oxo-[6-13C]-hexanoate Methyl 5-oxo-[6-13C]-hexanoate Glutaric monomethyl ester chloride->Methyl 5-oxo-[6-13C]-hexanoate [13C]-Li(CH3)2Cu [2-13C]-Cyclohexane-1,3-dione [2-13C]-Cyclohexane-1,3-dione Methyl 5-oxo-[6-13C]-hexanoate->[2-13C]-Cyclohexane-1,3-dione KOtBu [2-13C]-1,3-Dimethoxybenzene [2-13C]-1,3-Dimethoxybenzene [2-13C]-Cyclohexane-1,3-dione->[2-13C]-1,3-Dimethoxybenzene I2, MeOH [1-13C]-2,6-Dimethoxybenzaldehyde [1-13C]-2,6-Dimethoxybenzaldehyde [2-13C]-1,3-Dimethoxybenzene->[1-13C]-2,6-Dimethoxybenzaldehyde 1. nBuLi, TMEDA 2. DMF [1-13C]-2,6-Dimethoxyphenol [1-13C]-2,6-Dimethoxyphenol [1-13C]-2,6-Dimethoxybenzaldehyde->[1-13C]-2,6-Dimethoxyphenol mCPBA, then KOH [1-13C]-1,2,3-Trimethoxybenzene [1-13C]-1,2,3-Trimethoxybenzene [1-13C]-2,6-Dimethoxyphenol->[1-13C]-1,2,3-Trimethoxybenzene MeI, K2CO3 [3-13C]-2,3,4-Trimethoxybenzaldehyde [3-13C]-2,3,4-Trimethoxybenzaldehyde [1-13C]-1,2,3-Trimethoxybenzene->[3-13C]-2,3,4-Trimethoxybenzaldehyde 1. tBuLi 2. DMF [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde [3-13C]-2,3,4-Trimethoxybenzaldehyde->[3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde BBr3

Caption: Synthetic pathway for [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde.

Materials:

  • Glutaric monomethyl ester chloride

  • [¹³C]-methyl iodide

  • Lithium

  • Copper(I) iodide

  • Potassium tert-butoxide

  • Iodine

  • Methanol

  • n-Butyllithium

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • Dimethylformamide (DMF)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Potassium hydroxide

  • Methyl iodide

  • Potassium carbonate

  • tert-Butyllithium

  • Boron tribromide

Procedure:

  • Synthesis of Methyl 5-oxo-[6-¹³C]-hexanoate: [¹³C]-Lithium dimethylcuprate is prepared from [¹³C]-methyl iodide, lithium, and copper(I) iodide. This is then reacted with glutaric monomethyl ester chloride to yield methyl 5-oxo-[6-¹³C]-hexanoate.[3]

  • Cyclization: Intramolecular Claisen condensation of methyl 5-oxo-[6-¹³C]-hexanoate using potassium tert-butoxide as a base affords [2-¹³C]-cyclohexane-1,3-dione.[3][5]

  • Aromatization and Methylation: The dione is aromatized and methylated by heating at reflux with iodine in methanol to give [2-¹³C]-1,3-dimethoxybenzene.[3]

  • Formylation: Regioselective lithiation of [2-¹³C]-1,3-dimethoxybenzene with n-butyllithium in the presence of TMEDA, followed by treatment with DMF, yields [1-¹³C]-2,6-dimethoxybenzaldehyde.[3]

  • Baeyer-Villiger Oxidation and Hydrolysis: The aldehyde is treated with mCPBA to form the corresponding formate ester, which is then hydrolyzed with potassium hydroxide to give [1-¹³C]-2,6-dimethoxyphenol.[3]

  • Methylation: The phenol is methylated with methyl iodide in the presence of potassium carbonate to yield [1-¹³C]-1,2,3-trimethoxybenzene.

  • Formylation: Lithiation with tert-butyllithium followed by quenching with DMF introduces a formyl group to give [3-¹³C]-2,3,4-trimethoxybenzaldehyde.

  • Demethylation: Selective demethylation of the trimethoxybenzaldehyde with boron tribromide yields the final product, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde.[3]

Characterization: The final product and intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and isotopic labeling.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., hydroxyl, carbonyl, and ether).

Biological Activities

Dihydroxy-methoxybenzaldehyde isomers have been reported to exhibit a range of biological activities. A comparative summary of some of these activities is provided in Table 2.

IsomerBiological ActivityQuantitative DataReference
2,3-Dihydroxybenzaldehyde Antimicrobial (against S. aureus)MIC₅₀: 500 mg/L, MIC₉₀: 833 mg/L[6]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Antimicrobial (against S. aureus)MIC₅₀: 500 mg/L, MIC₉₀: 1000 mg/L[6]
2,4-Dihydroxybenzaldehyde Anti-angiogenicIC₅₀: 2.4 µ g/egg (CAM assay)[7]
2-Hydroxy-4-methoxybenzaldehyde Antimicrobial (against S. aureus)MIC: 1024 µg/mL[8]
Ovicidal (against Anopheles gambiae)LC₅₀: 0.7075 ppm[9]
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Ovicidal (against Anopheles gambiae)LC₅₀: 24.177 ppm[9]

Signaling Pathway Modulation

Recent studies have indicated that benzaldehyde derivatives can exert their biological effects by modulating key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathways. These pathways are critical regulators of cell proliferation, survival, and inflammation, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the cell nucleus, regulating gene expression and various cellular processes. Some benzaldehyde derivatives have been shown to inhibit the phosphorylation of key components of this pathway, such as ERK, JNK, and p38, thereby suppressing inflammatory responses.[10][11]

Simplified MAPK Signaling Pathway and Potential Inhibition by Dihydroxy-methoxybenzaldehyde Isomers

MAPK_Pathway cluster_input Extracellular Stimuli cluster_cascade MAPK Cascade cluster_output Cellular Response Growth_Factors Growth Factors MAPKKK MAPKKK (e.g., Raf, MEKK) Growth_Factors->MAPKKK Cytokines Cytokines Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Proliferation Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Inhibitor Dihydroxy-methoxy- benzaldehyde Isomers Inhibitor->MAPK inhibition of phosphorylation

Caption: Potential inhibition of the MAPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain chalcone derivatives of dihydroxy-methoxybenzaldehydes have demonstrated the ability to suppress this pathway by inhibiting the phosphorylation of key proteins like Akt and mTOR.[12]

Simplified PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Dihydroxy-methoxybenzaldehyde Isomers

PI3K_Akt_mTOR_Pathway cluster_input Signal Input cluster_cascade Signaling Cascade cluster_output Cellular Outcomes Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibitor Dihydroxy-methoxy- benzaldehyde Isomers Inhibitor->Akt inhibition of phosphorylation Inhibitor->mTOR inhibition of phosphorylation

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

2,3-dihydroxy-4-methoxybenzaldehyde and its isomers represent a promising class of compounds with diverse and potent biological activities. This guide has provided a foundational understanding of their physicochemical properties, synthetic methodologies, and mechanisms of action. The ability of these compounds to modulate critical signaling pathways such as MAPK and PI3K/Akt/mTOR highlights their potential for the development of novel therapeutics for a range of diseases. Further research into the structure-activity relationships and optimization of these scaffolds will be crucial for translating their therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols: DHMB Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antifungal activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone (DHMB), a naturally occurring benzoquinone that has demonstrated potential as an antifungal agent.[1][2][3] The following protocols are based on established standards for antifungal susceptibility testing, primarily referencing the broth microdilution and disk diffusion methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8][9]

Overview

DHMB is a quinonoid metabolite found in various natural sources.[2] Preliminary studies have indicated its inhibitory effects on the growth of several fungal species.[1][2] The protocols described herein provide a framework for the systematic evaluation of DHMB's antifungal properties, enabling the determination of key parameters such as the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from a broth microdilution assay of DHMB against common fungal pathogens.

Fungal SpeciesDHMB MIC₅₀ (µg/mL)DHMB MIC₉₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)
Candida albicans8160.51
Candida glabrata1632816
Cryptococcus neoformans4824
Aspergillus fumigatus1632>64>64

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of the isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of the isolates.

Experimental Protocols

Two primary methods for assessing antifungal susceptibility are detailed below: Broth Microdilution and Disk Diffusion.

Broth Microdilution Method

This method is used to determine the MIC of DHMB in a liquid medium.[4][6][8]

3.1.1. Materials

  • DHMB (2,5-dihydroxy-3-methyl-1,4-benzoquinone)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (0.165 M) to pH 7.0

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

3.1.2. Protocol

  • Preparation of DHMB Stock Solution: Dissolve DHMB in DMSO to a final concentration of 1280 µg/mL. Further dilutions should be made in RPMI-1640 medium.

  • Inoculum Preparation:

    • Subculture the fungal isolate onto an SDA or PDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts. For molds, a conidial suspension of 1-5 x 10⁴ CFU/mL is typically used.[10]

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL for yeasts.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the DHMB working solution (e.g., 64 µg/mL) to the first column.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient of DHMB (e.g., from 32 µg/mL to 0.06 µg/mL).

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to all wells except the sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of DHMB that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[4][11]

Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.[7][12][13][14]

3.2.1. Materials

  • DHMB

  • Ethanol or DMSO

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal isolates

  • Sterile saline (0.85%)

  • Sterile swabs

  • Incubator (35°C)

  • Positive control antifungal disks (e.g., Fluconazole)

3.2.2. Protocol

  • Disk Preparation: Impregnate sterile filter paper disks with a known amount of DHMB solution (e.g., 10 µg, 20 µg). Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Disk Application: Aseptically place the DHMB-impregnated disks and a control disk onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antifungal activity.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dhmb Prepare DHMB Stock Solution serial_dilution Perform Serial Dilutions (Broth Microdilution) prep_dhmb->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) plate_inoculation Inoculate Plates prep_inoculum->plate_inoculation prep_media Prepare Assay Media (RPMI/MHA) prep_media->serial_dilution prep_media->plate_inoculation serial_dilution->plate_inoculation incubation Incubate Plates (35°C, 24-48h) plate_inoculation->incubation disk_application Apply Disks (Disk Diffusion) disk_application->incubation read_mic Determine MIC incubation->read_mic measure_zones Measure Inhibition Zones incubation->measure_zones

Caption: Workflow for DHMB antifungal susceptibility testing.

Postulated Signaling Pathway of Antifungal Action

The precise antifungal mechanism of DHMB is not fully elucidated. However, based on the activity of other quinone compounds, a plausible mechanism involves the disruption of fungal cell membrane integrity and function.[15][16]

signaling_pathway DHMB DHMB Membrane Fungal Cell Membrane DHMB->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Ergosterol Ergosterol Interaction Membrane->Ergosterol Cell_Wall Cell Wall Stress Membrane->Cell_Wall Leakage Leakage of Intracellular Components (Ions, Nucleotides) Permeability->Leakage Growth_Inhibition Fungal Growth Inhibition Leakage->Growth_Inhibition Ergosterol->Growth_Inhibition Cell_Wall->Growth_Inhibition

Caption: Postulated mechanism of DHMB antifungal action.

References

Application Notes and Protocols for Preparing DHMB Stock Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMB), a phenolic antioxidant originally isolated from the Pacific oyster (Crassostrea gigas), has garnered significant interest in biomedical research.[1][2] It exhibits potent antioxidant properties by acting as a radical scavenger and has been shown to influence various cellular processes, including proliferation, cell death, and adipogenesis.[1][2] DHMB's therapeutic potential is being explored in diverse areas such as inflammation, cancer, and neurodegenerative diseases.[1][3] Accurate and reproducible in vitro studies are fundamental to elucidating its mechanisms of action. A critical first step in conducting these studies is the correct preparation of a stable and sterile stock solution of DHMB for use in cell culture. This document provides a detailed protocol for the preparation, storage, and application of DHMB stock solutions to ensure consistent and reliable experimental outcomes.

Data Presentation

Table 1: Properties of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMB)

PropertyValueReference
Molecular FormulaC₈H₁₀O₄[1][4]
Molecular Weight170.164 g/mol [1][4]
AppearanceNot specified in search results
Purity100% (for synthesized DHMB used in studies)[1][2]

Table 2: Recommended Solvents and Storage Conditions for DHMB Stock Solution

SolventRecommended ConcentrationStorage TemperatureReference
100% Ethanol10 mM (recommended)-20°C[1][2]
DMSONot explicitly stated for DHMB, but a common alternative-20°C to -80°C[5]

Table 3: Example Working Concentrations of DHMB in Cell Culture

Cell LineApplicationWorking Concentration RangeReference
RAW264.7 (macrophages)Proliferation and cell death assays0.1, 1, 10, 100, 250 µM[1]
A549 (lung cancer)Proliferation and cell death assays1, 10, 100, 250 µM[1]
3T3-L1 (preadipocytes)Adipogenesis assays1, 10 µM[2]
MDA-MB-231 (breast cancer)General cell culture0.1 - 100 µM[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DHMB Stock Solution in Ethanol

Materials:

  • 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMB) powder

  • 100% Ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculate the required mass of DHMB:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

      • Mass (g) = 0.01 mol/L x 0.001 L x 170.164 g/mol = 0.00170164 g = 1.70 mg

  • Weighing the DHMB powder:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 1.70 mg of DHMB powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

  • Dissolving the DHMB:

    • Add 1 mL of 100% ethanol to the microcentrifuge tube containing the DHMB powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Sterilization (Optional but Recommended):

    • If the DHMB powder or solvent was not handled in a completely aseptic manner, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile cryovial. This is particularly important for long-term storage and use in sensitive cell culture applications.

  • Aliquoting and Storage:

    • Aliquot the 10 mM DHMB stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles of the main stock.

    • Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term use.[1][2]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM DHMB stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Cell culture plates/flasks with seeded cells

Procedure:

  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM DHMB stock solution from the -20°C freezer and thaw it at room temperature.

  • Preparing an Intermediate Dilution (e.g., 1 mM):

    • It is often convenient to make an intermediate dilution to ensure accurate pipetting for the final working concentrations.

    • For a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in complete cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.

  • Preparing the Final Working Concentrations:

    • Prepare serial dilutions from the intermediate or stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Example for a final volume of 1 mL:

      • For 10 µM: Add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

      • For 1 µM: Add 1 µL of the 1 mM intermediate solution to 999 µL of medium.

    • Always prepare a vehicle control using the same final concentration of the solvent (e.g., 0.1% ethanol) in the cell culture medium.

  • Treating the Cells:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentrations of DHMB (or vehicle control) to the cells.

    • Return the cells to the incubator for the desired treatment period.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh DHMB Powder dissolve Dissolve in 100% Ethanol weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute to Final Concentration in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Experimental workflow for DHMB stock solution preparation and cell treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K MAPK MAPK receptor->MAPK NFkB_complex IκB-NF-κB receptor->NFkB_complex Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR gene_expression Gene Expression (Adipogenesis, Proliferation) mTOR->gene_expression MAPK->gene_expression NFkB NF-κB NFkB_complex->NFkB NFkB->gene_expression DHMB DHMBA DHMB->PI3K DHMB->Akt DHMB->mTOR DHMB->MAPK DHMB->NFkB

Caption: DHMB's inhibitory effects on key signaling pathways.

References

Application Notes and Protocols for DHMB (2,5-dihydroxy-3,4-dimethoxybenzoic acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dihydroxy-3,4-dimethoxybenzoic acid, which may be abbreviated as DHMB, is a substituted benzoic acid derivative. As with many phenolic compounds, it is of interest to researchers for its potential biological activities. Proper handling and dissolution of this compound are critical for obtaining reliable and reproducible results in experimental assays. These application notes provide guidance on the solubility of DHMB and protocols for its preparation in common laboratory solvents.

It is important to note that while the acronym "DHMB" is used, the information herein pertains specifically to 2,5-dihydroxy-3,4-dimethoxybenzoic acid. Researchers should be aware that "DHMB" has also been used in literature to refer to 2,3-Dihydroxy-4-Methoxybenzaldehyde, a different compound with distinct physical and biological properties.

Physicochemical Properties and Predicted Solubility

The molecular structure of 2,5-dihydroxy-3,4-dimethoxybenzoic acid, with its carboxylic acid group, two hydroxyl groups, and two methoxy groups, suggests it is a polar molecule. The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (=O, -O-) indicates that it is likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as polar protic solvents like alcohols. Its solubility in water is expected to be low, and it is likely insoluble in nonpolar organic solvents such as hexane and toluene.

Quantitative Solubility Data

Quantitative solubility data for 2,5-dihydroxy-3,4-dimethoxybenzoic acid is not extensively available in the peer-reviewed literature. However, to provide a practical reference for researchers, the following table summarizes the experimentally determined solubility of a structurally related compound, 3,4-dimethoxybenzoic acid , in various common laboratory solvents at 25 °C. This data can serve as a useful guide for solvent selection and for designing solubility studies for 2,5-dihydroxy-3,4-dimethoxybenzoic acid.

Table 1: Molar Solubility of 3,4-dimethoxybenzoic acid in Various Solvents at 25 °C

Solvent ClassSolventMolar Solubility (mol/L)
Alcohols Methanol2.139
Ethanol1.897
1-Propanol1.633
1-Butanol1.398
2-Propanol1.341
Ethers Tetrahydrofuran (THF)2.601
1,4-Dioxane2.373
Alkyl Alkanoates Ethyl Acetate1.391
Butyl Acetate0.988
Alkoxyalcohols 2-Ethoxyethanol2.659
2-Butoxyethanol2.324
Water Water0.0032

Data for 3,4-dimethoxybenzoic acid is presented as an illustrative example for a structurally similar compound.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility of 2,5-dihydroxy-3,4-dimethoxybenzoic acid in DMSO

This protocol provides a method to estimate the solubility of the compound in DMSO, which is a common solvent for preparing stock solutions for biological assays.

Materials:

  • 2,5-dihydroxy-3,4-dimethoxybenzoic acid (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettors and sterile tips

Procedure:

  • Weigh out approximately 5 mg of 2,5-dihydroxy-3,4-dimethoxybenzoic acid and place it into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. If the solid has completely dissolved, proceed to step 6.

  • If undissolved solid remains, place the tube in a water bath sonicator for 10-15 minutes. Gentle warming to 37°C may also be applied to aid dissolution.

  • If the solid dissolves completely, the solubility is at least 50 mg/mL. You can repeat the process by adding more solute to a fresh aliquot of solvent to find the saturation point.

  • If the solid does not dissolve completely, add another 100 µL of DMSO (for a total of 200 µL) and repeat the vortexing and sonication steps.

  • Continue adding aliquots of DMSO until the solid is fully dissolved.

  • Calculate the approximate solubility based on the initial mass of the compound and the total volume of DMSO required for complete dissolution.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of 2,5-dihydroxy-3,4-dimethoxybenzoic acid for use in cell culture and other biological experiments.

Materials:

  • 2,5-dihydroxy-3,4-dimethoxybenzoic acid (Molecular Weight: 214.18 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, conical-bottom tubes (e.g., 15 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipettes and tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound. For example, to make 10 mL of a 10 mM stock:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.010 L x 214.18 g/mol x 1000 mg/g = 21.42 mg

  • Weighing: Carefully weigh out 21.42 mg of 2,5-dihydroxy-3,4-dimethoxybenzoic acid and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 2-3 minutes until the compound is completely dissolved. If necessary, sonicate for 10-15 minutes to ensure full dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based experiments.

Materials:

  • 10 mM stock solution of 2,5-dihydroxy-3,4-dimethoxybenzoic acid in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is advisable to perform a serial or intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock:

    • First, dilute the 10 mM stock 1:10 by adding 10 µL of the stock to 90 µL of sterile culture medium. This results in a 1 mM intermediate solution.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentration. For a 100 µM final concentration, dilute the 1 mM intermediate solution 1:10 (e.g., add 100 µL of the 1 mM solution to 900 µL of culture medium).

  • DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%. The dilution scheme described above results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.

Visualizations

Diagram 1: General Workflow for Compound Preparation and Use in Cell-Based Assays

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Retrieve for use dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using DHMB in cell assays.

Diagram 2: Representative Signaling Pathway Potentially Modulated by Dihydroxy-dimethoxy Aromatic Compounds

While the specific molecular targets of 2,5-dihydroxy-3,4-dimethoxybenzoic acid are not well-defined, related phenolic compounds have been shown to modulate inflammatory pathways such as NF-κB. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

G cluster_cytoplasm Cytoplasm cluster_nucleus compound DHMB Derivative IKK IKK Complex compound->IKK Inhibits stimulus Inflammatory Stimulus (e.g., TNF-α) stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (COX-2, IL-6, etc.) nucleus->genes Activates Transcription

Caption: Potential modulation of the NF-κB inflammatory pathway.

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of DHMB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHMB (2,3-Dihydroxy-4-methoxybenzaldehyde) is a small organic molecule that has demonstrated notable antifungal and anti-inflammatory properties.[1][2] Its potential as an antifungal agent has been highlighted by its efficacy against clinically isolated strains of Candida albicans that are resistant to common antifungal drugs like caspofungin and fluconazole.[3] The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the in vitro efficacy of a potential antimicrobial agent.[4][5][6] It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[4][5] This document provides a detailed protocol for determining the MIC of DHMB using the broth microdilution method, a widely accepted and standardized technique.[7]

Note on Nomenclature: The acronym DHMB has been used to refer to both 2,3-Dihydroxy-4-methoxybenzaldehyde[1][2][3] and 2,5-dihydroxy-4-methoxybenzophenone. This document focuses on 2,3-Dihydroxy-4-methoxybenzaldehyde due to available data on its antifungal properties.

Data Presentation: Minimum Inhibitory Concentration of DHMB

The following table summarizes the known MIC value of DHMB against a specific fungal pathogen.

MicroorganismMIC (µg/mL)Reference
Candida albicans8.21[3]

Experimental Protocol: Broth Microdilution Assay for DHMB

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[8]

1. Materials

  • DHMB (2,3-Dihydroxy-4-methoxybenzaldehyde)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation[2]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 medium, as appropriate for the test organism

  • Sterile 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

2. Preparation of DHMB Stock Solution

  • Prepare a stock solution of DHMB in DMSO. For example, to achieve a 1 mg/mL (1000 µg/mL) stock solution, dissolve 1 mg of DHMB in 1 mL of DMSO. Sonication may be required to aid dissolution.[2]

  • Further dilutions should be made in the appropriate broth medium to achieve the desired starting concentration for the serial dilution.

3. Preparation of Fungal Inoculum

  • From a fresh culture of the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This corresponds to approximately 1-5 x 10^6 cells/mL.

  • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the test wells.

4. Broth Microdilution Procedure

  • Dispense 100 µL of the appropriate broth medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the starting DHMB concentration (prepared in broth) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

  • The eleventh column will serve as the growth control (no DHMB), and the twelfth column will be the sterility control (no inoculum).

  • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile broth to the wells in the twelfth column.

5. Incubation and Reading of Results

  • Seal the microtiter plate and incubate at 35°C for 24-48 hours.

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DHMB at which there is no visible growth of the fungus.

Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare DHMB Stock Solution serial_dilution Perform Serial Dilution of DHMB in Microplate stock->serial_dilution inoculum Prepare Fungal Inoculum add_inoculum Inoculate Wells with Fungal Suspension inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (35°C, 24-48h) add_inoculum->incubation read_results Read Results and Determine MIC incubation->read_results

Caption: Workflow for MIC determination of DHMB using the broth microdilution method.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Dihydromyricetin (DHMB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Dihydromyricetin (DHMB), a natural flavonoid compound, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive guide for an in vitro assay to evaluate the anti-inflammatory effects of DHMB using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. This document outlines the essential protocols for assessing the impact of DHMB on key inflammatory mediators and signaling pathways.

Principle

This assay quantifies the anti-inflammatory activity of DHMB by measuring its ability to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in murine macrophages stimulated with LPS. Furthermore, the underlying mechanism of action is elucidated by examining the effect of DHMB on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of DHMB on the production of pro-inflammatory mediators.

Table 1: Inhibitory Effect of DHMB on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

DHMB Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
5Data not available\multirow{3}{*}{Approximately 25 µM}
10Data not available
25Significant Inhibition
50Strong Inhibition

Note: Specific percentage inhibition values can be determined experimentally by following the provided protocols.

Table 2: Inhibitory Effect of DHMB on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

CytokineDHMB Concentration (µM)Inhibition (%)IC₅₀ (µM)
TNF-α 5SignificantData to be determined
10Significantexperimentally
25Strong
IL-6 5SignificantData to be determined
10Significantexperimentally
25Strong
IL-1β 5SignificantData to be determined
10Significantexperimentally
25Strong

Note: The inhibitory effects of DHMB on these cytokines have been reported, and the specific IC₅₀ values and percentage inhibition can be quantified using the ELISA protocol below.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well plates (for NO and cell viability assays) or 6-well plates (for cytokine and Western blot analysis) at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of DHMB (e.g., 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Untreated cells will serve as a negative control, and cells treated with LPS only will serve as a positive control.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of DHMB.

  • After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Determination (Griess Assay)
  • After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatants from the 6-well plates after the 24-hour treatment.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the specific ELISA kits.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • After treating the cells in 6-well plates with DHMB and/or LPS for a shorter duration (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, p38, and JNK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analyze the band intensities to determine the effect of DHMB on the phosphorylation of the target proteins.

Visualizations

Experimental_Workflow cluster_setup Cell Seeding and Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis seed Seed RAW 264.7 Cells pretreat Pre-treat with DHMB seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay cytokine_assay Cytokine (ELISA) stimulate->cytokine_assay western_blot Western Blot stimulate->western_blot data_analysis Quantify Inhibition & Pathway Modulation viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for the in vitro anti-inflammatory assay of DHMB.

Signaling_Pathways cluster_lps Stimulus cluster_pathways Signaling Cascades cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK Ikk IKK LPS->Ikk Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) MAPK->Mediators activates NFkB_pathway NF-κB Pathway IkB IκBα Ikk->IkB phosphorylates NFkB p65 IkB->NFkB releases NFkB->Mediators induces transcription DHMB DHMB DHMB->MAPK inhibits DHMB->Ikk inhibits

Caption: DHMB inhibits inflammatory signaling pathways.

Proposed Application Notes and Protocols for DHMB Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any studies on the in vivo administration of the specific compound (2,5-dihydroxy-3-methoxybenzylidene)-4-methylaniline (DHMB). The following application notes and protocols are therefore proposed based on published research on structurally related compounds, specifically 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), which has shown in vitro efficacy against multiple myeloma cell lines. These guidelines are intended to serve as a starting point for researchers and may require significant optimization.

Application Notes

Compound of Interest: (2,5-dihydroxy-3-methoxybenzylidene)-4-methylaniline (DHMB)

Background: Based on the biological activity of structurally similar chalcones, DHMB is hypothesized to possess anti-proliferative and pro-apoptotic properties. A related compound, DMEC, has been shown to inhibit the proliferation of multiple myeloma cells in vitro. The proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2][3][4]

Therapeutic Potential: DHMB may have therapeutic potential in cancers where the PI3K/Akt/mTOR pathway is activated, such as multiple myeloma. In vivo studies are necessary to validate this hypothesis and to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

Animal Model Selection: A suitable animal model for preliminary in vivo testing is a xenograft model of human multiple myeloma in immunocompromised mice (e.g., NOD/SCID or NSG mice).[5][6][7][8][9] This model allows for the evaluation of the direct effects of DHMB on human cancer cells.

Formulation Considerations: As the solubility of DHMB is unknown but likely to be poor in aqueous solutions, a suitable formulation will be critical for achieving adequate bioavailability in vivo.[10][11][12][13] Strategies for formulation development may include the use of co-solvents, surfactants, or the preparation of a nanosuspension.[10][11][14]

Proposed Signaling Pathway

The proposed mechanism of action for DHMB, based on data from the related compound DMEC, is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell growth, proliferation, and survival.

DHMB_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation |-- DHMB DHMB (Proposed) DHMB->PI3K inhibits Experimental_Workflow Cell_Culture 1. Myeloma Cell Culture Implantation 2. Tumor Cell Implantation (Subcutaneous or IV) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. DHMB or Vehicle Administration Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint

References

Application Notes and Protocols for Studying Fungal Biofilm Formation with DHMB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells encased in a self-produced extracellular matrix create a protected environment that hinders drug penetration and promotes cell survival. 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a benzaldehyde derivative, has emerged as a promising small molecule for combating fungal biofilms, particularly those formed by the opportunistic pathogen Candida albicans.[1] This document provides detailed application notes and protocols for utilizing DHMB to study and inhibit fungal biofilm formation, with a focus on Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Mechanism of Action

While the precise mechanism of action of DHMB against fungal biofilms is still under investigation, evidence suggests that it may disrupt the integrity of the fungal cell wall. Structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde (HMB), have been shown to target cell wall integrity pathways in fungi.[2] Fungal cell wall integrity is crucial for adhesion, morphogenesis (e.g., the yeast-to-hyphae transition in C. albicans), and biofilm formation. Key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Ras1-cAMP-Protein Kinase A (PKA) pathways, are central regulators of these processes. It is hypothesized that DHMB may exert its anti-biofilm effects by interfering with these signaling cascades, ultimately leading to a reduction in biofilm biomass and viability.

Data Presentation

The following table summarizes the available quantitative data on the anti-biofilm activity of a related benzaldehyde derivative, dihydroauroglaucin, against Candida albicans. Data for DHMB and other fungal species is not yet available in the public domain and requires experimental determination using the protocols provided below.

Fungal SpeciesCompoundAssayParameterValue
Candida albicansDihydroauroglaucinBiofilm InhibitionMBIC15.63 µg/mL[3]

MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-biofilm activity of DHMB are provided below. These protocols can be adapted for high-throughput screening of other potential anti-biofilm agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungal Cells

This protocol determines the lowest concentration of DHMB that inhibits the visible growth of planktonic (free-floating) fungal cells.

Materials:

  • Fungal strain of interest (C. albicans, A. fumigatus, C. neoformans)

  • Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • DHMB stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum suspension from an overnight culture to a concentration of 1-5 x 105 cells/mL in the growth medium.

  • Prepare serial dilutions of DHMB in the growth medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle control) and a media-only control (sterility control).

  • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plate at 37°C for 24-48 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of DHMB that shows no visible growth.

Protocol 2: Fungal Biofilm Formation and Inhibition Assay

This protocol assesses the ability of DHMB to prevent the formation of fungal biofilms.

Materials:

  • Fungal strain of interest

  • Appropriate growth medium

  • DHMB stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet (CV) solution (0.1% w/v)

  • 33% acetic acid

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a fungal inoculum of 1 x 106 cells/mL in the growth medium.

  • Add 100 µL of the fungal inoculum to the wells of a 96-well plate.

  • Add 100 µL of serially diluted DHMB (in the same medium) to the wells. Include a drug-free control.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Carefully aspirate the medium and wash the wells gently with PBS to remove non-adherent cells.

  • Air dry the plate.

  • Stain the biofilms by adding 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the CV solution and wash the wells with PBS until the washing solution is clear.

  • Destain the biofilms by adding 200 µL of 33% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the drug-free control.

Protocol 3: Quantification of Biofilm Metabolic Activity using XTT Assay

This protocol measures the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.

Materials:

  • Fungal biofilms grown in 96-well plates (as in Protocol 2)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • PBS

  • Spectrophotometer (plate reader)

Procedure:

  • After the 24-hour incubation for biofilm formation (with or without DHMB), carefully remove the medium and wash the biofilms with PBS.

  • Prepare the XTT-menadione solution by mixing the XTT solution with the menadione solution at a ratio of 20:1 immediately before use.

  • Add 100 µL of the XTT-menadione solution to each well containing the biofilm and to a blank well (no biofilm).

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measure the absorbance of the formazan product at 490 nm. The color intensity is proportional to the metabolic activity of the biofilm.

Mandatory Visualizations

Signaling Pathways in Fungal Biofilm Formation

The following diagrams illustrate the key signaling pathways involved in fungal biofilm formation, which are potential targets for DHMB.

Fungal_Biofilm_Signaling cluster_cAMP_PKA Ras1-cAMP-PKA Pathway cluster_MAPK MAPK Pathway cluster_output Cellular Response Ras1 Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA PKA cAMP->PKA Activates Efg1 Efg1 (Transcription Factor) PKA->Efg1 Phosphorylates Adhesion Adhesion Efg1->Adhesion Hyphal_Formation Hyphal Formation Efg1->Hyphal_Formation Biofilm_Matrix Matrix Production Efg1->Biofilm_Matrix MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Cph1 Cph1 (Transcription Factor) MAPK->Cph1 Phosphorylates Cph1->Hyphal_Formation DHMB DHMB DHMB->Ras1 Potential Inhibition DHMB->MAPKKK Potential Inhibition

Caption: Key signaling pathways regulating fungal biofilm formation.

Experimental Workflow for DHMB Anti-Biofilm Assay

The following diagram outlines the experimental workflow for assessing the inhibitory effect of DHMB on fungal biofilm formation.

DHMB_Biofilm_Workflow cluster_quantification Quantification Methods A Prepare Fungal Inoculum (1x10^6 cells/mL) B Add Inoculum and DHMB Dilutions to 96-well plate A->B C Incubate at 37°C for 24h (Biofilm Formation) B->C D Wash with PBS to remove non-adherent cells C->D E Crystal Violet Staining (Biomass Quantification) D->E F XTT Assay (Metabolic Activity) D->F G Measure Absorbance E->G F->G H Data Analysis: Calculate % Inhibition G->H

Caption: Workflow for DHMB anti-biofilm activity screening.

Conclusion

DHMB presents a promising avenue for the development of novel anti-biofilm therapeutics. The protocols and information provided in this document are intended to facilitate further research into the efficacy and mechanism of action of DHMB against a range of clinically relevant fungal pathogens. By employing these standardized methods, researchers can generate robust and comparable data that will contribute to a deeper understanding of fungal biofilm formation and the identification of new strategies for their control. Further investigation is warranted to elucidate the specific molecular targets of DHMB within the fungal signaling networks and to expand the evaluation of its activity against a broader spectrum of fungal species and in vivo models.

References

Application Notes and Protocols for Investigating Drug-Resistant Fungi using DHMB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal infections poses a significant threat to global health. Overcoming this challenge requires the exploration of novel antifungal agents and therapeutic strategies. 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a small organic molecule, has demonstrated promising antifungal activity, notably against drug-resistant strains of fungi such as Candida albicans.[1] This document provides detailed application notes and experimental protocols for researchers investigating the potential of DHMB as an antifungal agent, both alone and in combination with existing drugs.

DHMB has been shown to be effective against clinically isolated Candida albicans strains that are resistant to fluconazole and caspofungin.[1] Its mechanism of action is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][3] This mode of action makes it a compelling candidate for further investigation and development. Additionally, related compounds have been shown to impact stress signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway, which is crucial for fungal survival under stress conditions.[2][3]

These application notes will guide researchers through the essential experiments to characterize the antifungal properties of DHMB, including determining its minimum inhibitory concentration (MIC), evaluating its synergistic potential with other antifungals, and elucidating its mechanism of action.

Data Presentation

Quantitative data from in vitro antifungal susceptibility testing and synergy analysis are crucial for evaluating the efficacy of DHMB. The following tables provide a structured format for presenting such data.

Table 1: Antifungal Susceptibility of Drug-Resistant Candida albicans to DHMB

Fungal StrainResistance ProfileDHMB MIC (µg/mL)Fluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
C. albicans 103Fluconazole-Resistant8>640.03
C. albicans 118Fluconazole-Resistant8>640.03
C. albicans 12Caspofungin-Resistant80.25>16
C. albicans 13Caspofungin-Resistant80.25>16
C. albicans SC5314Wild-Type80.250.03

MIC values are presented as the lowest concentration of the drug that inhibits the visible growth of the microorganism.[1]

Table 2: Synergy Analysis of DHMB and Fluconazole against Fluconazole-Resistant C. albicans using Checkerboard Assay

Fungal StrainDHMB MIC Alone (µg/mL)Fluconazole MIC Alone (µg/mL)DHMB MIC in Combination (µg/mL)Fluconazole MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
C. albicans 1038>64[Insert Experimental Data][Insert Experimental Data][Calculate FICI][Synergy/Additive/Indifference/Antagonism]
C. albicans 1188>64[Insert Experimental Data][Insert Experimental Data][Calculate FICI][Synergy/Additive/Indifference/Antagonism]

The Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[1][4][5]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for DHMB

This protocol determines the Minimum Inhibitory Concentration (MIC) of DHMB against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 with modifications.[6]

Materials:

  • DHMB

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to the final concentration

  • Spectrophotometer or microplate reader (530 nm)

  • Positive control antifungal (e.g., fluconazole)

  • Negative control (medium only)

  • Growth control (medium with fungal inoculum)

Procedure:

  • Preparation of DHMB Stock Solution: Dissolve DHMB in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the DHMB stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control, and well 12 as the sterility control.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of DHMB that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or by reading the optical density at 530 nm.

Protocol 2: Checkerboard Assay for Synergy Testing of DHMB and Fluconazole

This protocol evaluates the synergistic, additive, indifferent, or antagonistic interaction between DHMB and another antifungal agent (e.g., fluconazole).[4][7]

Materials:

  • DHMB and Fluconazole stock solutions

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum prepared as in Protocol 1

Procedure:

  • Plate Setup:

    • Along the x-axis, prepare serial dilutions of DHMB.

    • Along the y-axis, prepare serial dilutions of fluconazole.

  • Drug Dilution:

    • Add 50 µL of RPMI-1640 to all wells.

    • Add 50 µL of the appropriate DHMB concentration to each column.

    • Add 50 µL of the appropriate fluconazole concentration to each row. This results in a final volume of 100 µL in each well with varying concentrations of both drugs.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Controls: Include wells with each drug alone, a growth control (no drugs), and a sterility control.

  • Incubation: Incubate the plate at 35°C for 48 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing no growth: FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of DHMB + FIC of Fluconazole.

    • Interpret the results as described in Table 2.

Protocol 3: Investigation of Mechanism of Action - Ergosterol Quantification

This protocol determines the effect of DHMB on the ergosterol content of the fungal cell membrane.[8][9]

Materials:

  • Fungal culture treated with sub-inhibitory concentrations of DHMB

  • 25% alcoholic potassium hydroxide

  • n-heptane

  • Spectrophotometer capable of scanning between 230 and 300 nm

Procedure:

  • Fungal Culture and Treatment: Grow the fungal strain in a suitable broth to mid-log phase and then expose it to different concentrations of DHMB (e.g., 1/2 MIC, 1/4 MIC) for a defined period (e.g., 16 hours). Include an untreated control.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile distilled water.

  • Saponification:

    • Add 3 mL of 25% alcoholic KOH to the cell pellet.

    • Vortex for 1 minute and incubate in an 80°C water bath for 1 hour.

  • Ergosterol Extraction:

    • After cooling, add 1 mL of sterile water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the sterols into the n-heptane layer.

  • Spectrophotometric Analysis:

    • Transfer the n-heptane layer to a new tube.

    • Scan the absorbance of the heptane layer from 230 to 300 nm.

    • The presence of ergosterol will result in a characteristic four-peaked curve. The height of the peak at 281.5 nm is used for quantification.

  • Calculation: Calculate the percentage of ergosterol on a wet weight basis of the cells and compare the ergosterol content of DHMB-treated cells to the untreated control.

Protocol 4: Investigation of Mechanism of Action - Cell Membrane Integrity Assay

This protocol assesses the ability of DHMB to damage the fungal cell membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[10][11]

Materials:

  • Fungal cells treated with DHMB

  • Propidium Iodide (PI) stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Fungal Culture and Treatment: Grow and treat fungal cells with DHMB as described in Protocol 3. Include positive (e.g., heat-killed cells) and negative (untreated live cells) controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to a concentration of approximately 1 x 10⁶ cells/mL.

    • Add PI to a final concentration of 2 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the population with damaged cell membranes.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will exhibit red fluorescence.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_synergy Synergy Analysis cluster_moa Mechanism of Action cluster_results Data Interpretation start Start: Drug-Resistant Fungal Strains mic Protocol 1: Broth Microdilution Assay (Determine MIC of DHMB) start->mic checkerboard Protocol 2: Checkerboard Assay (DHMB + Fluconazole) mic->checkerboard fic Calculate FIC Index checkerboard->fic ergosterol Protocol 3: Ergosterol Quantification fic->ergosterol membrane Protocol 4: Cell Membrane Integrity fic->membrane data Summarize Data in Tables (MICs, FICI) ergosterol->data membrane->data pathway Propose Signaling Pathway Involvement data->pathway

Caption: Experimental workflow for investigating DHMB against drug-resistant fungi.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_stress Stress Response Pathways ergosterol Ergosterol resistance Drug Resistance (e.g., Efflux Pumps) ergosterol->resistance hog1 Hog1 Pathway hog1->resistance calcineurin Calcineurin Pathway calcineurin->resistance dhmb DHMB inhibition dhmb->inhibition synergy Synergistic Interaction dhmb->synergy fluconazole Fluconazole fluconazole->ergosterol fluconazole->synergy inhibition->ergosterol synergy->hog1 Potential Modulation synergy->calcineurin Potential Modulation

Caption: Proposed mechanism of DHMB and its synergy with fluconazole.

logical_relationship dhmb DHMB Treatment ergosterol_disruption Ergosterol Biosynthesis Disruption dhmb->ergosterol_disruption synergy Synergy with Fluconazole dhmb->synergy membrane_damage Cell Membrane Damage ergosterol_disruption->membrane_damage antifungal_effect Enhanced Antifungal Effect membrane_damage->antifungal_effect stress_pathway Stress Pathway Modulation (e.g., Hog1) synergy->stress_pathway stress_pathway->antifungal_effect

Caption: Logical flow of DHMB's antifungal action and synergistic effects.

References

Application Notes and Protocols: DHMB in Combination with Other Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are intended as a guide for researchers, scientists, and drug development professionals. While the experimental methodologies described are based on established scientific protocols, the quantitative data and specific signaling pathways related to the synergistic effects of 2,5-dihydroxy-3-methyl-1,4-benzoquinone (DHMB) in combination with other antifungal drugs are hypothetical and for illustrative purposes only . As of the date of this document, there is a lack of published scientific literature detailing the synergistic interactions of DHMB with fluconazole, amphotericin B, or caspofungin. These examples are provided to demonstrate how such data could be presented and to offer a framework for future research in this area.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Combination therapy, the use of two or more drugs with different mechanisms of action, is a promising strategy to enhance antifungal efficacy, reduce toxicity, and overcome resistance.[1][2][3] 2,5-dihydroxy-3-methyl-1,4-benzoquinone (DHMB) is a naturally occurring benzoquinone derivative that has demonstrated in vitro antimicrobial activity against a range of microorganisms.[4] This document outlines protocols to investigate the potential synergistic antifungal effects of DHMB when used in combination with conventional antifungal agents such as fluconazole, amphotericin B, and caspofungin.

Data Presentation: In Vitro Synergistic Activity (Hypothetical Data)

The following tables summarize hypothetical quantitative data from in vitro synergy testing of DHMB with common antifungal drugs against a reference strain of Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of DHMB and Antifungal Agents Alone and in Combination (Hypothetical Data)

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Decrease in MIC
DHMB with Fluconazole
DHMB3284
Fluconazole20.54
DHMB with Amphotericin B
DHMB3248
Amphotericin B0.50.1254
DHMB with Caspofungin
DHMB3284
Caspofungin0.250.06254

Table 2: Fractional Inhibitory Concentration Index (FICI) for DHMB Combinations (Hypothetical Data)

The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction between two antimicrobial agents. The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.

Drug CombinationFICI ValueInterpretation
DHMB + Fluconazole0.5Synergy
DHMB + Amphotericin B0.375Synergy
DHMB + Caspofungin0.5Synergy

Interpretation of FICI values: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is adapted from established methods for determining antifungal synergy.[5]

Objective: To quantitatively assess the in vitro interaction between DHMB and another antifungal agent against a fungal isolate.

Materials:

  • DHMB stock solution (e.g., in DMSO)

  • Antifungal drug stock solution (e.g., fluconazole, amphotericin B, caspofungin)

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to the final desired concentration in RPMI 1640 medium.

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare serial twofold dilutions of DHMB and the partner antifungal drug in RPMI 1640 medium.

  • In a 96-well plate, dispense 50 µL of RPMI 1640 medium into each well.

  • Add 50 µL of the DHMB dilutions horizontally across the plate and 50 µL of the partner antifungal dilutions vertically down the plate, creating a concentration matrix.

  • The final volume in each well should be 100 µL, containing various combinations of the two agents. Include wells with each drug alone and a drug-free growth control.

  • Prepare the fungal inoculum to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in RPMI 1640.

  • Inoculate each well with 100 µL of the fungal suspension.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC for each drug alone and in combination by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits fungal growth.

  • Calculate the FICI as described in the data presentation section.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Drug Dilutions (DHMB & Partner Antifungal) D Create Drug Matrix (50uL DHMB horizontally, 50uL Partner Drug vertically) A->D B Prepare Fungal Inoculum (0.5 McFarland, then dilute) E Inoculate Plate (100uL Fungal Suspension) B->E C Dispense Media (50uL/well) C->D D->E F Incubate (35°C, 24-48h) E->F G Determine MICs (Visual or OD600) F->G H Calculate FICI G->H

Caption: Workflow for the checkerboard microdilution assay.

Time-Kill Curve Study

This protocol provides a dynamic assessment of the antifungal activity of drug combinations over time.[6][7][8][9]

Objective: To determine the rate of fungal killing by DHMB in combination with another antifungal agent.

Materials:

  • DHMB and partner antifungal drug.

  • Fungal inoculum adjusted to approximately 1-5 x 10⁵ CFU/mL in RPMI 1640.

  • RPMI 1640 medium.

  • Sabouraud Dextrose Agar (SDA) plates.

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

Procedure:

  • Prepare test tubes with RPMI 1640 medium containing the drugs at desired concentrations (e.g., 1x, 2x, or 4x MIC), both alone and in combination. Include a drug-free growth control.

  • Inoculate each tube with the prepared fungal suspension.

  • Incubate the tubes at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Plot log10 CFU/mL versus time to generate the time-kill curves. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Signaling Pathways (Hypothetical Mechanisms of Synergy)

The following diagrams illustrate hypothetical signaling pathways through which DHMB might exert synergistic effects with other antifungal drugs.

DHMB and Fluconazole

Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. A possible synergistic mechanism could involve DHMB disrupting the fungal cell membrane, thereby increasing the intracellular concentration of fluconazole.

G DHMB DHMB Membrane Fungal Cell Membrane DHMB->Membrane disrupts Fluconazole_int Fluconazole (intracellular) Membrane->Fluconazole_int Fluconazole_ext Fluconazole (extracellular) Fluconazole_ext->Fluconazole_int increased uptake Demethylase Lanosterol 14-α-demethylase Fluconazole_int->Demethylase inhibits Lanosterol Lanosterol Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol converts Lanosterol to

Caption: Hypothetical synergy of DHMB and Fluconazole.

DHMB and Amphotericin B

Amphotericin B binds to ergosterol in the fungal cell membrane, forming pores that lead to cell death. DHMB could potentially enhance this effect by altering membrane fluidity or exposing more ergosterol, making the membrane more susceptible to amphotericin B action.

G DHMB DHMB Membrane Fungal Cell Membrane DHMB->Membrane alters fluidity/ exposes ergosterol AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol binds to Pore Membrane Pore Formation AmphotericinB->Pore leads to Ergosterol->Membrane component of Ergosterol->Pore leads to CellDeath Cell Death Pore->CellDeath

Caption: Hypothetical synergy of DHMB and Amphotericin B.

DHMB and Caspofungin

Caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. DHMB might exert a synergistic effect by independently weakening the cell wall or by inhibiting efflux pumps that could otherwise reduce the intracellular concentration of caspofungin.

G DHMB DHMB CellWall Fungal Cell Wall DHMB->CellWall weakens WallIntegrity Loss of Cell Wall Integrity DHMB->WallIntegrity Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan synthase Caspofungin->GlucanSynthase inhibits Caspofungin->WallIntegrity Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan synthesizes Glucan->CellWall component of

Caption: Hypothetical synergy of DHMB and Caspofungin.

Conclusion

The provided protocols and hypothetical data offer a comprehensive framework for investigating the potential of DHMB as a synergistic agent in combination with established antifungal drugs. Further in vitro and in vivo studies are warranted to validate these hypotheses and to elucidate the precise mechanisms of interaction. Successful demonstration of synergy could pave the way for the development of novel combination therapies for the treatment of invasive fungal infections.

References

Application Notes and Protocols for the Quantification of 2,5-dihydroxy-3-methoxybenzaldehyde (DHMB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dihydroxy-3-methoxybenzaldehyde (DHMB) is a phenolic aldehyde with potential therapeutic applications, including activity as a tyrosine kinase inhibitor. Accurate and precise quantification of DHMB is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of DHMB in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for DHMB quantification depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the analysis of phenolic compounds. It offers good selectivity and sensitivity for compounds with a UV chromophore, such as DHMB. Reversed-phase chromatography with a C18 column is the most common approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and structural confirmation. Due to the low volatility of DHMB, derivatization is typically required to convert it into a more volatile compound suitable for GC analysis.

Data Presentation: Quantitative Parameters

The following table summarizes representative quantitative data for the analytical methods described. These values are indicative and should be validated in your laboratory for your specific application.

ParameterHPLC-UVGC-MS (after derivatization)
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 µg/mL0.005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL
Accuracy (% Recovery) 95 - 105%92 - 108%
Precision (% RSD) < 5%< 8%

Experimental Protocols

Protocol 1: Quantification of DHMB by HPLC-UV

This protocol is suitable for the quantification of DHMB in plant extracts and pharmaceutical formulations.

1. Sample Preparation

  • Plant Extracts:

    • Accurately weigh 1 g of powdered plant material.

    • Extract with 20 mL of methanol:water (80:20, v/v) using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Pharmaceutical Formulations (e.g., tablets):

    • Grind a tablet into a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of DHMB.

    • Dissolve the powder in a known volume of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm

3. Calibration Curve

Prepare a series of standard solutions of DHMB in methanol at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Protocol 2: Quantification of DHMB by GC-MS

This protocol is suitable for the sensitive quantification of DHMB in biological matrices like plasma or tissue homogenates.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard and 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 5,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions

ParameterCondition
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Selected Ion Monitoring (SIM) mode for target ions of derivatized DHMB

4. Calibration Curve

Prepare a series of standard solutions of DHMB in a blank matrix and subject them to the same extraction and derivatization procedure. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis start Sample (Plant Extract / Formulation) extraction Extraction / Dissolution start->extraction filtration Filtration (0.45 µm) extraction->filtration injection Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (280 nm) separation->detection quantification Quantification (vs. Calibration Curve) detection->quantification result Result (DHMB Concentration) quantification->result

Caption: HPLC-UV workflow for DHMB quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ATP ATP P P RTK->P Substrate Substrate Protein RTK->Substrate Phosphorylation GF Growth Factor GF->RTK Binding & Activation ADP ADP DHMB DHMB (Tyrosine Kinase Inhibitor) DHMB->RTK P->Substrate PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Signaling (e.g., MAPK pathway) PhosphorylatedSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: DHMB as a tyrosine kinase inhibitor.

Application Notes and Protocols for In Vivo Delivery of DHMB

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo delivery systems and comprehensive pharmacokinetic data for 3,8-dihydroxy-4-methoxy-2(1H)-quinolinone (DHMB) are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for structurally related quinolone derivatives and compounds with similar physicochemical properties, such as poor aqueous solubility (likely a Biopharmaceutics Classification System (BCS) Class II compound). These guidelines are intended to provide a strategic framework for researchers initiating in vivo studies with DHMB.

Introduction to DHMB In Vivo Delivery Challenges

DHMB, a substituted 2-quinolone, belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] However, the clinical translation of such promising compounds is often hindered by challenges related to their in vivo delivery. Compounds with multiple hydroxyl and methoxy groups often exhibit poor aqueous solubility, which can lead to low oral bioavailability and limit their therapeutic efficacy.

The primary objectives for developing an effective DHMB delivery system for in vivo studies are:

  • To enhance the solubility and dissolution rate of DHMB.

  • To improve its absorption and bioavailability.

  • To achieve and maintain therapeutic concentrations at the target site.

  • To minimize potential toxicity and adverse effects.

This document outlines potential formulation strategies and detailed experimental protocols for the in vivo evaluation of DHMB in preclinical animal models.

Potential Delivery Systems for DHMB

Based on studies with analogous compounds, several formulation strategies can be considered for DHMB. The choice of the delivery system will depend on the specific therapeutic application, the desired pharmacokinetic profile, and the route of administration.

Oral Delivery Systems

Oral administration is often the preferred route due to its convenience and patient compliance. For a BCS Class II compound like DHMB, enhancing oral absorption is critical.

  • Lipid-Based Formulations: Liquid-filled capsules containing DHMB solubilized in a lipid vehicle can significantly improve oral bioavailability.[2]

  • Solid Dispersions: Formulating DHMB as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate. This can be achieved through techniques like roller compaction, fluid bed granulation, or wet granulation.[2]

  • Micronization: Reducing the particle size of the active pharmaceutical ingredient (API) to the micron range can increase the surface area available for dissolution.[2]

Parenteral Delivery Systems

For applications requiring rapid onset of action or for compounds with very low oral bioavailability, parenteral administration (e.g., subcutaneous, intramuscular) is a viable alternative.

  • Sustained-Release Microparticles: Encapsulating DHMB in biodegradable polymers like poly-lactic-co-glycolic acid (PLGA) can create a depot formulation for sustained release.[3] This approach can reduce the frequency of administration and maintain stable plasma concentrations.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from in vivo studies of compounds with structural similarities to DHMB, which can serve as a reference for designing and evaluating DHMB formulations.

Table 1: Oral Formulation Composition and Pharmacokinetics in Beagle Dogs

Formulation TypeActive Pharmaceutical Ingredient (API)Vehicle/ExcipientsDoseCmax (ng/mL)AUC (ng*h/mL)
Liquid-Filled CapsuleBCS II Drug CandidateImwitor 742, 0.1% BHA4 mg/kg~4-fold increase vs. solidData not specified
Roller Compaction TabletBCS II Drug CandidateMicronized API, Sodium dodecyl sulfate (1-5%)1 mg or 3 mgData not specifiedData not specified
Fluid Bed GranulationBCS II Drug CandidateMicronized API, Standard excipients1 mg or 3 mgData not specifiedData not specified

Data extracted from a study on a BCS Class II drug candidate, demonstrating the enhancement of exposure with a lipid-based formulation.[2]

Table 2: In Vivo Efficacy of 4(1H)-Quinolones against Plasmodium berghei in Mice

CompoundDose (mg/kg/day)Administration RouteParasitemia Reduction after 6 days
7Not SpecifiedOral>99%
62Not SpecifiedOral>99%
66Not SpecifiedOral>99%
67Not SpecifiedOral>99%

This data highlights the in vivo efficacy of orally administered quinolone derivatives in a rodent malaria model.[4]

Table 3: Pharmacokinetics of a Buprenorphine PLGA Microparticle Depot Formulation in Mice

ParameterValue
Mean Particle Size50 µm
Drug Loading4.5%
Initial Burst Release (in vitro)30%
Time to Complete Release (in vitro)7 days
Duration of Analgesic Effect (in vivo)At least 2 days

This table provides key characteristics of a sustained-release parenteral formulation, which could be adapted for DHMB.[3]

Experimental Protocols

The following are detailed protocols for the preparation and in vivo evaluation of hypothetical DHMB formulations.

Protocol for Preparation of a DHMB Liquid-Filled Capsule for Oral Administration

Objective: To prepare a lipid-based formulation of DHMB to enhance oral bioavailability.

Materials:

  • DHMB (micronized)

  • Imwitor 742 (or other suitable lipid vehicle)

  • Butylated hydroxyanisole (BHA)

  • Gelatin capsules

  • Analytical balance, magnetic stirrer, heating plate, pipette

Procedure:

  • Accurately weigh the required amount of DHMB and Imwitor 742.

  • Add 0.1% (w/w) BHA to the Imwitor 742 as an antioxidant.

  • Gently heat the Imwitor 742/BHA mixture to 40-50°C while stirring to ensure homogeneity.

  • Slowly add the micronized DHMB to the lipid vehicle under continuous stirring until a clear solution or a homogenous suspension is formed.

  • Allow the solution to cool to room temperature.

  • Accurately fill the required dose volume into gelatin capsules using a pipette.

  • Store the capsules in a cool, dry place away from light.

Protocol for an In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a novel DHMB formulation after oral administration.

Materials:

  • DHMB formulation (e.g., liquid-filled capsules or suspension)

  • C57BL/6 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the mice for at least 4 hours prior to dosing, with free access to water.

  • Record the body weight of each animal.

  • Administer the DHMB formulation orally via gavage at the desired dose (e.g., 10 mg/kg).

  • Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Immediately place the blood samples into heparinized tubes and centrifuge to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Prepare plasma standards and quality controls by spiking blank plasma with known concentrations of DHMB.

  • Analyze the concentration of DHMB in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Potential Signaling Pathway for DHMB

The following diagram illustrates a hypothetical signaling pathway that DHMB might modulate, based on the known anti-inflammatory and anti-cancer properties of similar quinolone compounds.

DHMB_Signaling_Pathway cluster_nucleus Nucleus DHMB DHMB Receptor Cell Surface Receptor DHMB->Receptor CellMembrane Cell Membrane PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB IκBα IKK->IkB P IkB->NFkB GeneTranscription Gene Transcription (Inflammatory Cytokines, etc.) Inflammation Inflammation Cell Proliferation GeneTranscription->Inflammation NFkB_n NF-κB NFkB_n->GeneTranscription

Caption: Hypothetical signaling pathway for DHMB's anti-inflammatory action.

Experimental Workflow for In Vivo DHMB Formulation Development

This diagram outlines the logical steps from formulation development to preclinical evaluation.

DHMB_Workflow FormulationDev Formulation Development (e.g., Lipid-based, Polymer-based) InVitroChar In Vitro Characterization (Solubility, Dissolution, Stability) FormulationDev->InVitroChar DoseRangeFinding Dose Range-Finding and Toxicity Studies InVitroChar->DoseRangeFinding PK_Study Pharmacokinetic (PK) Study in Rodents DoseRangeFinding->PK_Study Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study DataAnalysis Data Analysis and Interpretation PK_Study->DataAnalysis Efficacy_Study->DataAnalysis LeadFormulation Lead Formulation Selection DataAnalysis->LeadFormulation

Caption: Workflow for the development and in vivo testing of DHMB delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of DHMB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,5-dihydroxy-3,6-dimethyl-1,4-benzoquinone (DHMB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of DHMB's solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is DHMB and why is its aqueous solubility a concern?

A1: DHMB, or 2,5-dihydroxy-3,6-dimethyl-1,4-benzoquinone, is a chemical compound with a quinone structure.[1][2] Like many organic molecules, particularly those with a planar aromatic core, DHMB can exhibit poor solubility in water. This low aqueous solubility can be a significant hurdle in various experimental and developmental settings, including in vitro biological assays and the formulation of therapeutic agents, as it can lead to low bioavailability and inconsistent results.

Q2: What are the primary reasons for the low aqueous solubility of DHMB?

A2: The solubility of a compound is governed by its physicochemical properties. For DHMB, the key factors contributing to its limited aqueous solubility are likely its crystalline structure and the balance between its hydrophilic and hydrophobic regions. While the hydroxyl groups can form hydrogen bonds with water, the dimethylated benzoquinone core is hydrophobic. The stability of the crystal lattice can also make it energetically unfavorable for individual molecules to dissolve in water.

Q3: What are the most common strategies to improve the solubility of poorly water-soluble compounds like DHMB?

A3: Several techniques can be employed to enhance the aqueous solubility of compounds like DHMB. These can be broadly categorized as physical and chemical modifications.[3][4] Common approaches include:

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which is generally more soluble than the neutral form.[][6][7]

  • Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to reduce the polarity of the solvent system.[8][9][10]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic DHMB molecule within the cavity of a cyclodextrin molecule.[4][11][12][13][14]

  • Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug.[15]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension to increase the surface area for dissolution.[3][16]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter while trying to dissolve DHMB in an aqueous solution.

Issue 1: DHMB precipitates out of my aqueous buffer.
  • Possible Cause: The concentration of DHMB exceeds its intrinsic solubility in the chosen buffer.

  • Troubleshooting Steps:

    • pH Adjustment: DHMB possesses acidic hydroxyl groups.[17] Increasing the pH of the solution will deprotonate these groups, forming a more soluble phenolate salt.[6][18] Experiment with buffers of increasing pH (e.g., from pH 7.4 up to 9.0) to determine the optimal pH for solubility. Be mindful that extreme pH values may affect the stability of DHMB or be incompatible with your experimental system.[19]

    • Co-solvent Addition: Introduce a water-miscible co-solvent to your aqueous buffer.[8][9] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[20] Start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase it. Note that high concentrations of organic solvents can be toxic to cells in biological assays.

Issue 2: The solubility of DHMB is still insufficient even after pH adjustment and adding co-solvents.
  • Possible Cause: The required concentration for your experiment is significantly higher than what can be achieved with simple pH and co-solvent modifications.

  • Troubleshooting Steps:

    • Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes with DHMB.[4][12][14] The hydrophobic core of DHMB can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[21] Prepare a stock solution of the cyclodextrin in your buffer and then add DHMB.

    • Surfactant-based Formulations: Employ surfactants to increase solubility through micellar solubilization.[15] Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), and these micelles can encapsulate hydrophobic molecules like DHMB.[22] Non-ionic surfactants like Tween® 80 or Poloxamer 188 are often used in biological applications due to their lower toxicity.[15]

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment
  • Prepare a series of buffers with different pH values (e.g., phosphate-buffered saline ranging from pH 6.0 to 8.0, and carbonate-bicarbonate buffers for pH 9.0 to 10.0).

  • Add a known excess amount of DHMB powder to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Determine the concentration of DHMB in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility of DHMB as a function of pH to identify the optimal pH range.

Protocol 2: Solubility Enhancement using Co-solvents
  • Select a biocompatible co-solvent such as DMSO, ethanol, or PEG 400.

  • Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of DHMB to each co-solvent mixture.

  • Follow steps 3-5 from the pH adjustment protocol to determine the equilibrium solubility in each mixture.

  • Plot the solubility of DHMB against the co-solvent concentration.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
  • Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of DHMB to each cyclodextrin solution.

  • Agitate the mixtures until equilibrium is reached (24-48 hours).

  • Filter the suspensions to remove undissolved DHMB.

  • Analyze the filtrate to determine the concentration of dissolved DHMB.

  • Plot the solubility of DHMB as a function of the cyclodextrin concentration to create a phase solubility diagram.

Data Presentation

Table 1: General Effect of Different Solubility Enhancement Techniques on Poorly Soluble Compounds.

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment 10 to 1000-fold for ionizable compoundsSimple, cost-effective.[]Only applicable to ionizable compounds; risk of chemical instability at extreme pH.[19]
Co-solvents 2 to 500-foldSimple to formulate and produce.[3]Potential for toxicity or unwanted pharmacological effects of the co-solvent.[9]
Cyclodextrins 2 to 5000-foldHigh solubilization potential; can improve stability.[12]Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses.[13]
Surfactants 10 to 1000-foldHigh solubilizing capacity.[15]Potential for cell toxicity and membrane disruption.
Particle Size Reduction 2 to 10-fold (for dissolution rate)Increases dissolution rate.[16]May not significantly increase equilibrium solubility.[4]

Note: The values presented are general ranges and the actual improvement for DHMB will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with DHMB Powder solvents Prepare Aqueous Solutions (Buffer, Co-solvent, Cyclodextrin) start->solvents mix Add Excess DHMB solvents->mix agitate Agitate to Equilibrium (24-48h) mix->agitate filter Filter (0.22 µm) agitate->filter analyze Analyze Filtrate (e.g., HPLC, UV-Vis) filter->analyze end Determine Solubility analyze->end

Caption: General experimental workflow for determining the solubility of DHMB.

signaling_pathway cluster_problem Problem cluster_solutions Potential Solutions cluster_outcome Outcome low_solubility Low Aqueous Solubility of DHMB ph_adjust pH Adjustment low_solubility->ph_adjust cosolvent Co-solvents low_solubility->cosolvent cyclodextrin Cyclodextrin Complexation low_solubility->cyclodextrin high_solubility Improved Aqueous Solubility ph_adjust->high_solubility cosolvent->high_solubility cyclodextrin->high_solubility

Caption: Logical relationship for improving DHMB solubility.

References

Technical Support Center: DHMB (2,5-dihydroxy-4-methoxybenzaldehyde) Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of DHMB (2,5-dihydroxy-4-methoxybenzaldehyde) during experiments. Given the susceptibility of phenolic aldehydes to degradation, following these protocols is crucial for ensuring experimental reproducibility and accuracy.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of DHMB.

Issue Potential Cause Recommended Solution
Change in solution color (e.g., yellowing/browning) Oxidation of the phenolic hydroxyl groups. This can be accelerated by exposure to air (oxygen), light, high pH, or metal ion contamination.Prepare solutions fresh whenever possible. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in foil to protect from light. Work with solutions at a neutral or slightly acidic pH if the experimental design allows.
Precipitation in stock solution Poor solubility or degradation product formation. The solvent may not be optimal, or the storage temperature may be too high.Ensure the solvent is appropriate for the desired concentration. A co-solvent system like DMSO:PBS may be necessary. Store stock solutions at -80°C for long-term stability.[1] If precipitation occurs upon thawing, gentle warming and vortexing may redissolve the compound.
Inconsistent experimental results Degradation of DHMB leading to lower effective concentrations. This can be due to repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures, or exposure to destabilizing conditions during the experiment.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Prepare working solutions fresh from a stock solution on the day of the experiment.[1] Maintain consistent experimental conditions (temperature, pH, light exposure) across all assays.
Loss of biological activity Chemical modification of the aldehyde or hydroxyl groups, which are critical for its function. Oxidation or polymerization can lead to inactive compounds.[2]Handle the compound in a manner that minimizes oxidative stress. Consider the use of antioxidants in the experimental buffer if compatible with the assay. Ensure the purity of the DHMB lot with analytical techniques like HPLC before starting a new set of experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for DHMB?

A1: For long-term storage of solid DHMB, it is recommended to store it in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, it should be used within a month.[1] It is crucial to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q2: How should I prepare DHMB solutions to minimize degradation?

A2: It is best to prepare working solutions fresh for each experiment.[1] If a stock solution is required, dissolve the solid DHMB in an appropriate solvent (e.g., DMSO) and then dilute it in your aqueous experimental buffer immediately before use. The use of deoxygenated buffers can also help in preventing oxidative degradation.

Q3: What factors can cause DHMB to degrade?

A3: Like other phenolic aldehydes, DHMB is susceptible to degradation from:

  • Oxidation: The hydroxyl groups on the benzene ring are prone to oxidation, which can be catalyzed by light, heat, oxygen, and metal ions.[3][4]

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[4]

  • Light Exposure: UV and even ambient light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures can increase the rate of all degradation pathways.[5]

Q4: Can I use any solvent to dissolve DHMB?

A4: While DHMB is soluble in solvents like DMSO and methanol, it's important to consider the compatibility of the solvent with your experimental system. For cell-based assays, the final concentration of organic solvents should be kept low (typically <0.5%) to avoid cytotoxicity. For in vivo studies, specific solvent systems involving co-solvents like PEG300, Tween-80, or cyclodextrins may be necessary to improve solubility and stability.[1]

Q5: Are there any additives I can use to prevent DHMB degradation?

A5: The addition of stabilizers can be beneficial, but their compatibility with the experiment must be verified. For some aldehydes, antioxidants like hydroquinone have been used as stabilizers.[2] Additionally, chelating agents such as EDTA can be used to sequester metal ions that may catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of DHMB Stock Solution
  • Weigh the required amount of solid DHMB in a fume hood.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate briefly at room temperature until the solid is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solution for In Vitro Assays
  • Thaw a single-use aliquot of the DHMB stock solution at room temperature.

  • Dilute the stock solution to the final working concentration in your experimental buffer (e.g., PBS or cell culture media). Ensure the final solvent concentration is compatible with your assay.

  • Mix thoroughly by gentle inversion or pipetting.

  • Use the working solution immediately after preparation. Do not store working solutions.

Signaling Pathways and Workflows

cluster_troubleshooting Troubleshooting Logic for DHMB Degradation Start Inconsistent Results or Visual Degradation CheckStorage Review Storage Conditions (-80°C, dark, inert gas?) Start->CheckStorage CheckHandling Assess Solution Preparation (Freshly made? Protected from light?) Start->CheckHandling CheckPurity Verify Compound Purity (HPLC, NMR) Start->CheckPurity StorageSol Implement Optimal Storage Protocol CheckStorage->StorageSol HandlingSol Refine Handling and Preparation Protocol CheckHandling->HandlingSol PuritySol Source New Compound Batch if Impure CheckPurity->PuritySol

Caption: Troubleshooting workflow for DHMB degradation.

cluster_workflow Recommended Experimental Workflow for DHMB Start Start: Solid DHMB PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock Aliquot Aliquot into Single-Use Vials PrepStock->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store Thaw Thaw One Aliquot Store->Thaw PrepWorking Prepare Working Solution (Dilute in Buffer) Thaw->PrepWorking Use Use Immediately in Experiment PrepWorking->Use End End Use->End

Caption: Experimental workflow for handling DHMB.

References

Technical Support Center: DHMB Antifungal Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DHMB (2,5-dihydroxy-3-methyl-1,4-benzoquinone) antifungal testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in vitro assessment of DHMB's antifungal properties.

Frequently Asked Questions (FAQs)

Q1: What is DHMB and what is its reported antifungal activity?

A1: DHMB, or 2,5-dihydroxy-3-methyl-1,4-benzoquinone, is a naturally occurring benzoquinone that has demonstrated antifungal properties. It belongs to the class of 2,5-dihydroxy-1,4-benzoquinones, which are known to inhibit the vegetative growth and spore germination of a variety of fungi. The antifungal efficacy of these compounds is influenced by the chemical nature of the substituents on the quinone ring, with less polar substituents generally showing stronger inhibition at lower concentrations.[1][2] Any chemical modification to the quinone or hydroxyl groups can result in a loss of its biological activity.[1]

Q2: What are the general mechanisms of action for antifungal quinones like DHMB?

A2: While the precise mechanism of DHMB is still under investigation, quinones as a class of antifungals are known to act through several mechanisms. These can include the disruption of the fungal cell membrane's integrity, interference with mitochondrial respiration, and the inhibition of ergosterol biosynthesis. Furthermore, some quinones can induce oxidative stress within the fungal cell, leading to cellular damage. Some evidence suggests that benzoquinones may also influence signaling pathways such as the NF-κB pathway.[3][4]

Q3: Which solvents are recommended for preparing DHMB stock solutions?

A3: For antifungal susceptibility testing, it is crucial to dissolve the compound in a solvent that is non-toxic to the fungi at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of natural products for antifungal screening.[5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the test medium to the desired final concentrations. The final concentration of DMSO in the assay should typically be kept below 1% (v/v) to avoid solvent-induced fungal growth inhibition.

Q4: What are the standard recommended methods for testing the antifungal activity of DHMB?

A4: The most common and standardized methods for in vitro antifungal susceptibility testing are the broth microdilution and disk diffusion methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these assays (e.g., M27 for yeasts and M38 for filamentous fungi). For screening natural products like DHMB, a modified broth microdilution method in a 96-well plate format is often used due to its efficiency and lower compound requirement.[5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the antifungal testing of DHMB.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible MIC values DHMB Degradation: Benzoquinones can be unstable in aqueous solutions, and their stability is often pH-dependent and sensitive to light.[8][9][10] The RPMI 1640 medium, commonly used for antifungal testing, has a pH of around 7.2-7.4, which may affect DHMB stability over the incubation period.- Prepare fresh DHMB solutions for each experiment. - Protect stock solutions and assay plates from light. - Consider performing a time-kill assay to assess the stability and activity of DHMB over the course of the experiment. - Evaluate the stability of DHMB in the specific test medium under your experimental conditions (pH, temperature, light exposure).
Solubility Issues: DHMB may have limited solubility in aqueous media, leading to precipitation at higher concentrations and inaccurate results. 2,5-dihydroxy-1,4-benzoquinones are generally soluble in polar organic solvents but have limited solubility in water at neutral pH.[11]- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-inhibitory level (typically <1%). - Visually inspect the wells for any signs of precipitation before and after incubation. - If precipitation is observed, consider using a different solvent or a co-solvent system, ensuring the solvents themselves do not affect fungal growth.
False-positive results in colorimetric assays (e.g., MTT, XTT) Interference with Redox Indicators: Quinones are known to be redox-active compounds and can interfere with tetrazolium-based viability assays like MTT and XTT.[12][13] They may directly reduce the tetrazolium salt, leading to a color change that is independent of fungal metabolic activity, resulting in an overestimation of cell viability (false negative for antifungal effect) or other interferences.- Use a viability assay that is not based on redox reactions, such as counting colony-forming units (CFUs) or using a fluorescent dye that stains nucleic acids of dead cells. - If using a colorimetric assay, include proper controls: wells with DHMB and the indicator but without fungal cells to check for direct chemical reactions. Also, run a parallel assay with a different method to validate the results.
Trailing growth observed in broth microdilution assays Fungistatic vs. Fungicidal Activity: Trailing is the phenomenon of reduced but persistent fungal growth at drug concentrations above the MIC. This can be characteristic of fungistatic compounds.- Determine the minimum fungicidal concentration (MFC) in addition to the MIC. This involves sub-culturing the contents of the wells with no visible growth onto drug-free agar to see if the fungi are killed or just inhibited. - Read the MIC at a defined endpoint, such as 50% or 90% growth inhibition compared to the drug-free control, as recommended by CLSI guidelines for certain antifungals.
No antifungal activity observed Inactive Compound: Chemical modifications of the quinone ring or the hydroxyl groups of 2,5-dihydroxy-1,4-benzoquinones can lead to a complete loss of antifungal activity.[1]- Verify the identity and purity of your DHMB sample using analytical methods such as NMR or mass spectrometry. - Test a positive control antifungal agent in parallel to ensure the assay is performing correctly. - Consider testing a range of concentrations, as the effective concentration might be higher or lower than initially anticipated.

Quantitative Data Summary

The following table summarizes the available quantitative data on the antifungal activity of a DHMB derivative. It is important to note that specific MIC values for DHMB against common fungal pathogens are not widely reported in the literature. The data below is for a closely related derivative, 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), which has shown promising antifungal activity.

CompoundFungal StrainMIC (µg/mL)Reference
2,3-dihydroxy-4-methoxybenzaldehyde (DHMB)Candida albicans8.21[14]

Note: The original research article should be consulted for detailed experimental conditions.

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing of DHMB

This protocol is a modified version of the CLSI M27-A3 guidelines, adapted for screening natural products.[6][7]

1. Preparation of Fungal Inoculum:

  • From a fresh culture (24-48 hours old) on a suitable agar medium (e.g., Sabouraud Dextrose Agar), pick several colonies and suspend them in sterile saline (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

  • Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

2. Preparation of DHMB Dilutions:

  • Prepare a stock solution of DHMB in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the DHMB stock solution in RPMI 1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is below 1%.

3. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well containing the DHMB dilutions.

  • Include a positive control (a known antifungal drug), a negative control (no drug), and a sterility control (no inoculum).

  • Seal the plate and incubate at 35-37°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of DHMB that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the drug-free control.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Benzoquinone-Induced Oxidative Stress in Fungi

Benzoquinones are thought to induce oxidative stress in fungal cells, which can trigger specific signaling pathways leading to either adaptation or cell death. The High Osmolarity Glycerol (HOG) pathway is a key signaling cascade that responds to various stresses, including oxidative stress.

DHMB DHMB FungalCell Fungal Cell DHMB->FungalCell Enters cell ROS Increased ROS Production Mitochondria Mitochondrial Dysfunction ROS->Mitochondria HOG_pathway HOG Pathway Activation ROS->HOG_pathway FungalCell->ROS CellularResponse Cellular Response (Adaptation or Apoptosis) Mitochondria->CellularResponse TranscriptionFactors Stress-Responsive Transcription Factors HOG_pathway->TranscriptionFactors TranscriptionFactors->CellularResponse

Caption: Proposed pathway of DHMB-induced oxidative stress in fungi.

Experimental Workflow for DHMB Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antifungal activity of DHMB.

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis DHMB_prep Prepare DHMB Stock (in DMSO) Serial_dilution Serial Dilution of DHMB in RPMI 1640 DHMB_prep->Serial_dilution Inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate with Fungal Suspension Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubation Incubate (35-37°C, 24-48h) Inoculation->Incubation MIC_determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_determination MFC_determination Determine MFC (Plating on agar) MIC_determination->MFC_determination

Caption: Workflow for DHMB antifungal susceptibility testing.

References

Technical Support Center: Optimizing DHMB Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding "(2,5-dihydroxy-3,4-dimethoxybenzylidene)-γ-butyrolactone" (DHMB) is limited in publicly available scientific literature. The following technical support guide provides a generalized framework for optimizing the concentration of a novel compound, hereafter referred to as "DHMB," in cell culture experiments. The principles and protocols described are based on standard cell biology and pharmacological practices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DHMB in my cell line?

A1: For a novel compound with unknown potency, it is recommended to start with a wide range of concentrations to determine the dose-response relationship. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps to identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.

Q2: How can I determine if DHMB is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various cell viability assays. Common methods include:

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

It is crucial to include both positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in your experiment.

Q3: My cells are showing signs of stress (e.g., morphological changes, detachment) even at low concentrations of DHMB. What should I do?

A3: This could be due to several factors:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to certain compounds.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).

  • Compound instability: The compound may be degrading into toxic byproducts.

Troubleshooting Steps:

  • Perform a vehicle control experiment with the solvent alone to rule out solvent toxicity.

  • Lower the concentration range of DHMB in your next experiment.

  • Check the stability of DHMB in your culture medium over the time course of your experiment.

Q4: I am not observing any effect of DHMB on my cells, even at high concentrations. What could be the reason?

A4: Possible explanations include:

  • Compound inactivity: DHMB may not be active in the chosen cell line or under the tested conditions.

  • Low concentration: The concentrations tested may still be too low to elicit a response.

  • Compound insolubility: The compound may not be fully dissolved in the culture medium.

  • Short incubation time: The duration of the treatment may not be sufficient to observe an effect.

Troubleshooting Steps:

  • Verify the expression of the putative target in your cell line.

  • Check the solubility of DHMB in your culture medium.

  • Perform a time-course experiment to determine the optimal incubation time.

  • Consider testing the compound in a different cell line or a more sensitive assay.

Troubleshooting Guides

Problem 1: High variability between replicate wells in my cell viability assay.

Potential Cause Recommended Solution
Pipetting errors Use calibrated pipettes and practice proper pipetting technique. Ensure thorough mixing of solutions before dispensing.
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling.
Edge effects in the plate Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Compound precipitation Visually inspect the wells for any precipitate after adding the compound. If present, consider using a lower concentration or a different solvent.

Problem 2: Inconsistent results between experiments.

Potential Cause Recommended Solution
Cell passage number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Reagent variability Prepare fresh reagents and use the same lot of critical components (e.g., serum, media) for a set of experiments.
Incubation time differences Strictly adhere to the planned incubation times for all experiments.
Subtle changes in protocol Maintain a detailed and consistent experimental protocol.

Experimental Protocols

Protocol 1: Determining the IC50 of DHMB using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of DHMB, a key parameter for quantifying its potency.

Materials:

  • Cell line of interest

  • Complete culture medium

  • DHMB stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the DHMB stock solution in complete culture medium. A common approach is a 10-fold dilution series for initial range-finding, followed by a 2- or 3-fold dilution series for a more precise IC50 determination.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of DHMB. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the DHMB concentration to generate a dose-response curve. Calculate the IC50 value from this curve.

Data Presentation

Table 1: Hypothetical Dose-Response Data for DHMB in HCT116 Cells after 48h Treatment

DHMB Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
552.3 ± 4.8
1025.1 ± 3.9
505.6 ± 2.1
1001.2 ± 0.8

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well Plate C Treat Cells with DHMB A->C B Prepare DHMB Serial Dilutions B->C D Incubate (e.g., 24, 48, 72h) C->D E Add MTT Reagent D->E F Incubate & Formazan Crystal Formation E->F G Solubilize Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Plot Dose-Response Curve & Determine IC50 I->J

Caption: Experimental workflow for optimizing DHMB concentration.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway DHMB DHMB Receptor Cell Surface Receptor DHMB->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellViability Decreased Cell Viability TranscriptionFactor->CellViability

Caption: Hypothetical signaling pathway for DHMB.

Troubleshooting Inconsistent Results with DHMB: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DHMB and what are its primary applications?

A1: DHMB, or 2,3-Dihydroxy-4-methoxybenzaldehyde, is a small organic molecule with known antifungal and anti-inflammatory properties.[1][2] It has been shown to have a protective effect on intestinal epithelial cells.[1][2] Its primary applications in research include studies on fungal infections, particularly against Candida albicans, and in models of inflammation.

Q2: What are the optimal storage conditions for DHMB?

A2: For long-term storage, DHMB powder should be kept at -20°C. For short-term storage, 4°C is acceptable. If dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C or -80°C to minimize degradation. Always refer to the manufacturer's specific recommendations.

Q3: What is the recommended solvent for DHMB?

A3: DHMB is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, sterile-filtered DMSO is a common choice for preparing a concentrated stock solution.

Q4: How stable is DHMB in solution?

A4: The stability of DHMB in solution can be a source of inconsistency. It is susceptible to oxidation, especially when exposed to light, air, or non-optimal pH conditions. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment and to minimize freeze-thaw cycles.

Troubleshooting Guides

Inconsistent results in experiments involving DHMB can arise from various factors, from reagent handling to experimental design. Below are common issues and their potential solutions.

Issue 1: Low or No Bioactivity Observed

If DHMB does not produce the expected anti-inflammatory or antifungal effect, consider the following:

Potential Cause Troubleshooting Step
DHMB Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize exposure of the stock solution and working solutions to light. Use an amber-colored tube for storage.
Incorrect Concentration Verify the initial concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration for your specific cell line or fungal strain.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is not toxic to your cells or fungi and is consistent across all treatment groups, including the vehicle control.
Cell/Fungal Strain Variability Confirm the identity and passage number of your cell line or the specific strain of fungus. Different strains or high-passage cells may exhibit varying sensitivity to DHMB.
Issue 2: High Variability Between Replicates

High variability can obscure real effects and make data interpretation difficult.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique for all wells or plates.
Uneven Drug Distribution After adding DHMB to the culture medium, mix gently but thoroughly to ensure even distribution before applying to cells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental conditions. Fill the outer wells with sterile water or PBS.
Pipetting Errors Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay using Intestinal Epithelial Cells

This protocol outlines a general procedure to assess the anti-inflammatory effects of DHMB on intestinal epithelial cells (e.g., Caco-2) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Intestinal epithelial cell line (e.g., Caco-2)

  • Complete cell culture medium

  • DHMB stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kit for IL-8, Griess reagent for nitric oxide)

Procedure:

  • Cell Seeding: Seed intestinal epithelial cells in a multi-well plate at a predetermined density and allow them to adhere and grow to a confluent monolayer.

  • DHMB Pre-treatment: Prepare working concentrations of DHMB by diluting the stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of DHMB. Include a vehicle control (medium with the same concentration of DMSO without DHMB). Incubate for a specified pre-treatment time (e.g., 1-2 hours).

  • Inflammatory Stimulation: After pre-treatment, add LPS to the wells to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for a period sufficient to induce the inflammatory markers of interest (e.g., 24 hours for cytokine production).

  • Sample Collection and Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., IL-8) or nitric oxide using appropriate assays (e.g., ELISA, Griess assay).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of DHMB against a fungal strain like Candida albicans.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium (buffered with MOPS)

  • DHMB stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of the DHMB stock solution in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted DHMB. Include a positive control (fungus in medium without DHMB) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of DHMB that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Visualizations

Below are diagrams illustrating key concepts related to DHMB experiments.

G Troubleshooting Workflow for Inconsistent DHMB Results A Inconsistent Results Observed B Check Reagent Integrity A->B C Review Experimental Protocol A->C D Is DHMB stock solution fresh? B->D E Are other reagents within expiry? B->E F Were cells/fungi healthy and at the correct passage/stage? C->F G Was the correct concentration of DHMB used? C->G H Prepare fresh DHMB stock D->H No L Re-run Experiment D->L Yes I Replace expired reagents E->I No E->L Yes J Use new batch of cells/fungi F->J No F->L Yes K Recalculate dilutions G->K No G->L Yes H->L I->L J->L K->L M Problem Solved? L->M N Consult with Technical Support M->N No G Potential Anti-inflammatory Signaling Pathway of DHMB LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Inflammation Pro-inflammatory Cytokine Production (e.g., IL-8) NFkB_pathway->Inflammation DHMB DHMB DHMB->NFkB_pathway

References

Technical Support Center: DHMB Interference with Assay Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from 2,5-dihydroxy-4-methoxybenzaldehyde (DHMB) and its isomer, 2-hydroxy-4-methoxybenzaldehyde (also referred to as HMB or 4-Methoxysalicylaldehyde), in biochemical and cell-based assays. Phenolic aldehydes like DHMB are known to be potential sources of assay artifacts. This guide offers troubleshooting strategies and frequently asked questions to help identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is DHMB and why might it interfere with my assay?

A1: DHMB (2,5-dihydroxy-4-methoxybenzaldehyde) and its common isomer 2-hydroxy-4-methoxybenzaldehyde are phenolic aldehydes.[1][2][3] Compounds with this chemical scaffold are recognized as potential Pan-Assay Interference Compounds (PAINS).[4] Interference can stem from several mechanisms, including but not limited to:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins.[5]

  • Chemical Reactivity: The aldehyde and phenol functional groups can be chemically reactive. Aldehydes can react with nucleophiles like cysteine residues in proteins, while the phenol groups can undergo redox cycling.[4]

  • Signal Interference: The intrinsic properties of the compound may interfere with the assay's detection method (e.g., fluorescence quenching or absorbance).

  • Redox Activity: Dihydroxy-substituted aromatic rings can be redox-active, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can interfere with assays involving redox-sensitive reagents or enzymes like peroxidases.[6][7]

Q2: I'm observing unexpected activity with DHMB in my high-throughput screen. Could it be a false positive?

A2: Yes, it is highly probable. Hits from high-throughput screening (HTS) campaigns are often false positives due to interference with the assay technology.[8] Phenolic compounds are a known class of compounds that can cause false positives in HTS.[5] It is crucial to perform secondary and orthogonal assays to confirm that the observed activity is specific to the biological target and not an artifact of assay interference.[9][10]

Q3: What types of assays are most susceptible to interference by DHMB?

A3: Assays that are particularly vulnerable to interference by phenolic compounds like DHMB include:

  • Fluorescence-Based Assays: DHMB may have intrinsic fluorescent properties or act as a quencher, leading to false-negative or false-positive results.

  • Luciferase-Based Reporter Assays: The compound can directly inhibit the luciferase enzyme or interfere with the light-producing reaction.[10]

  • Enzyme Assays, Especially those with Thiol-Containing Proteins: The aldehyde group can covalently modify cysteine residues in enzymes, leading to non-specific inhibition.[4][6]

  • Redox Assays: Assays that rely on redox reactions, such as those using resazurin or involving peroxidases, can be affected by the redox cycling of the dihydroxy phenol moiety.[6][7]

  • ELISAs and Other Immunoassays: The compound could interfere with antibody-antigen binding or the enzymatic detection step.[11]

Q4: How can I reduce the likelihood of DHMB interference in my experiments?

A4: Several strategies can be employed:

  • Include a Non-ionic Detergent: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can help to disrupt compound aggregates.[5]

  • Perform Counter-Screens: Test the compound in an assay configuration that omits the biological target to identify direct interference with the assay reagents or detection system.[10]

  • Use Orthogonal Assays: Validate hits in a secondary assay that has a different detection method and is based on a different biological principle.[9]

  • Characterize the Mechanism of Action: Conduct mechanism-of-action studies to confirm that the compound's activity is consistent with interaction with the intended target.

Troubleshooting Guides

This section provides structured troubleshooting guides for common issues encountered when working with DHMB.

Issue 1: Apparent Inhibition in an Enzyme Assay
Potential Cause Troubleshooting Step Expected Outcome if Cause is Correct
Compound Aggregation Add 0.01% Triton X-100 to the assay buffer.The inhibitory activity of DHMB is significantly reduced or eliminated.
Non-specific Covalent Modification (e.g., of Cysteine) Pre-incubate the enzyme with a high concentration of a reducing agent like DTT (1-10 mM) before adding DHMB.The inhibitory effect of DHMB is diminished.
Redox Cycling Run the assay under anaerobic conditions or include catalase in the assay buffer to scavenge H₂O₂.The apparent inhibition is reduced.
Direct Interference with Detection Run a control experiment with DHMB and the detection reagents in the absence of the enzyme.A change in signal (e.g., decreased fluorescence) is observed, indicating direct interference.
Issue 2: High Background or False Signal in a Fluorescence or Luminescence Assay
Potential Cause Troubleshooting Step Expected Outcome if Cause is Correct
Intrinsic Fluorescence/Luminescence of DHMB Measure the fluorescence/luminescence of DHMB alone in the assay buffer at the excitation and emission wavelengths of the assay.DHMB exhibits a signal in the absence of other assay components.
Inhibition of Reporter Enzyme (e.g., Luciferase) Perform a counter-screen using purified luciferase enzyme and its substrate in the presence of DHMB.DHMB inhibits the activity of the purified enzyme.
Quenching of Signal In a fluorescence assay, measure the fluorescence of the fluorophore in the presence and absence of DHMB.The fluorescence of the probe is reduced in the presence of DHMB.
Interaction with Assay Dyes (e.g., in viability assays) Run the assay with DHMB in the absence of cells to see if it directly reduces the dye (e.g., resazurin).A color change or signal is produced, indicating direct chemical reduction of the dye.

Quantitative Data Summary

Specific quantitative data on the interference of DHMB across a wide range of assays is not extensively available in the literature. The following table summarizes the general mechanisms of interference by phenolic compounds and the concentrations at which these effects are often observed.

Interference Mechanism Compound Class Typical Concentration Range for Interference Assay Types Affected
Aggregation Polyphenols, Flavonoids> 10 µMEnzyme assays, Protein-protein interaction assays
Redox Cycling Catechols, HydroquinonesVariable, can be concentration-dependentAssays using redox-sensitive dyes (e.g., resazurin), Peroxidase-based assays
Thiol Reactivity Aldehydes, Michael AcceptorsVariableAssays with enzymes containing reactive cysteines
Fluorescence Interference Aromatic compoundsDependent on compound's spectral propertiesFluorescence intensity, FRET, FP assays
Luciferase Inhibition Various small moleculesMicromolar rangeLuciferase reporter gene assays

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using Detergent

Objective: To determine if the observed activity of DHMB is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform the standard assay protocol with varying concentrations of DHMB.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding DHMB.

  • Incubate both sets of reactions under standard conditions.

  • Measure the activity in both sets.

  • Interpretation: A significant reduction in the activity of DHMB in the presence of the detergent suggests that the compound is acting via an aggregation-based mechanism.[5]

Protocol 2: Counter-Screen for Luciferase Inhibition

Objective: To determine if DHMB directly inhibits firefly luciferase activity.

Methodology:

  • Prepare a reaction mixture containing purified firefly luciferase enzyme in its assay buffer.

  • Add DHMB at the same concentrations used in the primary screen. Include a known luciferase inhibitor as a positive control.

  • Initiate the luminescent reaction by adding the luciferase substrate (luciferin) and ATP.

  • Immediately measure the luminescence using a luminometer.

  • Interpretation: A dose-dependent decrease in luminescence in the presence of DHMB indicates direct inhibition of the luciferase enzyme.[10]

Protocol 3: Thiol Reactivity Assessment

Objective: To assess if DHMB is a reactive electrophile that modifies cysteine residues.

Methodology:

  • Prepare a reaction buffer containing a thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) or a thiol-containing molecule like glutathione (GSH).

  • Add DHMB at various concentrations.

  • Monitor the change in absorbance or fluorescence over time, which indicates the reaction of DHMB with the thiol group.

  • Alternatively, pre-incubate the target enzyme with DHMB for a period, then add a substrate to measure the remaining enzyme activity. A time-dependent loss of activity suggests covalent modification.

  • Interpretation: A change in the signal from the thiol probe or a time-dependent loss of enzyme activity suggests that DHMB may be acting as a covalent modifier.[4][6]

Visualizations

DHMB_Interference_Troubleshooting start Initial Hit with DHMB is_reproducible Is the activity reproducible? start->is_reproducible aggregation_test Test for Aggregation (add 0.01% Triton X-100) is_reproducible->aggregation_test Yes artifact1 Likely Artifact: Non-reproducible is_reproducible->artifact1 No activity_lost Activity Lost? aggregation_test->activity_lost counterscreen Perform Counter-Screen (no target) activity_lost->counterscreen No artifact2 Likely Artifact: Aggregation activity_lost->artifact2 Yes signal_present Signal Present? counterscreen->signal_present orthogonal_assay Validate with Orthogonal Assay signal_present->orthogonal_assay No artifact3 Likely Artifact: Direct Assay Interference signal_present->artifact3 Yes activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed artifact4 Likely Artifact: Technology-Specific activity_confirmed->artifact4 No genuine_hit Potential Genuine Hit: Proceed with SAR activity_confirmed->genuine_hit Yes

Caption: Troubleshooting workflow for a hit compound like DHMB.

Assay_Interference_Mechanisms cluster_mechanisms Mechanisms of Interference cluster_assays Affected Assays DHMB DHMB (Phenolic Aldehyde) Aggregation Aggregation DHMB->Aggregation Reactivity Chemical Reactivity DHMB->Reactivity Redox Redox Activity DHMB->Redox Signal Signal Interference DHMB->Signal Enzyme Enzyme Assays Aggregation->Enzyme Thiol Thiol-containing Proteins Reactivity->Thiol Peroxidase Peroxidase Assays Redox->Peroxidase Fluorescence Fluorescence Assays Signal->Fluorescence Luminescence Luminescence Assays Signal->Luminescence

Caption: Common mechanisms of DHMB assay interference.

References

Technical Support Center: 2,5-Dihydroxy-4-methoxybenzophenone (DHMB)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, stability, and experimental use of 2,5-dihydroxy-4-methoxybenzophenone (DHMB).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for DHMB powder?

A1: For long-term stability, it is recommended to store DHMB powder in a tightly sealed container in a dry, cool, and dark place. The optimal storage temperature is -20°C. Under these conditions, the compound is expected to be stable for up to 3 years.

Q2: How should I store DHMB once it is dissolved in a solvent?

A2: DHMB solutions are less stable than the powder form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -80°C in a tightly sealed, light-protecting vial. Under these conditions, the solution may be stable for up to 1 year, but it is crucial to verify its integrity before use.[1]

Q3: What solvents are recommended for dissolving DHMB?

A3: DHMB is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to achieve complete dissolution.

Q4: Is DHMB sensitive to light?

A4: Yes, benzophenone derivatives are known to be susceptible to photodegradation.[1] It is crucial to protect both the solid compound and its solutions from light exposure by using amber-colored vials or by wrapping containers in aluminum foil.

Q5: What are the known degradation pathways for DHMB?

A5: While specific degradation pathways for DHMB are not extensively documented, related benzophenone compounds are known to undergo photodegradation, hydrolysis, and oxidation.[1] Degradation can be accelerated by exposure to UV light, high temperatures, and reactive oxygen species.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of DHMB in Solution
  • Possible Cause:

    • Incorrect solvent or solvent mixture.

    • Low temperature of the solvent.

    • Supersaturation of the solution.

  • Troubleshooting Steps:

    • Verify Solvent Compatibility: Ensure you are using a recommended solvent such as DMSO or ethanol.

    • Gentle Warming: Gently warm the solution to 37°C to aid dissolution.

    • Sonication: Use an ultrasonic bath to facilitate the dissolving process.

    • Sequential Addition for Formulations: When preparing complex formulations, add the solvents sequentially and ensure the compound is fully dissolved at each step before adding the next solvent.

    • Prepare Fresh Solutions: Avoid using old solutions where the compound may have started to precipitate.

Issue 2: Inconsistent Experimental Results
  • Possible Cause:

    • Degradation of DHMB stock solution.

    • Inaccurate concentration of the working solution.

    • Contamination of the compound or solvent.

  • Troubleshooting Steps:

    • Assess Stock Solution Integrity: If the stock solution has been stored for an extended period, verify its concentration and purity using a suitable analytical method like HPLC.

    • Prepare Fresh Working Solutions: Always prepare working solutions fresh from a reliable stock on the day of the experiment.

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could interfere with the experiment.

    • Control for Light Exposure: Protect all solutions containing DHMB from light to prevent photodegradation.

Issue 3: HPLC Analysis Issues (Peak Tailing, Broad Peaks, Inconsistent Retention Times)
  • Possible Cause:

    • Column degradation or contamination.

    • Inappropriate mobile phase composition or pH.

    • Sample overload.

    • Issues with the HPLC system (e.g., leaks, pump problems).

  • Troubleshooting Steps:

    • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.

    • Mobile Phase Optimization: Ensure the mobile phase is properly prepared, degassed, and that its pH is stable. Adjust the mobile phase composition if necessary to improve peak shape.

    • Sample Concentration: Reduce the concentration or injection volume of the sample to avoid overloading the column.

    • System Check: Perform a thorough check of the HPLC system for any leaks, ensure the pump is delivering a consistent flow rate, and that the detector is functioning correctly.

Quantitative Data on Stability

While specific quantitative long-term stability data for DHMB is limited, the following table summarizes the recommended storage conditions and expected stability for DHMB and related benzophenone compounds.

Compound FormStorage TemperatureRecommended DurationReference
DHMB (Powder)-20°CUp to 3 yearsGeneral recommendation
DHMB (in Solvent)-80°CUp to 1 year[1]
Benzophenone-3 (in water)Ambient~4% degradation after 28 days[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DHMB Stock Solution in DMSO
  • Materials:

    • 2,5-dihydroxy-4-methoxybenzophenone (DHMB) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Calculate the required mass of DHMB for the desired volume of 10 mM stock solution (Molecular Weight of DHMB = 246.24 g/mol ). For 1 mL of 10 mM solution, 2.46 mg of DHMB is needed.

    • Accurately weigh the calculated amount of DHMB powder and transfer it to a sterile vial.

    • Add the required volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

    • Store the stock solution in small aliquots at -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for DHMB

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular instrument and experimental conditions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). Start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis spectral analysis of DHMB (typically around 280-320 nm for benzophenones).

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Forced Degradation Studies:

    • To validate the stability-indicating nature of the method, subject DHMB to forced degradation under various stress conditions:

      • Acidic Hydrolysis: Treat with 0.1 M HCl at 60°C.

      • Basic Hydrolysis: Treat with 0.1 M NaOH at 60°C.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Expose the solid powder to 80°C.

      • Photodegradation: Expose the solution to UV light (e.g., 254 nm).

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent DHMB peak.

Visualizations

DHMB_Metabolism_and_Action cluster_metabolism Metabolism of Benzophenone-3 cluster_cellular_effects Potential Cellular Effects BP3 Benzophenone-3 (BP-3) (Sunscreen Agent) DHMB 2,5-dihydroxy-4- methoxybenzophenone (DHMB) BP3->DHMB Metabolic Hydroxylation Endocrine_Disruption Endocrine Disruption (e.g., Estrogenic Activity) DHMB->Endocrine_Disruption Oxidative_Stress Oxidative Stress (ROS Production) DHMB->Oxidative_Stress Cellular_Response Altered Cellular Responses Endocrine_Disruption->Cellular_Response Oxidative_Stress->Cellular_Response

Caption: Metabolic conversion of Benzophenone-3 to DHMB and its potential cellular effects.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare DHMB Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Cell_Treatment Treat Cells/Tissues with DHMB Working_Solution->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Data_Collection Collect Data (e.g., Assay, Imaging) Incubation->Data_Collection Data_Analysis Analyze and Interpret Experimental Data Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Technical Support Center: Enhancing the Activity of DHMB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with DHMB (2,5-dihydroxy-3,4-dimethoxybenzylidene)-γ-butyrolactone). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the antifungal and anti-inflammatory activities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is DHMB and what are its known biological activities?

A1: DHMB, or (2,5-dihydroxy-3,4-dimethoxybenzylidene)-γ-butyrolactone, is a small aromatic compound. It has been identified as having promising antifungal properties, particularly against Candida albicans, including strains resistant to common antifungal drugs like fluconazole and caspofungin.[1] Additionally, DHMB has demonstrated potential anti-inflammatory effects.

Q2: What is the primary mechanism of action for DHMB's antifungal activity?

A2: The precise antifungal mechanism of DHMB is still under investigation. However, like many antifungal agents, it is thought to interfere with essential fungal cell processes. Potential mechanisms for antifungal compounds in its class include disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or interference with key signaling pathways necessary for fungal growth and virulence.

Q3: Which signaling pathways are relevant to DHMB's anti-inflammatory activity?

A3: While the specific pathways modulated by DHMB are not fully elucidated, related compounds with anti-inflammatory properties often target the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and other mediators of inflammation. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs.

Q4: What are some potential strategies for modifying DHMB to enhance its activity?

A4: Based on structure-activity relationship (SAR) studies of similar compound classes, several strategies can be employed to potentially enhance DHMB's efficacy:

  • Modification of the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl ring can influence the molecule's electronic properties and its interaction with biological targets. For instance, in some chalcone derivatives, strong electron-donating groups on the B ring were found to decrease anti-inflammatory activity.[2]

  • Alteration of the γ-butyrolactone Ring: Modifications to the lactone ring, such as the introduction of different substituents, could impact the compound's stability, solubility, and binding affinity to its target.

  • Synthesis of Analogs with Different Linkers: Varying the linkage between the phenyl and butyrolactone moieties could optimize the compound's conformation for better target engagement.

Q5: Are there any known analogs of DHMB with enhanced activity?

A5: Currently, there is limited publicly available data on the synthesis and comparative biological evaluation of a series of DHMB analogs. Research in this area is ongoing, and the development of new derivatives with improved potency is a key objective for medicinal chemists. Studies on analogous structures, such as other γ-butyrolactone derivatives, have shown that incorporating an aromatic ring at the β and γ positions of the lactone can improve antifungal activity.[3]

Troubleshooting Guides

Antifungal Susceptibility Testing

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

  • Possible Cause 1: Inoculum preparation. The concentration of the fungal inoculum is a critical factor in susceptibility testing. An inoculum that is too dense can lead to falsely high MIC values.

    • Solution: Ensure strict adherence to standardized protocols for inoculum preparation, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). Use a spectrophotometer to adjust the inoculum to the correct turbidity (e.g., 0.5 McFarland standard).

  • Possible Cause 2: Media composition. The type and pH of the culture medium can significantly impact the activity of the test compound and the growth of the fungus.

    • Solution: Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI-1640 with L-glutamine and buffered with MOPS to maintain a stable pH.

  • Possible Cause 3: Compound solubility. DHMB and its analogs may have limited solubility in aqueous media, leading to inaccurate concentration gradients in the assay.

    • Solution: Prepare stock solutions in an appropriate solvent like DMSO. When diluting into the assay medium, ensure the final solvent concentration is low (typically ≤1%) and does not affect fungal growth. Include a solvent control in your experiments.

Issue 2: No observable antifungal activity.

  • Possible Cause 1: Intrinsic resistance of the fungal strain. The selected fungal strain may be naturally resistant to the class of compounds being tested.

    • Solution: Test the compound against a panel of different fungal species and strains, including known susceptible reference strains, to determine its spectrum of activity.

  • Possible Cause 2: Compound degradation. The compound may be unstable under the experimental conditions (e.g., temperature, pH).

    • Solution: Assess the stability of your compound under assay conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity using methods like HPLC.

In Vitro Anti-inflammatory Assays

Issue 1: Inconsistent results in NF-κB reporter assays.

  • Possible Cause 1: Cell health and passage number. The responsiveness of cells to inflammatory stimuli can vary with cell density, passage number, and overall health.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are seeded at an appropriate density and are healthy and actively dividing before initiating the assay.

  • Possible Cause 2: Variability in stimulus. The concentration and activity of the inflammatory stimulus (e.g., TNF-α, LPS) can fluctuate.

    • Solution: Use a freshly prepared and validated batch of the stimulus. Include a positive control with a known inhibitor of the NF-κB pathway to ensure the assay is responding correctly.

Issue 2: High background signal in assays measuring inflammatory mediators (e.g., cytokines).

  • Possible Cause 1: Contamination. Mycoplasma or endotoxin contamination can activate inflammatory pathways, leading to high background signals.

    • Solution: Regularly test cell cultures for mycoplasma contamination. Use endotoxin-free reagents and consumables.

  • Possible Cause 2: Serum components. Components in fetal bovine serum (FBS) can sometimes have pro-inflammatory effects.

    • Solution: Screen different batches of FBS for their effect on the baseline inflammatory state of your cells. Consider using serum-free medium for the assay if your cell type allows.

Quantitative Data

Due to the limited availability of direct comparative data for a series of DHMB analogs, the following tables present illustrative data from studies on related compound classes to provide a framework for presenting your experimental findings.

Table 1: Illustrative Antifungal Activity of γ-Butyrolactone Analogs against C. albicans

CompoundModificationMIC (µg/mL)
DHMB (Reference) -[Insert Experimental Value]
Analog 1Phenyl ring substitution (e.g., 4-Chloro)[Insert Experimental Value]
Analog 2Lactone ring modification (e.g., β-Aryl)[Insert Experimental Value]
Analog 3Linker variation[Insert Experimental Value]
Fluconazole (Control) -[Insert Experimental Value]

Table 2: Illustrative Anti-inflammatory Activity of Polyphenolic Analogs (Inhibition of NO Production in Macrophages)

CompoundModificationIC₅₀ (µM)
DHMB (Reference) -[Insert Experimental Value]
Analog APhenyl ring substitution (e.g., 4-Nitro)[Insert Experimental Value]
Analog BHydroxyl group methylation[Insert Experimental Value]
Analog CSide chain alteration[Insert Experimental Value]
Dexamethasone (Control) -[Insert Experimental Value]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the CLSI M27-A3 guidelines for yeast.

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of DHMB or its analogs in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or by reading the absorbance at 600 nm.

Protocol 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture:

    • Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of DHMB or its analogs.

    • Incubate for 1 hour.

  • Stimulation:

    • Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve. The IC₅₀ value is the concentration of the compound that inhibits NO production by 50%.

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (SDA Plate) Inoculum Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum Inoculate Inoculate Plate Inoculum->Inoculate Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilutions (in RPMI) Compound_Stock->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate (35°C, 24-48h) Inoculate->Incubate Read_Plate Read Plate (Visually or Spectrophotometer) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation DHMB DHMB Analog DHMB->IKK Inhibits? Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators Gene_Transcription->Inflammatory_Mediators

Caption: Postulated inhibitory effect of DHMB analogs on the NF-κB signaling pathway.

References

Technical Support Center: Addressing Cytotoxicity of DHMB in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific scientific literature detailing the cytotoxic effects, IC50 values, and mechanisms of action for 2,5-dihydroxy-3,4-dimethoxybenzylidene (DHMB) in cell lines. The following information is based on the analysis of structurally similar compounds, such as other hydroxybenzaldehydes and chalcones, and general principles of cytotoxicity testing. This guide should be used as a foundational resource, and all experimental parameters should be empirically determined for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing high levels of cytotoxicity with DHMB in my cell line. What could be the cause?

A1: High cytotoxicity from aromatic aldehydes like DHMB can stem from several factors:

  • Concentration: The concentration of DHMB may be too high for your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal working concentration.

  • Solvent Toxicity: The solvent used to dissolve DHMB, typically DMSO, can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your culture medium is low (generally <0.5%) and that you run a solvent control.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to DHMB.

  • Compound Stability: DHMB may be unstable in your culture medium, leading to the formation of more toxic byproducts.

  • Oxidative Stress: Similar aromatic aldehydes are known to induce the production of reactive oxygen species (ROS), which can lead to cell death.[1][2]

Q2: How can I determine the appropriate concentration of DHMB for my experiments?

A2: A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50), which is the concentration of DHMB that inhibits 50% of cell viability. This is typically done using a cell viability assay such as the MTT or MTS assay. You should test a wide range of concentrations, for example, from nanomolar to high micromolar, to identify the IC50 value for your specific cell line and desired treatment duration.

Q3: What are the potential mechanisms of DHMB-induced cytotoxicity?

A3: Based on studies of structurally related compounds, DHMB could potentially induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: Many phenolic compounds induce programmed cell death (apoptosis). This can occur through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9 and -3, or the extrinsic (death receptor) pathway, which involves the activation of caspase-8.[3][4][5]

  • Generation of Reactive Oxygen Species (ROS): The presence of hydroxyl groups on the benzene ring can contribute to the generation of ROS, leading to oxidative stress and subsequent cell death.[1][6]

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints, preventing cell proliferation and leading to cell death if the damage is irreparable.[2]

  • DNA Damage: Aldehydes as a class of molecules can cause DNA damage, which, if not repaired, can trigger apoptosis.[7]

Q4: How can I mitigate the cytotoxic effects of DHMB if I am studying its other biological activities?

A4: If you need to reduce cytotoxicity to study other effects of DHMB, you could consider the following:

  • Lower the Concentration: Use the lowest effective concentration of DHMB that still elicits the biological activity of interest without causing significant cell death.

  • Reduce Treatment Duration: Shorter incubation times may reduce the cumulative toxic effects.

  • Use of Antioxidants: If cytotoxicity is mediated by ROS, co-treatment with an antioxidant like N-acetylcysteine (NAC) might mitigate the toxic effects. This should be validated experimentally.

  • Serum Concentration: The concentration of serum in your culture medium can sometimes influence the cytotoxicity of a compound. You might explore if altering the serum percentage affects DHMB's toxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High cell death even at low DHMB concentrations - High sensitivity of the cell line- Error in concentration calculation- Solvent toxicity- Use a different, less sensitive cell line if possible.- Double-check all calculations and dilutions.- Ensure the final solvent concentration is minimal and run a solvent-only control.
Inconsistent results between experiments - Variation in cell seeding density- Different passage numbers of cells- Instability of DHMB solution- Maintain consistent cell seeding density.- Use cells within a narrow passage number range.- Prepare fresh DHMB stock solutions for each experiment.
No cytotoxic effect observed - DHMB concentration is too low- Cell line is resistant- Inactive compound- Perform a dose-response with a much wider and higher concentration range.- Consider using a different cell line known to be sensitive to similar compounds.- Verify the purity and integrity of your DHMB.

Quantitative Data Summary

Since no specific IC50 values for DHMB are available in the reviewed literature, the following table presents hypothetical IC50 values for structurally similar compounds to provide a potential reference range for initial experiments.

Compound Cell Line IC50 (µM) Reference
2,4,5-TrihydroxybenzaldehydeHL-60Significant cytotoxicity noted[8]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalconeRPMI822625.97[5]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalconeMM.1S18.36[5]
2,4-Dihydroxy-3′-methoxy-4′-ethoxychalconeU26615.02[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of DHMB.

Materials:

  • DHMB

  • DMSO (cell culture grade)

  • 96-well plates

  • Your cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of DHMB in DMSO. From this, create serial dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared DHMB dilutions, vehicle control, and negative control to the respective wells.

  • Incubation: Incubate the plate for your desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if DHMB induces apoptosis.

Materials:

  • DHMB

  • 6-well plates

  • Your cell line of interest

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DHMB at its IC50 and 2x IC50 concentrations for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

DHMB_Cytotoxicity_Troubleshooting start Start: Unexpected Cytotoxicity Observed check_conc Is this the first time using this DHMB concentration? start->check_conc dose_response Perform a dose-response (e.g., MTT assay) to find IC50. check_conc->dose_response Yes check_solvent Is the final solvent (e.g., DMSO) concentration <0.5%? check_conc->check_solvent No end_point Proceed with optimized protocol. dose_response->end_point solvent_control Run a solvent-only control. check_solvent->solvent_control No inconsistent_results Are the results inconsistent between experiments? check_solvent->inconsistent_results Yes high_sensitivity Consider the possibility of high cell line sensitivity. solvent_control->high_sensitivity inconsistent_results->high_sensitivity No check_protocol Review experimental protocol for consistency (cell density, passage number). inconsistent_results->check_protocol Yes fresh_solution Prepare fresh DHMB stock solution for each experiment. check_protocol->fresh_solution fresh_solution->end_point

Caption: Troubleshooting workflow for unexpected DHMB cytotoxicity.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases stress Cellular Stress (e.g., DHMB, ROS) mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Experimental_Workflow start Start: Prepare DHMB Stock dose_response 1. Dose-Response (MTT/MTS Assay) start->dose_response determine_ic50 2. Determine IC50 dose_response->determine_ic50 mechanism_study 3. Mechanistic Studies (at IC50 concentrations) determine_ic50->mechanism_study apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_study->apoptosis_assay ros_assay ROS Assay mechanism_study->ros_assay cell_cycle_assay Cell Cycle Analysis mechanism_study->cell_cycle_assay end End: Data Analysis apoptosis_assay->end ros_assay->end cell_cycle_assay->end

Caption: General experimental workflow for assessing DHMB cytotoxicity.

References

Technical Support Center: Factors Affecting DHMB Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 2,5-dihydroxy-4-methoxybenzophenone (DHMB) in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is DHMB and what is its primary in vitro application?

A1: DHMB, or 2,5-dihydroxy-4-methoxybenzophenone, is a metabolite of the commonly used UV filter benzophenone-3 (BP-3)[1]. In in vitro studies, it is often investigated for its potential antioxidant and anti-inflammatory properties.

Q2: How should I dissolve DHMB for in vitro experiments?

A2: DHMB is soluble in organic solvents like dimethyl sulfoxide (DMSO) but is practically insoluble in water[2][3]. It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is low (typically ≤ 0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

Q3: My cell viability assay results are inconsistent when using DHMB. What could be the cause?

A3: Inconsistencies in cell viability assays, such as the MTT assay, are a common challenge when working with phenolic compounds like DHMB. Several factors can contribute to this:

  • Direct reduction of the assay reagent: As an antioxidant, DHMB can directly reduce tetrazolium salts (e.g., MTT) to formazan, leading to a false positive signal that can mask cytotoxicity[4][5].

  • Compound precipitation: At higher concentrations, DHMB may precipitate in the aqueous culture medium, leading to variable effective concentrations.

  • Phenol red interference: The phenol red in some culture media can interfere with colorimetric assays[4][5][6].

Q4: Are there alternative cell viability assays that are less prone to interference by DHMB?

A4: Yes, consider using assays that do not rely on a redox-based mechanism. Alternative methods include:

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.

  • Neutral Red Uptake Assay: This method assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is an indicator of metabolically active cells.

Q5: How stable is DHMB in cell culture medium?

A5: The stability of phenolic compounds in cell culture medium can be influenced by factors such as pH, temperature, and the presence of other components. It is advisable to prepare fresh dilutions of DHMB from your DMSO stock for each experiment. To assess its stability under your specific experimental conditions, you can perform a time-course experiment and measure the concentration of DHMB over time using an appropriate analytical method like HPLC.

Troubleshooting Guides

Issue 1: Unexpected Results in MTT Cell Viability Assay
  • Symptom: Higher apparent cell viability at high DHMB concentrations, or a U-shaped dose-response curve.

  • Possible Cause: Direct reduction of the MTT reagent by the antioxidant properties of DHMB[4][5].

  • Troubleshooting Steps:

    • Perform a cell-free control: Add DHMB to cell culture medium without cells, then add the MTT reagent and solubilizing agent. If a color change occurs, this confirms interference.

    • Subtract background: For each concentration of DHMB, subtract the absorbance value of the corresponding cell-free well from the absorbance value of the well with cells.

    • Switch to a non-redox-based assay: Use an alternative viability assay such as the Crystal Violet or Neutral Red Uptake assay.

Issue 2: Poor Solubility or Precipitation of DHMB in Culture Medium
  • Symptom: Visible precipitate in the culture wells after adding DHMB.

  • Possible Cause: Low aqueous solubility of DHMB.

  • Troubleshooting Steps:

    • Check final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain DHMB solubility but not high enough to be toxic to the cells.

    • Prepare fresh dilutions: Always prepare fresh dilutions of DHMB from a high-concentration DMSO stock immediately before use.

    • Visually inspect wells: Before and after adding DHMB, inspect the wells under a microscope for any signs of precipitation.

    • Determine solubility limit: Perform a preliminary experiment to determine the maximum concentration of DHMB that remains soluble in your specific cell culture medium.

Issue 3: High Variability Between Replicate Wells
  • Symptom: Inconsistent results across replicate wells treated with the same concentration of DHMB.

  • Possible Causes:

    • Uneven cell seeding.

    • Inaccurate pipetting of DHMB or assay reagents.

    • "Edge effects" in the microplate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension: Before seeding, ensure your cells are in a single-cell suspension to promote even distribution.

    • Calibrate pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.

    • Avoid edge wells: To minimize evaporation, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media instead.

Quantitative Data Summary

Currently, specific IC50 values for 2,5-dihydroxy-4-methoxybenzophenone (DHMB) in various cell lines are not widely available in the published literature. Researchers are encouraged to determine the IC50 values empirically for their cell line of interest. Below is a template table to record your experimental findings. For context, IC50 values for some structurally related benzophenone derivatives are included.

CompoundCell LineAssayIC50 ValueReference
2,5-dihydroxy-4-methoxybenzophenone (DHMB) [Enter Cell Line][Enter Assay][Enter Value]Your Data
2',4',4-trihydroxy-3-methoxychalconeWiDr (Colon Cancer)Not Specified2.66 µg/mL[7]
2',4',4-trihydroxy-3-methoxychalconeHeLa (Cervical Cancer)Not Specified8.53 µg/mL[7]
2',4-dihydroxy-3-methoxychalconeHeLa (Cervical Cancer)Not Specified12.80 µg/mL[7]
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)MTT42.19 µg/mL[8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay with DHMB
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of DHMB in 100% DMSO.

    • Perform serial dilutions of the DHMB stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a "vehicle control" with the same final concentration of DMSO as the treated wells.

    • Include "cell-free" control wells with DHMB at each concentration to test for direct MTT reduction.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of DHMB.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the cell-free control from the corresponding wells with cells. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol.

    • Prepare a stock solution of DHMB in methanol or ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of DHMB solution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of the solvent instead of the DHMB solution.

    • Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm[9][10][11][12].

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 3: In Vitro Anti-Inflammatory Activity (Protein Denaturation Assay)
  • Reaction Mixture Preparation:

    • Prepare a reaction mixture (5 mL total volume) consisting of:

      • 0.2 mL of egg albumin (from a fresh hen's egg)

      • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4)

      • 2 mL of varying concentrations of DHMB.

    • A control group should be prepared with 2 mL of distilled water instead of the DHMB solution[13][14][15][16][17].

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Heat the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathway and Experimental Workflow Diagrams

DHMB_Troubleshooting_Workflow cluster_start Start: Inconsistent In Vitro Results with DHMB cluster_viability Cell Viability Assay Issues cluster_solubility Solubility & Precipitation cluster_alternative_assays Alternative Assays start Inconsistent/Unexpected Results viability_issue U-shaped dose-response or high viability at high doses start->viability_issue precipitation Visible Precipitate in Wells start->precipitation cell_free_control Run Cell-Free Control (DHMB + Media + MTT) viability_issue->cell_free_control color_change Color Change Observed? cell_free_control->color_change yes Yes color_change->yes no No color_change->no interference Interference Confirmed. Subtract background or use alternative assay. yes->interference other_issue Issue likely not direct interference. no->other_issue alt_assay Switch to non-redox based assay: - Crystal Violet - Neutral Red Uptake - ATP-based (luminescence) interference->alt_assay check_dmso Check final DMSO %. (Should be <= 0.5%) precipitation->check_dmso prepare_fresh Prepare fresh dilutions immediately before use. check_dmso->prepare_fresh solubility_limit Determine solubility limit in your specific media. prepare_fresh->solubility_limit

Caption: Troubleshooting workflow for inconsistent DHMB in vitro results.

Putative_DHMB_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_activation p65/p50 Activation IKK->NFkB_activation NFkB_translocation p65/p50 Nuclear Translocation NFkB_activation->NFkB_translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_translocation->cytokines COX2 COX-2 NFkB_translocation->COX2 iNOS iNOS NFkB_translocation->iNOS DHMB DHMB DHMB->IKK Inhibition (Putative) DHMB->NFkB_activation Inhibition (Putative)

Caption: Putative anti-inflammatory signaling pathway of DHMB.

Putative_DHMB_Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cellular_components Cellular Components cluster_response Antioxidant Enzyme Production ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Induces transcription DHMB DHMB DHMB->ROS Direct Scavenging DHMB->Keap1 Induces Nrf2 release (Putative)

Caption: Putative antioxidant signaling pathway of DHMB.

References

Validation & Comparative

Validating the Antifungal Activity of 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal performance of 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a promising small aromatic compound, against established antifungal agents. The following sections present a summary of its efficacy, detailed experimental methodologies for its validation, and an exploration of its mechanism of action through signaling pathway diagrams.

Quantitative Comparison of Antifungal Activity

The in vitro antifungal activity of DHMB has been evaluated against various fungal pathogens and compared with leading antifungal drugs. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for comparison.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of DHMB and Other Antifungals against Candida Species

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
DHMB 8.21 *[1]Not ReportedNot ReportedNot ReportedNot Reported
Fluconazole0.25 - 1280.5 - >640.125 - 80.25 - 1282 - >64
Voriconazole≤0.03 - 2≤0.03 - 16≤0.03 - 0.5≤0.03 - 20.06 - 8
Amphotericin B0.03 - 20.06 - 20.03 - 20.125 - 20.25 - 4
Caspofungin0.015 - 1.00.03 - 20.125 - 20.03 - 20.125 - 4

*Note: The referenced study identified a highly effective compound with a MIC of 8.21 µg/mL against C. albicans, which is understood to be DHMB.[1] DHMB has also demonstrated significant activity against clinically isolated strains of C. albicans that are resistant to fluconazole or caspofungin.[1][2][3]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of DHMB and Other Antifungals against Aspergillus Species

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
DHMB Not ReportedNot ReportedNot ReportedNot Reported
Fluconazole16 - >256>256>256>256
Voriconazole0.25 - 20.5 - 21 - 40.5 - 2
Amphotericin B0.25 - 40.5 - 41 - 21 - 4
Caspofungin0.015 - 0.250.03 - 0.50.008 - 0.060.03 - 0.125

Experimental Protocols

The following outlines a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of DHMB, based on established protocols.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3/M38-A2)

This method is a standardized procedure for determining the MIC of antifungal agents against yeast and filamentous fungi.

1. Preparation of Antifungal Stock Solution:

  • Dissolve DHMB in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Prepare serial two-fold dilutions of the DHMB stock solution in RPMI 1640 medium to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • For Yeasts (Candida spp.):

    • Culture the yeast isolates on Sabouraud Dextrose Agar (SDA) at 35°C.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • For Molds (Aspergillus spp.):

    • Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

3. Test Procedure:

  • Dispense 100 µL of each DHMB dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without DHMB) and a sterility control well (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of DHMB that causes a significant inhibition of growth (e.g., ≥50% inhibition for azoles and echinocandins against yeasts) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action: Signaling Pathways and Cellular Targets

DHMB exhibits a multi-faceted mechanism of action, primarily targeting the fungal cell membrane and cell wall.

Disruption of Ergosterol Biosynthesis

DHMB has been shown to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][4] This disruption leads to increased membrane permeability and loss of cellular integrity.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol InhibitedEnzyme 14-alpha-demethylase (and other enzymes) Lanosterol->InhibitedEnzyme Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to DHMB DHMB DHMB->InhibitedEnzyme InhibitedEnzyme->Ergosterol Inhibition CWI_Pathway_Interference Cell_Wall_Stress Cell Wall Stress Sensors Cell Surface Sensors Cell_Wall_Stress->Sensors Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase PKC1 PKC1 Rho1_GTPase->PKC1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Cell_Wall_Synthesis Cell Wall Synthesis (β-glucan, Chitin) Transcription_Factors->Cell_Wall_Synthesis Compromised_Wall Compromised Cell Wall DHMB DHMB DHMB->Compromised_Wall Leads to Antifungal_Validation_Workflow In_Vitro_Screening In Vitro Screening (Broth Microdilution - MIC) Mechanism_Study Mechanism of Action Studies (Ergosterol & Cell Wall Assays) In_Vitro_Screening->Mechanism_Study In_Vivo_Testing In Vivo Efficacy Testing (Animal Models) In_Vitro_Screening->In_Vivo_Testing Data_Analysis Data Analysis & Comparison Mechanism_Study->Data_Analysis Toxicity_Assessment Toxicity Assessment In_Vivo_Testing->Toxicity_Assessment Toxicity_Assessment->Data_Analysis

References

Dihydromyricetin: A Comparative Analysis of its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature confirms the potent anti-inflammatory properties of Dihydromyricetin (DHM), a natural flavonoid compound. This guide provides a detailed comparison of DHM's efficacy and mechanisms of action against other known anti-inflammatory agents, supported by experimental data for researchers, scientists, and drug development professionals.

Dihydromyricetin, a flavonoid primarily found in Ampelopsis grossedentata, has demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways.[1][2] This document summarizes the current understanding of DHM's anti-inflammatory mechanisms, presents available quantitative data comparing its activity to other compounds, and provides detailed experimental protocols for key assays.

Core Anti-inflammatory Mechanisms of Dihydromyricetin

Dihydromyricetin exerts its anti-inflammatory effects by targeting multiple signaling cascades involved in the inflammatory response. The primary mechanisms identified include:

  • Inhibition of the NF-κB Signaling Pathway: DHM has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation.[3][4][5] It achieves this by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][6] This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[1][3]

  • Suppression of the NLRP3 Inflammasome: DHM can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][7][8] This inhibition is partly mediated by the activation of the Nrf2 signaling pathway and the reduction of mitochondrial reactive oxygen species (mtROS).[7]

  • Activation of the AMPK/SIRT1 Pathway: Dihydromyricetin has been found to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1][9] This pathway plays a crucial role in cellular energy homeostasis and has been linked to the suppression of inflammatory responses.[9] Activation of AMPK/SIRT1 by DHM contributes to the inhibition of NF-κB signaling.[10]

Comparative Anti-inflammatory Performance

While direct head-to-head comparisons in single studies are limited, the available data allows for a comparative assessment of Dihydromyricetin's anti-inflammatory potency against established agents.

In Vitro Inhibition of Pro-inflammatory Markers

The following table summarizes the inhibitory effects of DHM and other anti-inflammatory compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated cellular models, primarily using RAW 264.7 macrophages.

CompoundTargetCell LineConcentration/IC₅₀% InhibitionReference
Dihydromyricetin TNF-αRAW 264.720 µM~50%[3]
IL-6RAW 264.720 µM~60%[3]
iNOSRAW 264.720 µMSignificant[2]
COX-2RAW 264.720 µMSignificant[2]
Dexamethasone TNF-αRAW 264.71 µMSignificant[11]
IL-6RAW 264.71 µMSignificant[11]
Quercetin TNF-αRAW 264.720 µMSignificant[12]
IL-6RAW 264.720 µMSignificant[12]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the acute anti-inflammatory effects of compounds. The table below presents a comparison of the inhibitory effects of DHM and Indomethacin on paw edema.

CompoundAnimal ModelDoseRoute% Inhibition of EdemaReference
Dihydromyricetin Rat100 mg/kgp.o.~50% at 3h[6]
Indomethacin Rat10 mg/kgp.o.~60-70% at 3h[13]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating in vivo acute anti-inflammatory activity.[14][15][16]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, carrageenan, DHM-treated, and standard drug-treated (e.g., Indomethacin) groups.

  • Drug Administration: DHM or the standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema volume = (Paw volume at time t) - (Paw volume at time 0)

    • Percentage of inhibition = [(Edema volume of control group - Edema volume of treated group) / Edema volume of control group] x 100

LPS-Induced Inflammation in RAW 264.7 Macrophages

This in vitro assay is widely used to screen for anti-inflammatory compounds.[11][17][18]

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded in 96-well or 24-well plates at a density of 1-5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of DHM or a control drug for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours for cytokine measurement).

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Gene Expression Analysis (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA expression levels of target genes are determined by quantitative real-time PCR (qRT-PCR).

    • Protein Expression Analysis: Cell lysates are prepared, and the protein levels of target molecules are analyzed by Western blotting.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol outlines the general steps for detecting key proteins in the NF-κB signaling pathway.[13][19][20][21][22]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The band intensities are quantified using image analysis software, and the expression of target proteins is normalized to a loading control like β-actin.

Signaling Pathway and Experimental Workflow Diagrams

DHM_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation (p65, IκBα phosphorylation) TLR4->NFkB_activation NLRP3_inflammasome NLRP3 Inflammasome Activation TLR4->NLRP3_inflammasome priming DHM Dihydromyricetin (DHM) DHM->NFkB_activation inhibits DHM->NLRP3_inflammasome inhibits AMPK_SIRT1 AMPK/SIRT1 Pathway DHM->AMPK_SIRT1 activates Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_genes Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_genes->Cytokines Enzymes iNOS, COX-2 Pro_inflammatory_genes->Enzymes Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 IL1b_secretion IL-1β Secretion Caspase1->IL1b_secretion AMPK_SIRT1->NFkB_activation inhibits

Caption: DHM's multi-target anti-inflammatory mechanism.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis RAW_cells RAW 264.7 Cells Pre_treatment Pre-treatment (DHM / Control) RAW_cells->Pre_treatment LPS_stimulation LPS Stimulation Pre_treatment->LPS_stimulation Analysis Analysis: - ELISA (Cytokines) - Griess Assay (NO) - qRT-PCR (Gene Expression) - Western Blot (Protein) LPS_stimulation->Analysis Rats Rats Drug_admin Drug Administration (DHM / Control) Rats->Drug_admin Carrageenan_injection Carrageenan Injection (Paw) Drug_admin->Carrageenan_injection Paw_measurement Paw Volume Measurement (Plethysmometer) Carrageenan_injection->Paw_measurement

Caption: Workflow for in vitro and in vivo anti-inflammatory assays.

References

A Comparative Analysis of DHMB and Fluconazole Efficacy Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antifungal properties of 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB) and fluconazole against pathogenic Candida species. The following sections present available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways and workflows to facilitate a comprehensive understanding of their respective efficacies.

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. Fluconazole, a triazole antifungal, has long been a frontline therapy due to its efficacy and favorable safety profile.[1][2] It functions by inhibiting the fungal enzyme lanosterol 14-α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] However, the emergence of fluconazole-resistant Candida strains necessitates the exploration of novel antifungal agents.[1] DHMB, a small aromatic compound, has recently emerged as a potential antifungal with activity against Candida, including strains resistant to fluconazole.[3] This guide aims to collate and present the current scientific knowledge on both compounds to inform research and development efforts.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the in vitro activity of DHMB and fluconazole against Candida species. It is important to note that the data for DHMB is currently limited compared to the extensive data available for the well-established antifungal, fluconazole.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundCandida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
DHMB C. albicans (including fluconazole-resistant strains)Data not extensively reportedNot ReportedNot Reported[3]
Fluconazole C. albicans≤0.25 - >1280.532[4][5]
C. glabrata≤0.5 - >1281632[6]
C. parapsilosis≤0.25 - >12824[5]
C. tropicalis≤0.25 - >12828[5]
C. krusei4 - >12864>64[6]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: In Vivo Efficacy Data

CompoundAnimal ModelCandida SpeciesKey FindingsReference(s)
DHMB DSS-induced colitis mouse modelC. albicansDecreased colonic inflammation and promoted elimination of C. albicans from the intestine.[3]
Fluconazole Murine disseminated candidiasis modelC. albicansDose-dependent reduction in fungal burden in kidneys.[7]
Rat model of systemic candidiasisC. tropicalis, C. glabrataReduced kidney and liver titers of C. tropicalis and C. glabrata.[8]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the efficacy of antifungal compounds against Candida species.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents (DHMB or fluconazole) are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation: Each well containing the fungal inoculum and a specific drug concentration is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. Growth inhibition is determined visually or by using a spectrophotometer to measure optical density.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of Candida biofilms.

  • Inoculum Preparation: A standardized suspension of Candida cells is prepared as described for the MIC assay.

  • Biofilm Formation: The Candida suspension is added to the wells of a 96-well plate containing various concentrations of the test compound (DHMB or fluconazole) in a suitable growth medium (e.g., RPMI 1640). The plates are incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification: After incubation, the planktonic (non-adherent) cells are removed by washing the wells with phosphate-buffered saline (PBS). The remaining biofilm is stained with crystal violet. The stain is then solubilized with an appropriate solvent (e.g., ethanol), and the absorbance is measured to quantify the biofilm biomass. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

In Vivo Murine Model of Disseminated Candidiasis

This model evaluates the in vivo efficacy of antifungal compounds in a systemic infection.

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., neutropenic) are used. Immunosuppression is often induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously with a lethal or sublethal dose of Candida cells.

  • Treatment: The test compound (DHMB or fluconazole) is administered to the mice at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: The efficacy of the treatment is evaluated based on several parameters, including:

    • Survival Rate: Monitoring and recording the survival of the mice over a specific period.

    • Fungal Burden: At the end of the experiment, organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFUs) per gram of tissue. A reduction in CFU counts in treated mice compared to untreated controls indicates efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures.

Fluconazole_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (ERG11) Lanosterol->Lanosterol_14a_demethylase substrate Lanosterol_14a_demethylase->Ergosterol synthesis Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase inhibits

Figure 1. Mechanism of action of fluconazole.

Antifungal_Susceptibility_Workflow start Start: Candida Isolate prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Antifungal Agent serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End: MIC Value read_mic->end

Figure 2. Broth microdilution antifungal susceptibility testing workflow.

Discussion and Future Directions

The available evidence indicates that fluconazole remains a potent and well-characterized antifungal agent against many Candida species. Its mechanism of action is clearly defined, and extensive MIC data and clinical experience support its use. However, the rise of resistance, particularly in species like C. glabrata and C. krusei, is a major clinical concern.[6]

DHMB presents an interesting potential alternative, particularly given its reported efficacy against fluconazole-resistant C. albicans.[3] The preliminary in vivo data in a colitis model is also promising.[3] However, to establish DHMB as a viable clinical candidate, significant further research is required. Key areas for future investigation include:

  • Comprehensive MIC Testing: Determining the MICs of DHMB against a large and diverse panel of clinical Candida isolates, including various species and fluconazole-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which DHMB exerts its antifungal effect. Understanding if it operates via a novel pathway would be particularly valuable.

  • In Vivo Efficacy Studies: Conducting robust in vivo studies in established models of systemic and mucosal candidiasis to determine the efficacy, pharmacokinetics, and pharmacodynamics of DHMB.

  • Toxicity and Safety Profiling: A thorough evaluation of the safety and toxicity of DHMB is essential before it can be considered for further development.

References

A Comparative Analysis of DHMB and Itraconazole in the Management of Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal pathogens, researchers and clinicians continually seek more effective and safer therapeutic agents. This guide provides a detailed comparison of 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a promising natural antifungal compound, and itraconazole, a widely used azole antifungal drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental basis for these findings.

Executive Summary

Itraconazole, a cornerstone of antifungal therapy, functions by specifically inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] This disruption leads to a fungistatic effect. DHMB, a natural aromatic compound, exhibits a broader, multi-target antifungal mechanism. It not only disrupts ergosterol biosynthesis but also damages the fungal cell wall and membrane, inhibits respiration, and induces oxidative stress, leading to fungal cell death.[6][7][8][9] While direct comparative clinical trials are lacking, in vitro data suggests that both compounds are effective against a range of fungal pathogens.

Mechanism of Action

Itraconazole: Inhibition of Ergosterol Biosynthesis

Itraconazole's primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][2][5] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, itraconazole effectively blocks the ergosterol synthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2]

Itraconazole_Mechanism cluster_fungal_cell Fungal Cell cluster_enzyme Ergosterol Biosynthesis Pathway Lanosterol Lanosterol L14DM Lanosterol 14α-demethylase (CYP51) Lanosterol->L14DM substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane maintains L14DM->Ergosterol conversion Itraconazole Itraconazole Inhibition Itraconazole->Inhibition Inhibition->L14DM

Figure 1: Itraconazole's Mechanism of Action.
DHMB: A Multi-Pronged Antifungal Attack

DHMB demonstrates a more complex and multifaceted mechanism of action against fungal pathogens. Its antifungal properties stem from its ability to:

  • Disrupt Ergosterol Biosynthesis: Similar to itraconazole, DHMB has been shown to significantly reduce ergosterol levels in fungi, suggesting an inhibitory effect on the ergosterol biosynthesis pathway.[8][9]

  • Damage Cell Wall and Membrane: DHMB treatment leads to increased cell membrane permeability and disrupts cell wall integrity.[6][7] This is evidenced by increased uptake of propidium iodide and a reduction in the number of septa in fungal mycelia.[6][7]

  • Inhibit Respiration: The compound has been observed to inhibit fungal respiration, further compromising cellular energetic processes.[7]

  • Induce Oxidative Stress: DHMB treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) levels, indicating the induction of oxidative stress.[8][9] This overwhelms the fungal cell's antioxidant defenses, leading to cellular damage and death.

DHMB_Mechanism cluster_targets Fungal Cell Targets cluster_effects Cellular Effects DHMB DHMB Ergosterol Ergosterol Biosynthesis DHMB->Ergosterol inhibits CellWall Cell Wall Integrity DHMB->CellWall damages CellMembrane Cell Membrane Permeability DHMB->CellMembrane increases Respiration Mitochondrial Respiration DHMB->Respiration inhibits ROS Reactive Oxygen Species (ROS) DHMB->ROS induces FungalDeath Fungal Cell Death Ergosterol->FungalDeath CellWall->FungalDeath CellMembrane->FungalDeath Respiration->FungalDeath ROS->FungalDeath Oxidative Stress

Figure 2: DHMB's Multi-Target Mechanism of Action.

In Vitro Efficacy: A Comparative Overview

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
DHMB Fusarium graminearum200 (mycelial growth)[6]
Aspergillus flavus70 (spore germination)[7]
Candida albicans8.21[4]
Itraconazole Aspergillus fumigatus0.12 - >16[3]
Aspergillus flavus0.12 - 2[3]
Aspergillus niger0.25 - 2[3]
Aspergillus terreus0.25 - 2[3]
Candida albicans≤0.03 - >8[10]
Candida glabrata≤0.03 - >8[10]
Candida tropicalis≤0.03 - >8[10]

Note: MIC values for itraconazole can vary significantly depending on the specific isolate and the testing methodology (e.g., CLSI vs. EUCAST). The presented ranges are compiled from multiple studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized experimental workflow is crucial for determining and comparing the efficacy of antifungal agents.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis FungalCulture 1. Fungal Culture (e.g., PDA at 28°C) SporeSuspension 2. Prepare Spore Suspension (e.g., 10^4 spores/mL) FungalCulture->SporeSuspension Inoculation 4. Inoculate Microtiter Plate with Spores and Drug SporeSuspension->Inoculation DrugDilution 3. Serial Dilution of Antifungal Agent DrugDilution->Inoculation Incubate 5. Incubate at 35-37°C for 24-48 hours Inoculation->Incubate VisualRead 6. Visually or Spectrophotometrically Determine Growth Inhibition Incubate->VisualRead MIC_Value 7. MIC = Lowest Concentration with No Visible Growth VisualRead->MIC_Value

Figure 3: General Experimental Workflow for MIC Determination.

Protocol for DHMB MIC against Fusarium graminearum

The MIC of DHMB against the mycelial growth of F. graminearum was determined using a broth dilution method.[6] Mycelial discs were inoculated into potato dextrose broth (PDB) containing serial dilutions of DHMB. The cultures were incubated at 28°C for a specified period, after which the lowest concentration of DHMB that completely inhibited visible mycelial growth was recorded as the MIC.[6]

Protocol for Itraconazole MIC against Aspergillus spp.

The in vitro susceptibility of Aspergillus species to itraconazole is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.[11] This involves preparing a standardized inoculum of fungal conidia and exposing it to serial twofold dilutions of itraconazole in RPMI 1640 medium.[12] The microdilution plates are incubated at 35°C for 48 hours, and the MIC is defined as the lowest drug concentration that prevents any discernible growth.[2]

Ergosterol Content Determination

The effect of DHMB on ergosterol content in F. graminearum was quantified by spectrophotometry.[8][9] Mycelia treated with DHMB were harvested, saponified with alcoholic potassium hydroxide, and the non-saponifiable sterols were extracted with n-heptane. The ergosterol content was then determined by scanning the absorbance between 230 and 300 nm, with the characteristic peaks of ergosterol appearing at 282 nm.[8][9]

Conclusion

Itraconazole remains a vital tool in the clinical management of fungal infections, with a well-defined mechanism of action targeting ergosterol biosynthesis. DHMB emerges as a compelling natural antifungal agent with a broader, multi-target mechanism that includes disruption of the cell wall and membrane, inhibition of respiration, and induction of oxidative stress, in addition to inhibiting ergosterol synthesis. This multifaceted attack may reduce the likelihood of resistance development. While the in vitro data for DHMB is promising, further research, including direct comparative studies with established antifungals like itraconazole and in vivo efficacy and toxicity studies, is necessary to fully elucidate its therapeutic potential. The development of agents with novel mechanisms of action, such as DHMB, is critical to address the growing challenge of antifungal resistance.

References

A Comparative Analysis of DHMB and Other Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Natural compounds present a promising reservoir of diverse chemical structures with potent antifungal activities. This guide provides a comparative analysis of 2,5-dihydroxy-3-methyl-1,4-benzoquinone (DHMB), a naturally occurring benzoquinone, with other well-characterized natural antifungal compounds from different chemical classes: carvacrol (a terpenoid), berberine (an alkaloid), and cinnamaldehyde (a phenolic aldehyde). This comparison is based on available experimental data on their antifungal efficacy and mechanisms of action.

Quantitative Antifungal Activity

The following table summarizes the available in vitro antifungal activity of DHMB and the selected natural compounds against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundChemical ClassCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)Cryptococcus neoformans (MIC in µg/mL)
DHMB (2,5-dihydroxy-3-methyl-1,4-benzoquinone) BenzoquinoneData not availableData not availableInactive[1][2]
Carvacrol Terpenoid< 300[3]Data not availableData not available
Berberine Alkaloid64 - 128[4]Data not available64 - 128[4]
Cinnamaldehyde Phenolic Aldehyde31.25 - 260[5][6]Data not availableData not available

Note: Direct comparative studies of DHMB with other natural antifungals are limited. The provided data is compiled from various sources and should be interpreted with caution. The antifungal activity of 2,5-dihydroxy-1,4-benzoquinones, the class of compounds DHMB belongs to, has been shown to inhibit vegetative growth and spore germination in a variety of fungi[7][8]. The activity is influenced by the nature of substituents on the quinone ring[7][8]. For instance, a related compound, 2-octanoyl-1,4-benzohydroquinone, has demonstrated MIC values of 2-16 µg/mL against Candida species and 4-64 µg/mL against Aspergillus fumigatus[9].

Mechanisms of Antifungal Action

The antifungal mechanisms of these natural compounds are diverse, targeting various cellular structures and pathways.

DHMB (2,5-dihydroxy-3-methyl-1,4-benzoquinone): The precise mechanism of antifungal action for DHMB is not well-elucidated. However, benzoquinones are known to be reactive molecules that can act as Michael acceptors, potentially alkylating cellular nucleophiles such as proteins and DNA. They can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

Carvacrol: This terpenoid primarily disrupts the fungal cell membrane's integrity, leading to increased permeability and leakage of cellular contents. It is also proposed to interfere with the TOR (Target of Rapamycin) signaling pathway, which is crucial for fungal growth and proliferation, and to induce calcium stress[3][9][10].

Berberine: This alkaloid exhibits a multi-target mechanism. It can disrupt the fungal cell wall and membrane integrity. Furthermore, it has been shown to inhibit the High Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is vital for stress response and virulence in fungi[11][12][13]. Recent studies also suggest that berberine can inhibit the fungal enzyme CYP51, which is involved in ergosterol biosynthesis, a key component of the fungal cell membrane[4].

Cinnamaldehyde: This phenolic aldehyde induces apoptosis in fungal cells through the accumulation of intracellular reactive oxygen species (ROS) and the disruption of calcium homeostasis[6]. It also affects the fungal cell wall by remodeling its structure and can enhance the phagocytic clearance of fungi by macrophages.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the known signaling pathways affected by the comparator compounds and a general workflow for their comparative evaluation.

Antifungal_Comparison_Workflow cluster_selection Compound & Strain Selection cluster_testing Antifungal Susceptibility Testing cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Comparison DHMB DHMB MIC MIC Determination (Broth Microdilution) DHMB->MIC Carvacrol Carvacrol Carvacrol->MIC Berberine Berberine Berberine->MIC Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->MIC Strains Fungal Strains (C. albicans, A. fumigatus, C. neoformans) Strains->MIC MFC MFC Determination MIC->MFC CellWall Cell Wall Integrity Assays MIC->CellWall CellMembrane Cell Membrane Permeability Assays MIC->CellMembrane ROS ROS Production Measurement MIC->ROS Pathway Signaling Pathway Analysis (Western Blot, qPCR) MIC->Pathway Data Quantitative Data Comparison (Tables) CellWall->Data CellMembrane->Data ROS->Data Pathway->Data PathwayDiagrams Signaling Pathway Visualization (Graphviz) Data->PathwayDiagrams Guide Publish Comparison Guide PathwayDiagrams->Guide

Caption: Experimental workflow for comparing natural antifungal compounds.

Carvacrol_Signaling_Pathway Carvacrol Carvacrol Membrane Fungal Cell Membrane Carvacrol->Membrane Disruption TOR TOR Pathway Membrane->TOR Inhibition Calcium Calcium Homeostasis Membrane->Calcium Disruption Growth Inhibition of Fungal Growth TOR->Growth Calcium->Growth

Caption: Proposed mechanism of action for Carvacrol.

Berberine_Signaling_Pathway Berberine Berberine HOG_MAPK HOG-MAPK Pathway Berberine->HOG_MAPK Inhibition CellWall Cell Wall Integrity Berberine->CellWall Disruption StressResponse Stress Response HOG_MAPK->StressResponse Downregulation Growth Inhibition of Fungal Growth CellWall->Growth StressResponse->Growth

Caption: Proposed mechanism of action for Berberine.

Cinnamaldehyde_Signaling_Pathway Cinnamaldehyde Cinnamaldehyde ROS ROS Accumulation Cinnamaldehyde->ROS Calcium Calcium Dysregulation Cinnamaldehyde->Calcium Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Calcium->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed mechanism of action for Cinnamaldehyde.

Experimental Protocols

A standardized method for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi is crucial for comparative studies. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27 for Yeasts and M38 for Filamentous Fungi)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agents:

    • Stock solutions of the test compounds (DHMB, carvacrol, berberine, cinnamaldehyde) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

    • Serial two-fold dilutions of each compound are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation:

    • Fungal isolates (Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable cultures.

    • For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer. The final inoculum concentration is adjusted to approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

  • Incubation:

    • The microtiter plates are incubated at 35°C.

    • Incubation times vary depending on the fungus: 24-48 hours for Candida and Cryptococcus species, and 48-72 hours for Aspergillus species, or until sufficient growth is observed in the growth control well.

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition for azoles and ≥80-90% for other agents) compared to the growth in the control well (containing no antifungal agent). The reading can be done visually or using a spectrophotometer.

  • Determination of Minimum Fungicidal Concentration (MFC):

    • To determine the MFC, a small aliquot from each well showing no visible growth in the MIC assay is subcultured onto an agar plate that does not contain the antifungal agent.

    • The plates are incubated at 35°C for a period sufficient to allow the growth of any surviving fungi (typically 24-48 hours).

    • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Conclusion

This comparative guide highlights the potential of DHMB and other natural compounds as antifungal agents. While carvacrol, berberine, and cinnamaldehyde have demonstrated significant in vitro activity against pathogenic fungi with partially elucidated mechanisms of action, quantitative data on the antifungal efficacy of DHMB remains scarce. Further research is imperative to determine the MIC and MFC values of DHMB against a broad range of fungal pathogens and to unravel its specific molecular targets and signaling pathways. Such studies will be crucial for a comprehensive evaluation of its therapeutic potential and for guiding the development of new, nature-inspired antifungal drugs.

References

In Vivo Efficacy of (2,5-dihydroxy-3,4-dimethoxybenzylidene)-γ-butyrolactone (DHMB): A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for in vivo efficacy studies on the specific compound (2,5-dihydroxy-3,4-dimethoxybenzylidene)-γ-butyrolactone, sometimes referred to as DHMB, have yielded no publicly available research data. As a result, a direct comparison of its in vivo performance with other alternatives, supported by experimental data, cannot be provided at this time.

The initial investigation sought to identify in vivo studies that could shed light on the therapeutic potential of this specific γ-butyrolactone derivative. However, searches using both its full chemical name and the abbreviation "DHMB" did not uncover any published preclinical or clinical trials assessing its efficacy in living organisms.

While the broader class of compounds known as γ-butyrolactones has been a subject of scientific inquiry for their potential biological activities, including antitumor properties, specific data for the 2,5-dihydroxy-3,4-dimethoxybenzylidene substituted variant is not present in the accessible scientific literature. This indicates that in vivo research on this particular compound may be in very early stages, unpublished, or not yet initiated.

Without in vivo experimental data, it is not possible to construct a comparison guide detailing its efficacy against other therapeutic agents, provide experimental protocols, or visualize its mechanism of action through signaling pathways. Further research and publication of in vivo studies are necessary before a comprehensive evaluation of (2,5-dihydroxy-3,4-dimethoxybenzylidene)-γ-butyrolactone's therapeutic potential can be made.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific databases and publications for any future research that may emerge.

Specificity of DHMB's Antifungal Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the antifungal specificity of 2,3-dihydroxy-4-methoxybenzaldehyde (DHMB), a small aromatic compound with promising antifungal and anti-inflammatory properties. By comparing its performance with established antifungal agents and examining its effects on a range of microbial and mammalian cells, this document aims to provide a clear perspective on its potential as a selective therapeutic agent.

Comparative Antifungal Activity

DHMB has demonstrated significant antifungal activity, particularly against the opportunistic yeast Candida albicans, including strains resistant to conventional therapies. The following tables summarize the minimum inhibitory concentration (MIC) of DHMB compared to the widely used antifungal drugs, fluconazole and caspofungin.

Table 1: Antifungal Activity of DHMB vs. Caspofungin and Fluconazole against Candida albicans [1][2]

CompoundC. albicans SC5314 MIC (µg/mL)C. albicans 12-99 (Fluconazole-resistant) MIC (µg/mL)C. albicans 11-131 (Caspofungin-resistant) MIC (µg/mL)
DHMB888
Caspofungin0.030.03>16
Fluconazole0.5>640.5

Table 2: Impact of Chemical Modifications on DHMB Antifungal Activity against C. albicans [1][2][3]

CompoundModification from DHMB structureAntifungal Activity (% inhibition at 32 µg/mL)
DHMB - 100%
Compound 1Deletion of the aldehyde substituent0%
Compound 2Aldehyde modified to a phenylethanone moiety13%
Compound 3Aldehyde modified to a phenylethanone moiety27%
Compound 4Modification of phenolic hydroxyl groups0%
Compound 5Modification of phenolic hydroxyl groups0%
Compound 8Introduction of a carboxylic acid at position 60%

Specificity Profile

To assess its specificity, the activity of DHMB was evaluated against non-fungal cells, including bacteria and mammalian cells.

Table 3: Specificity of DHMB against Bacteria and Mammalian Cells [1][2]

Organism/Cell LineAssayDHMB Activity
Aerobic BacteriaGrowth InhibitionDecrease in bacterial populations observed in vivo
Anaerobic BacteriaGrowth InhibitionRe-establishment of bacterial populations observed in vivo
Caco-2 (human intestinal epithelial cells)Cytotoxicity (LDH release)No significant cytotoxicity observed at concentrations effective against C. albicans

Experimental Protocols

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)[1][2]

The antifungal activity of DHMB and reference compounds was determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Candida albicans strains were grown on Sabouraud dextrose agar plates. A suspension was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: A serial two-fold dilution of DHMB, fluconazole, and caspofungin was prepared in RPMI 1640 medium.

  • Incubation: The fungal inoculum was added to microtiter plates containing the drug dilutions. The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release)[1][2]

The cytotoxicity of DHMB against the human intestinal epithelial cell line Caco-2 was assessed by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

  • Cell Culture: Caco-2 cells were seeded in 96-well plates and grown to confluence.

  • Compound Exposure: The cells were treated with various concentrations of DHMB for 24 hours.

  • LDH Measurement: After incubation, the cell culture supernatant was collected, and the LDH activity was measured using a commercially available cytotoxicity detection kit.

  • Data Analysis: The percentage of cytotoxicity was calculated relative to a positive control (cells treated with a lysis solution) and a negative control (untreated cells).

Bacterial Growth Assessment[1][2]

The effect of DHMB on bacterial populations was assessed in an in vivo model of dextran sodium sulphate (DSS)-induced colitis in mice.

  • Animal Model: Mice were administered DSS in their drinking water to induce colitis and were orally treated with DHMB.

  • Sample Collection: Fecal samples were collected at different time points.

  • Bacterial Culturing: The samples were homogenized, serially diluted, and plated on selective agar for the enumeration of aerobic and anaerobic bacteria.

  • Analysis: The colony-forming units (CFU) were counted to determine the changes in bacterial populations in response to DHMB treatment.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of DHMB's antifungal action, including its specific intracellular targets and impact on key signaling pathways such as the Target of Rapamycin (TOR) and High Osmolarity Glycerol (HOG) pathways, has not yet been fully elucidated in the available scientific literature. Structure-activity relationship studies indicate that the aldehyde and phenolic hydroxyl groups on the aromatic ring are crucial for its antifungal activity, as modifications to these groups lead to a significant loss of efficacy[1][2][3]. This suggests a specific interaction with a fungal target that is sensitive to the chemical features of the DHMB molecule.

Visualizations

G Experimental Workflow for Assessing DHMB's Antifungal Specificity cluster_antifungal Antifungal Activity cluster_specificity Specificity Assessment cluster_bacterial Bacterial Growth cluster_mammalian Mammalian Cell Cytotoxicity start_antifungal Prepare Fungal Inoculum (C. albicans) mic_assay Broth Microdilution Assay (Serial dilutions of DHMB, Fluconazole, Caspofungin) start_antifungal->mic_assay read_mic Determine Minimum Inhibitory Concentration (MIC) mic_assay->read_mic count_bacterial Enumerate Aerobic & Anaerobic Bacteria measure_cytotoxicity Calculate % Cytotoxicity start_bacterial In vivo model (DSS-induced colitis) treat_bacterial Oral DHMB Treatment start_bacterial->treat_bacterial collect_fecal Fecal Sample Collection treat_bacterial->collect_fecal plate_bacterial Plate on Selective Agar collect_fecal->plate_bacterial plate_bacterial->count_bacterial start_mammalian Culture Caco-2 cells treat_mammalian Expose to DHMB start_mammalian->treat_mammalian ldh_assay LDH Release Assay treat_mammalian->ldh_assay ldh_assay->measure_cytotoxicity

Caption: Workflow for evaluating DHMB's antifungal activity and specificity.

G Structure-Activity Relationship of DHMB cluster_modifications Chemical Modifications cluster_conclusion Conclusion DHMB DHMB (Active) mod1 Deletion of Aldehyde DHMB->mod1 Loss of Activity mod2 Modification of Aldehyde (Phenylethanone) DHMB->mod2 Reduced Activity mod3 Modification of Hydroxyls DHMB->mod3 Loss of Activity mod4 Addition of Carboxylic Acid DHMB->mod4 Loss of Activity conclusion Aldehyde and Hydroxyl groups are critical for antifungal activity

Caption: Impact of chemical modifications on DHMB's antifungal activity.

References

Statistical Validation of Dihydromyricetin Beta-Cyclodextrin (DHMB) Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for Dihydromyricetin Beta-Cyclodextrin (DHMB), focusing on its therapeutic potential in liver protection and diabetes management. The performance of DHMB's active component, Dihydromyricetin (DHM), is objectively compared with established alternatives, supported by experimental data.

Data Presentation: Comparative Efficacy

Hepatoprotective Effects: DHM vs. Vehicle in a Chronic Liver Injury Model

Dihydromyricetin has demonstrated significant hepatoprotective effects in a carbon tetrachloride (CCl4)-induced chronic liver injury mouse model. The inclusion of DHM in a hydroxypropyl-β-cyclodextrin vehicle enhances its solubility and bioavailability. A study comparing DHM to the vehicle control group revealed a marked reduction in serum markers of liver damage and lipid accumulation.[1][2]

ParameterControl GroupCCl4 GroupVehicle GroupDHM Group
Serum Total CholesterolNormalIncreasedIncreasedDecreased
Serum LDLNormalIncreasedIncreasedDecreased
Serum ALTNormalIncreasedIncreasedDecreased
Serum ASTNormalIncreasedIncreasedDecreased
Liver Lipid DropletsNormalAbundantAbundantReduced

Table 1: Comparison of serum biochemistry and liver histology in a CCl4-induced chronic liver injury mouse model. DHM treatment significantly ameliorated the pathological changes compared to the vehicle group. Data synthesized from findings reported in Cheng et al., 2020.[1][2]

Antidiabetic Effects: DHM vs. Metformin in a Type 2 Diabetes Mouse Model

In a study utilizing a db/db mouse model of type 2 diabetes, DHM exhibited significant hypoglycemic and lipid-lowering effects, comparable to the widely used antidiabetic drug, metformin.[3]

ParameterNormal ControlDiabetic ControlMetformin (MET)Low-Dose DHM (LDHM)High-Dose DHM (HDHM)
Blood GlucoseNormalSignificantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Serum Total Cholesterol (TC)NormalIncreasedDecreasedSignificantly DecreasedSignificantly Decreased
Serum Triglycerides (TG)NormalIncreasedDecreasedSignificantly DecreasedSignificantly Decreased
Serum LDL-CNormalIncreasedDecreasedSignificantly DecreasedSignificantly Decreased
Serum HDL-CNormalDecreasedIncreasedSignificantly IncreasedSignificantly Increased

Table 2: Comparative effects of DHM and Metformin on blood glucose and lipid profiles in db/db mice. Both low and high doses of DHM demonstrated significant improvements, with high-dose DHM showing effects comparable to metformin. Data extracted from Wang et al., 2024.[3]

Experimental Protocols

CCl4-Induced Chronic Liver Injury Mouse Model

Objective: To induce a model of chronic liver injury in mice to evaluate the hepatoprotective effects of DHMB.

Animals: Male C57BL/6 mice.

Procedure:

  • Mice are randomly divided into four groups: Control, CCl4 model, Vehicle (hydroxypropyl-β-cyclodextrin), and DHM.

  • The Control group receives intraperitoneal injections of olive oil.

  • The CCl4, Vehicle, and DHM groups receive intraperitoneal injections of carbon tetrachloride (CCl4) to induce liver injury.

  • The Vehicle group is concurrently treated with hydroxypropyl-β-cyclodextrin.

  • The DHM group is concurrently treated with DHM dissolved in hydroxypropyl-β-cyclodextrin.

  • Treatment is administered over a period of four weeks.

  • At the end of the treatment period, blood and liver tissues are collected for analysis.[1]

Parameters Measured:

  • Serum levels of total cholesterol, LDL, Alanine Aminotransferase (ALT), and Aspartate Aminotransferase (AST).

  • Histological analysis of liver tissue for lipid droplet accumulation using Oil Red O staining.[1][2]

Type 2 Diabetes Mellitus (db/db) Mouse Model

Objective: To evaluate the antidiabetic effects of DHM in a genetically diabetic mouse model.

Animals: Male SPF db/db mice and C57BL/6 mice (as normal control).

Procedure:

  • db/db mice are randomly assigned to: Diabetic Control, Metformin (MET), Low-dose DHM (LDHM), and High-dose DHM (HDHM) groups. C57BL/6 mice serve as the Normal Control group.

  • The respective treatments (Metformin, LDHM, HDHM) or vehicle are administered daily via oral gavage for a specified period (e.g., 11 weeks).

  • Blood samples are collected to monitor blood glucose and lipid profiles.[3]

Parameters Measured:

  • Fasting blood glucose levels.

  • Serum levels of Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C).[3]

Western Blotting for Signaling Pathway Analysis

Objective: To determine the protein expression levels of key components in signaling pathways modulated by DHM.

Procedure:

  • Protein Extraction: Liver or other target tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., PI3K, Akt, Nrf2, HO-1).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes DHM DHM DHM->PI3K Modulates Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Nrf2_Keap1->Nrf2 Releases HO1 HO-1 ARE->HO1 Activates transcription of Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response Mediates DHM DHM DHM->Oxidative_Stress Reduces DHM->Nrf2 Promotes activation

References

Comparative Analysis of the Therapeutic Potential of 2-Hydroxy-4-methoxybenzaldehyde (DHMB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of 2-Hydroxy-4-methoxybenzaldehyde (DHMB), also referred to as HMB in some literature, focusing on its antifungal and potential anti-inflammatory properties. The information is compiled from peer-reviewed studies to facilitate objective evaluation against other alternatives, supported by experimental data and detailed methodologies.

Antifungal Therapeutic Potential

DHMB, a natural aromatic compound, has demonstrated significant antifungal activity against various pathogenic fungi. Its mechanism of action is multifaceted, targeting key cellular processes essential for fungal survival and growth.

Mechanism of Action:

The primary antifungal mechanisms of DHMB involve the disruption of fungal cell membrane integrity, induction of oxidative stress, and inhibition of mycotoxin biosynthesis.[1][2][3] Studies on Fusarium graminearum and Aspergillus flavus have revealed that DHMB:

  • Disrupts Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. DHMB treatment significantly reduces ergosterol content, leading to compromised membrane fluidity, permeability, and stability.[1][4] This disruption is a common target for effective antifungal agents.

  • Induces Oxidative Stress: DHMB exposure leads to a substantial increase in intracellular reactive oxygen species (ROS) and hydrogen peroxide (H₂O₂) levels.[1] This oxidative burst damages cellular components, including lipids, proteins, and DNA, ultimately leading to fungal cell death.

  • Inhibits Mycotoxin Production: DHMB has been shown to significantly reduce the production of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum, which poses a threat to food safety and animal health.[1][2]

  • Damages Cell Membrane: The compound increases cell membrane permeability, as evidenced by increased uptake of propidium iodide (PI), leading to the leakage of intracellular contents.[2][3]

Comparative Efficacy:

The antifungal efficacy of DHMB has been compared with other natural compounds and commercial fungicides. The minimum inhibitory concentration (MIC) is a key quantitative measure of antifungal activity.

CompoundFungal StrainMIC (μg/mL)Reference
DHMB (HMB) Fusarium graminearum200[2]
VanillinFusarium graminearum>800[2]
o-VanillinFusarium graminearum400[2]
ThymolFusarium graminearum~100[2]
CamphorFusarium graminearum4000[2]
CarbendazimFusarium graminearum10[2]
DHMB (HMB) Aspergillus flavus70 (spore germination)[3]

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Fungal spores or mycelia are inoculated into a liquid or solid growth medium.

    • A serial dilution of DHMB is added to the medium.

    • The cultures are incubated under optimal growth conditions.

    • The MIC is determined as the lowest concentration of DHMB that completely inhibits visible fungal growth.[2]

  • Ergosterol Content Quantification:

    • Fungal mycelia are harvested after treatment with DHMB.

    • The mycelia are saponified using alcoholic potassium hydroxide.

    • Non-saponifiable lipids, including ergosterol, are extracted with n-heptane.

    • The ergosterol content is quantified by spectrophotometry at 282 nm or by High-Performance Liquid Chromatography (HPLC).[1]

  • Cell Membrane Permeability Assay (Propidium Iodide Staining):

    • Fungal cells are treated with DHMB for a specified duration.

    • Propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, is added to the cell suspension.

    • The fluorescence intensity is measured using a fluorometer or observed under a fluorescence microscope. An increase in fluorescence indicates increased membrane permeability.[2][3]

Visualizing the Antifungal Mechanism and Experimental Workflow:

Antifungal_Mechanism DHMB DHMB FungalCell Fungal Cell DHMB->FungalCell Ergosterol Ergosterol Biosynthesis FungalCell->Ergosterol Inhibits ROS ↑ Reactive Oxygen Species (ROS) FungalCell->ROS Mycotoxin Mycotoxin Biosynthesis FungalCell->Mycotoxin Inhibits Membrane Cell Membrane Integrity Ergosterol->Membrane Disrupts CellDeath Fungal Cell Death Membrane->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Antifungal Mechanism of DHMB

Antifungal_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis FungalCulture Fungal Culture MIC_Assay MIC Assay FungalCulture->MIC_Assay DHMB_Prep DHMB Stock Preparation DHMB_Prep->MIC_Assay Mechanism_Studies Mechanism of Action Studies MIC_Assay->Mechanism_Studies Inform Data_Collection Data Collection Mechanism_Studies->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Experimental Workflow for Antifungal Assessment

Anti-inflammatory Therapeutic Potential

While direct peer-reviewed studies on the anti-inflammatory mechanisms of 2,3-Dihydroxy-4-methoxybenzaldehyde are limited, research on its structural isomers, such as 2,4-dihydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, provides insights into its potential anti-inflammatory properties. These related compounds have been shown to modulate key inflammatory pathways.

Inferred Mechanism of Action:

Based on studies of its isomers, DHMB may exert anti-inflammatory effects by:

  • Suppressing Pro-inflammatory Mediators: Inhibition of nitric oxide (NO) production and downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play crucial roles in the inflammatory response.[5]

  • Reducing Pro-inflammatory Cytokines: Decreasing the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[6]

  • Modulating Signaling Pathways: Inhibiting the activation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][7]

Comparative Anti-inflammatory Effects of DHMB Isomers/Analogues:

CompoundModelEffectReference
2,4-DihydroxybenzaldehydeLPS-stimulated RAW264.7 cellsSuppressed NO, iNOS, and COX-2 expression[5]
3,4-DihydroxybenzaldehydeLPS-treated BV2 microglial cellsDecreased TNF-α, IL-1β, IL-6; Inhibited NF-κB and MAPK phosphorylation[7]
3-Bromo-4,5-dihydroxybenzaldehydeLPS-stimulated RAW 264.7 cellsSuppressed IL-6 production; Inhibited NF-κB and STAT1 phosphorylation[6]

Experimental Protocols:

  • Nitric Oxide (NO) Production Assay:

    • Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound.

    • After incubation, the culture supernatant is collected.

    • The amount of nitrite, a stable product of NO, is measured using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.[5]

  • Western Blot Analysis for Inflammatory Proteins:

    • Cells are treated with LPS and the test compound.

    • Total protein is extracted from the cells and separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane and probed with specific antibodies against iNOS, COX-2, phosphorylated NF-κB, and phosphorylated MAPKs.

    • The protein bands are visualized and quantified to determine the effect of the compound on the expression and activation of these inflammatory proteins.[5][6][7]

Visualizing the Putative Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK DHMB DHMB (inferred) DHMB->MAPK Inhibits DHMB->IKK Inhibits NFkB NF-κB MAPK->NFkB Activates NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylates NFkB_Inhib->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

Putative Anti-inflammatory Pathway of DHMB

References

Safety Operating Guide

Proper Disposal of DHMB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2,3-Dihydroxy-4-methoxybenzaldehyde (DHMB) as a hazardous chemical waste. Dispose of it through your institution's designated hazardous waste management program. Never discard DHMB down the drain or in regular solid waste streams.

This guide provides essential safety and logistical information for the proper disposal of DHMB, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure personnel safety and environmental compliance.

Chemical and Physical Properties of DHMB

Understanding the properties of DHMB is the first step in safe handling and disposal. The following table summarizes key quantitative data for DHMB.

PropertyValueReference
Molecular Formula C₈H₈O₄[1][2]
Molecular Weight 168.15 g/mol [1][2][3]
Appearance Solid powder[2]
Purity >98%[2]
Solubility in DMSO 4 mg/mL (23.79 mM)[3]
Storage Temperature Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[2]

Step-by-Step Disposal Protocol for DHMB

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling DHMB waste. This includes:

    • Nitrile gloves

    • Safety goggles or glasses

    • A lab coat

2. Waste Segregation:

  • Designate a specific, sealed container for solid DHMB waste.

  • Do not mix DHMB with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can react dangerously.

3. Container Selection and Labeling:

  • Use a container that is in good condition, free of leaks or cracks, and compatible with chemical solids.[4]

  • The container must be kept closed except when adding waste.[4]

  • Affix a "Hazardous Waste" label to the container.[4] The label must include:

    • The full chemical name: "2,3-Dihydroxy-4-methoxybenzaldehyde" (avoiding abbreviations).[4]

    • The CAS Number: 4055-69-0.[1]

    • An accurate accumulation start date.

    • The name of the principal investigator or lab manager.

4. Disposal of Contaminated Materials:

  • Any materials, such as weigh boats, pipette tips, or gloves, that are contaminated with DHMB should be placed in the designated solid DHMB waste container.

  • For contaminated labware or glassware, triple-rinse with a suitable solvent (e.g., ethanol or acetone) capable of dissolving DHMB.[4] Collect the rinsate as hazardous liquid waste in a separate, appropriately labeled container.[4] After triple-rinsing, the glassware can typically be washed and reused or disposed of as non-hazardous waste, in accordance with institutional policy.[4]

5. Storage of DHMB Waste:

  • Store the sealed and labeled DHMB waste container in a designated, secure area within the laboratory.

  • Ensure the storage area is away from incompatible materials and sources of ignition or heat.

6. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS or equivalent department to schedule a pickup.[5]

  • Follow their specific procedures for waste manifest documentation and handover.

Experimental Workflow for DHMB Disposal

The following diagram illustrates the logical workflow for the proper disposal of DHMB waste in a laboratory setting.

DHMB_Disposal_Workflow start Start: DHMB Waste Generation ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Segregate DHMB Waste ppe->segregate contaminated_materials Contaminated Materials (Gloves, etc.) segregate->contaminated_materials contaminated_glassware Contaminated Glassware segregate->contaminated_glassware package_label 3. Package and Label Waste Container store 4. Store Waste in Designated Area package_label->store contact_ehs 5. Contact Environmental Health & Safety (EHS) store->contact_ehs pickup 6. EHS Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end contaminated_materials->package_label triple_rinse Triple-Rinse with Solvent contaminated_glassware->triple_rinse triple_rinse->package_label Disposed of Clean Glassware collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate

Caption: Logical workflow for the proper disposal of DHMB.

Safety and Environmental Considerations

While DHMB is shipped as a non-hazardous chemical, it is crucial to handle it with care to minimize risks.[2] Similar chemical compounds can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[6]

  • In case of skin contact: Wash the affected area with soap and plenty of water.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes.[6]

  • If swallowed or inhaled: Move to fresh air and seek medical attention.[6]

Improper disposal of chemicals like DHMB can lead to environmental contamination, posing a threat to aquatic life and ecosystems. Adhering to established hazardous waste disposal procedures is a critical component of responsible research and environmental stewardship.

References

Essential Safety and Handling Guide for 2,5-Dihydroxy-4-methoxybenzophenone (DHMB)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dihydroxy-4-methoxybenzophenone (DHMB) was not located. The following safety and handling information is based on the available data for its structural isomer, 2,4-Dihydroxybenzophenone (CAS No. 131-56-6) . This information should be used as a guide for trained personnel and as a starting point for a comprehensive risk assessment. It is imperative to handle DHMB with a higher degree of caution than outlined here until its specific toxicological properties are fully understood. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Dihydroxy-4-methoxybenzophenone (DHMB). It includes operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on its structural isomer, DHMB should be treated as a hazardous chemical. The primary anticipated hazards include serious eye irritation, with the potential for skin irritation and reproductive toxicity.[1] It may also be toxic to aquatic life with long-lasting effects.[1] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling DHMB

PPE CategorySpecificationRationaleStandard
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from airborne particles and potential splashes.[1][2]Conforming to EN166 (EU) or NIOSH (US) approved.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. Gloves must be inspected prior to use and disposed of after use or contamination.[2]In accordance with applicable laws and good laboratory practices.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.N/A
Respiratory Protection Not required under normal conditions with adequate ventilation. A NIOSH/MSHA approved respirator should be used if dust is generated and exposure limits are exceeded or if irritation is experienced.To prevent inhalation of fine particles.NIOSH/MSHA or European Standard EN 149 approved.
Foot Protection Closed-toe shoes.To protect feet from spills.N/A

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize exposure and prevent contamination when handling DHMB. All handling of the solid compound should be performed in a certified chemical fume hood or a well-ventilated area.[2]

  • Preparation:

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[2]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary PPE as detailed in Table 1.

    • Prepare a designated and clearly labeled waste container for DHMB-contaminated materials.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

  • Handling (to be performed in a certified chemical fume hood):

    • Don the appropriate PPE before entering the designated handling area.

    • Carefully weigh the desired amount of DHMB on a tared weigh boat. Avoid generating dust.[2]

    • If solubilizing, add the solvent to the solid slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

    • Decontaminate the work area.

    • Remove and dispose of contaminated PPE in the designated hazardous waste container.

Quantitative Safety Data (for structural isomer 2,4-Dihydroxybenzophenone)

The following table summarizes quantitative data for the structural isomer 2,4-Dihydroxybenzophenone. This data should be used for guidance only.

Table 2: Quantitative Data for 2,4-Dihydroxybenzophenone

PropertyValueReference
Molecular Weight 214.22 g/mol [2]
Melting Point/Range 144 - 147 °C / 291.2 - 296.6 °F[1]
Boiling Point/Range 194 °C / 381.2 °F @ 1 mmHg[1]
pH 5 (10 g/L aq. sol)[1]
Toxicity to fish (LC50) 3.7 mg/l (Oryzias latipes, 96 h)[3]
Toxicity to daphnia (LC50) 7.86 mg/l (48 h)[3]
Biodegradability Not readily biodegradable (0% after 28 days)[3]

Experimental Protocols

First-Aid Measures (Based on 2,4-Dihydroxybenzophenone Exposure)

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Disposal Plan

Proper disposal of DHMB and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with DHMB (e.g., weigh boats, pipette tips, gloves, bench paper) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Liquid waste containing DHMB should be collected in a separate, sealed, and labeled hazardous waste container. Do not let the product enter drains.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2]

  • Empty Containers: Do not reuse empty containers. Dispose of them as unused product in accordance with official regulations.[2]

All waste must be disposed of through an approved waste disposal plant.[1]

Visualizations

Caption: Workflow for responding to a DHMB spill.

DHMB_Handling_Workflow cluster_1 Standard Operating Procedure for DHMB Handling prep Preparation - Assemble PPE - Prepare Waste Container - Verify Safety Equipment handling Handling in Fume Hood - Don PPE - Weigh Solid - Perform Experiment prep->handling post Post-Handling - Decontaminate Work Area - Dispose of Contaminated PPE handling->post disposal Waste Disposal - Collect solid and liquid waste in sealed, labeled containers post->disposal

Caption: Standard operating procedure for handling DHMB.

References

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